molecular formula C5H11NO3 B1664896 Amino-PEG1-C2-acid CAS No. 144942-89-2

Amino-PEG1-C2-acid

货号: B1664896
CAS 编号: 144942-89-2
分子量: 133.15 g/mol
InChI 键: ZCQVVSMJNBNDAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(2-Aminoethoxy)propanoic acid, also known as Amino-PEG1-C2-acid, is a bifunctional reagent of significant interest in chemical biology and therapeutic development . This compound features a terminal primary amine and a carboxylic acid group, separated by a short ethylene glycol linker . This specific architecture makes it an excellent building block for bioconjugation, facilitating the linkage of bioactive molecules, peptides, and other entities through stable amide bonds . In the field of peptide-based therapeutics, the incorporation of non-proteinogenic amino acids like 3-(2-Aminoethoxy)propanoic acid is a powerful strategy to enhance the stability, potency, and bioavailability of peptide drug candidates . Its structure allows it to be used as a tool to modulate the physicochemical properties of peptides, potentially protecting them from proteolytic degradation and improving their pharmacokinetic profile . The carboxylic acid group is reactive with primary amines in the presence of standard coupling agents (e.g., HATU, DCC) to form amide bonds, while the amine group can be readily acylated or utilized in reductive amination . Researchers employ this compound in the synthesis of complex molecular constructs, including peptide-PEG conjugates, antibody-drug conjugates (ADCs), and various probe molecules. The product is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with care, observing all relevant laboratory safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(2-aminoethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c6-2-4-9-3-1-5(7)8/h1-4,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQVVSMJNBNDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG1-C2-acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Amino-PEG1-C2-acid is a fundamental tool in modern drug development, primarily utilized as a versatile, non-cleavable linker in the synthesis of bioconjugates and, most notably, Proteolysis Targeting Chimeras (PROTACs). Its hydrophilic single polyethylene glycol (PEG) unit enhances solubility and provides a flexible spacer, while the terminal amine and carboxylic acid groups offer reactive handles for covalent attachment to various molecules of interest. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its application in precise chemical syntheses. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Weight 133.15 g/mol [1][2][3]
Chemical Formula C5H11NO3[1][2][3]
CAS Number 144942-89-2[1][2][3]
Appearance White to off-white solid[1][3]
Purity ≥98% (often available up to 99.30%)[1][4][5]
Solubility Water (27 mg/mL), DMSO, DMF[2][5]
In-Solvent Storage -80°C (6 months), -20°C (1 month)[1][3]
Long-term Storage -20°C (powder, for up to 3 years)[2]

Role in PROTAC-Mediated Protein Degradation

This compound is a key building block in the construction of PROTACs.[1][4][6] PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][3] They consist of a ligand that binds to an E3 ubiquitin ligase, a second ligand that binds to the target protein, and a linker, such as this compound, that connects them.[1][3] The linker's length and flexibility are crucial for enabling the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Proteasomal Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC PROTAC (synthesized with This compound) E3_Ligase->PROTAC binds Ternary_Complex E3 Ligase :: PROTAC :: Target Protein (Ternary Complex) Target_Protein Target Protein PROTAC->Target_Protein binds Ub Ubiquitin Proteasome Proteasome Ternary_Complex->Proteasome recruitment Ub->Ternary_Complex poly-ubiquitination Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein degradation

PROTAC Mechanism of Action Workflow.

Experimental Protocols: Synthesis of a Bioconjugate

This compound is a bifunctional linker with a terminal amine and a carboxylic acid, allowing for versatile conjugation strategies.[7] The amine group can react with activated esters (like NHS esters) or carboxylic acids in the presence of a coupling agent, while the carboxylic acid can be activated to react with amines.[5]

General Protocol for Amide Bond Formation using EDC/NHS Chemistry

This protocol describes a common method for coupling the carboxylic acid end of this compound to a primary amine on a molecule of interest (e.g., a protein or another small molecule).

Materials:

  • This compound

  • Molecule of interest with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 for proteins)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF.

    • Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the solution.

    • Stir the reaction at room temperature for 1-4 hours to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule in the appropriate reaction buffer.

    • Add the activated this compound NHS ester solution to the solution of the amine-containing molecule. The molar ratio will depend on the desired degree of labeling.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris) or hydroxylamine to consume any unreacted NHS ester.

    • Purify the resulting conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Amino_PEG_Acid This compound (COOH end) EDC_NHS EDC / NHS Amino_PEG_Acid->EDC_NHS Activated_Ester Amino-PEG1-C2-NHS ester EDC_NHS->Activated_Ester Activation Conjugation Amide Bond Formation Activated_Ester->Conjugation Reacts with Target_Molecule Target Molecule (with -NH2 group) Target_Molecule->Conjugation Reacts with Purification Chromatography (e.g., HPLC) Conjugation->Purification Crude Product Final_Product Purified Bioconjugate Purification->Final_Product Isolation

References

An In-depth Technical Guide to Amino-PEG1-C2-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG1-C2-acid, a bifunctional linker widely utilized in the fields of bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and provides exemplary experimental protocols for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts: Structure and Physicochemical Properties

This compound, systematically named 3-(2-aminoethoxy)propanoic acid, is a heterobifunctional linker molecule.[1][2] It possesses a primary amine group and a terminal carboxylic acid group, separated by a single polyethylene glycol (PEG) unit and an ethyl spacer.[3][4] This unique architecture imparts desirable characteristics for its role as a molecular bridge in complex bioactive constructs. The PEG moiety enhances aqueous solubility and provides flexibility, which can be crucial for optimizing the biological activity of the resulting conjugate.[2][5]

The presence of two distinct reactive functional groups, the amine and the carboxylic acid, allows for the sequential and controlled conjugation of two different molecules.[3] This makes it an ideal building block in the construction of targeted therapeutics such as PROTACs and ADCs.[6][7][8][9]

Data Presentation: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C5H11NO3[1][4]
Molecular Weight 133.15 g/mol [1]
CAS Number 144942-89-2[1][4]
IUPAC Name 3-(2-aminoethoxy)propanoic acid[1]
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, and DMF[4]
Storage Conditions -20°C for long-term storage[4]

Applications in Drug Development

This compound serves as a critical linker in the development of sophisticated drug modalities that require the precise connection of two molecular entities.

PROTACs

In the field of targeted protein degradation, this compound is employed as a linker to synthesize PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[6][10] By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein. The length and composition of the linker are critical for the efficacy of the PROTAC, and the PEG1 unit in this compound provides a balance of flexibility and hydrophilicity.[5][11]

Antibody-Drug Conjugates (ADCs)

This compound is also a valuable tool in the construction of ADCs. ADCs are targeted cancer therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The antibody directs the ADC to tumor cells expressing a specific antigen, and upon internalization, the linker is cleaved (or the antibody is degraded), releasing the cytotoxic payload and leading to cancer cell death. The bifunctional nature of this compound allows for the attachment of the payload to one end and the antibody to the other.

Experimental Protocols

The following are detailed methodologies for the use of this compound in the synthesis of a PROTAC and an ADC. These protocols are based on established bioconjugation techniques.

Synthesis of a PROTAC using this compound: Example of Arg-PEG1-Dasa

This protocol is adapted from the synthesis of Arg-PEG1-Dasa, a PROTAC targeting the BCR-ABL oncoprotein.[11]

Step 1: Activation of the Carboxylic Acid of this compound

  • Dissolve Boc-Arg(Pbf)-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.

  • Add the activated Boc-Arg(Pbf)-OH solution to the this compound solution and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain Boc-Arg(Pbf)-NH-PEG1-C2-acid.

Step 2: Coupling of the Linker-Amino Acid Construct to the Target Protein Ligand (Dasatinib)

  • Dissolve Boc-Arg(Pbf)-NH-PEG1-C2-acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Dasatinib (1.2 eq) in anhydrous DMF.

  • Add the activated linker-amino acid solution to the Dasatinib solution and stir at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the reaction mixture by preparative HPLC to obtain the protected PROTAC.

Step 3: Deprotection of the PROTAC

  • Dissolve the purified, protected PROTAC in a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the solution under reduced pressure and precipitate the crude product with cold diethyl ether.

  • Purify the final PROTAC, Arg-PEG1-Dasa, by preparative HPLC.

  • Characterize the final product by HRMS and NMR.

General Protocol for the Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a general workflow for conjugating a drug to an antibody using this compound.

Step 1: Preparation of the Drug-Linker Moiety

  • Activate the carboxylic acid of the cytotoxic drug using a coupling agent such as HATU or EDC/NHS in an appropriate anhydrous solvent (e.g., DMF, DMSO).

  • Add this compound to the activated drug and stir at room temperature. The reaction is typically monitored by LC-MS.

  • Upon completion, purify the drug-linker conjugate by chromatography (e.g., reverse-phase HPLC).

Step 2: Activation of the Carboxylic Acid on the Drug-Linker

  • Activate the terminal carboxylic acid of the purified drug-linker using EDC and NHS in an amine-free buffer (e.g., MES buffer, pH 6.0). This creates a reactive NHS ester.

Step 3: Conjugation to the Antibody

  • Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Add the activated drug-linker-NHS ester to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time.

  • Quench the reaction by adding an excess of a small molecule amine, such as Tris or lysine.

Step 4: Purification and Characterization of the ADC

  • Purify the ADC from unconjugated drug-linker and other reagents using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterize the purified ADC to determine the DAR, aggregation levels, and purity using methods such as hydrophobic interaction chromatography (HIC), SEC, mass spectrometry, and SDS-PAGE.

Mandatory Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_0 Step 1: Linker-Amino Acid Assembly cluster_1 Step 2: Coupling to Target Ligand cluster_2 Step 3: Deprotection BocArg Boc-Arg(Pbf)-OH HATU1 HATU/DIPEA BocArg->HATU1 BocArgLinker Boc-Arg(Pbf)-NH-PEG1-C2-acid HATU1->BocArgLinker AminoPEG This compound AminoPEG->BocArgLinker HATU2 HATU/DIPEA BocArgLinker->HATU2 ProtectedPROTAC Protected PROTAC HATU2->ProtectedPROTAC Dasatinib Dasatinib Dasatinib->ProtectedPROTAC TFA TFA/TIS/H2O ProtectedPROTAC->TFA FinalPROTAC Arg-PEG1-Dasa TFA->FinalPROTAC

Caption: Workflow for the synthesis of the PROTAC Arg-PEG1-Dasa.

ADC Synthesis Workflow

ADC_Synthesis cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2 & 3: Activation and Conjugation cluster_2 Step 4: Purification Drug Cytotoxic Drug (with COOH) HATU1 HATU/DIPEA Drug->HATU1 DrugLinker Drug-NH-PEG1-C2-acid HATU1->DrugLinker AminoPEG This compound AminoPEG->DrugLinker EDCNHS EDC/NHS DrugLinker->EDCNHS ADC Antibody-Drug Conjugate (ADC) EDCNHS->ADC Antibody Antibody (mAb) Antibody->ADC Purification SEC/TFF ADC->Purification PurifiedADC Purified ADC Purification->PurifiedADC

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

References

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG1-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG1-C2-acid, a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a feasible synthetic route, detailed experimental protocols, purification strategies, and characterization data.

Overview of the Synthetic Strategy

The synthesis of this compound is approached through a three-step process, commencing with the readily available N-Boc-ethanolamine. The overall strategy involves:

  • Aza-Michael Addition: Reaction of N-Boc-ethanolamine with an acrylate ester to form the carbon backbone of the target molecule.

  • Ester Hydrolysis: Conversion of the resulting ester to the corresponding carboxylic acid.

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final primary amine.

This synthetic pathway is efficient and utilizes common laboratory reagents and techniques.

Experimental Protocols

Synthesis of Ethyl 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoate (Boc-NH-PEG1-C2-COOEt)

This procedure is adapted from analogous aza-Michael addition reactions.

Materials:

  • N-Boc-ethanolamine

  • Ethyl acrylate

  • A basic catalyst (e.g., sodium ethoxide or a strong non-nucleophilic base like DBU)

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-ethanolamine (1 equivalent) in anhydrous ethanol, add a catalytic amount of a suitable base (e.g., 0.1 equivalents of sodium ethoxide).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude ethyl 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoate by flash column chromatography on silica gel.

Synthesis of 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoic Acid (Boc-NH-PEG1-C2-acid)

Materials:

  • Ethyl 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide or sodium hydroxide (e.g., 3 equivalents).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield Boc-NH-PEG1-C2-acid. This product is often used in the next step without further purification if it is of sufficient purity.

Synthesis of 3-(2-aminoethoxy)propanoic acid (this compound)

Materials:

  • 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoic acid

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure:

  • Dissolve 3-(2-(tert-butoxycarbonylamino)ethoxy)propanoic acid (1 equivalent) in a minimal amount of dichloromethane (if using TFA).

  • Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or dissolve directly in 4 M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Add cold diethyl ether to the residue to precipitate the product as a salt (trifluoroacetate or hydrochloride).

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the salt of this compound.

Purification of this compound

The final product, being a zwitterionic amino acid at neutral pH, can be purified by ion-exchange chromatography.

Materials:

  • Crude this compound salt

  • Strong cation exchange resin (e.g., Dowex 50W)

  • Deionized water

  • Aqueous ammonia solution (e.g., 2 M)

Procedure:

  • Prepare a column with a strong cation exchange resin in its protonated form (H+).

  • Dissolve the crude this compound salt in deionized water and apply it to the column.

  • Wash the column with deionized water to remove any non-basic impurities.

  • Elute the desired product from the resin using an aqueous ammonia solution.

  • Collect the fractions containing the product (can be monitored by TLC with ninhydrin staining).

  • Combine the product-containing fractions and lyophilize or carefully evaporate the solvent to obtain the pure zwitterionic this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Intermediate

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Boc-NH-PEG1-C2-acidC₁₀H₁₉NO₅233.26White to off-white solid
This compoundC₅H₁₁NO₃133.15White solid

Table 2: Summary of Characterization Data for this compound

AnalysisResult
¹H NMR (D₂O) Chemical shifts (δ) will be consistent with the structure, showing signals for the two methylene groups of the ethyl bridge, the methylene group adjacent to the amine, and the two methylene groups of the propanoic acid chain.
¹³C NMR (D₂O) Chemical shifts (δ) will correspond to the five distinct carbon atoms in the molecule.
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₅H₁₁NO₃: 134.08; Observed value should be in close agreement.
Purity (HPLC) ≥95%

Visualizations

Synthesis_Workflow cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Boc Deprotection N-Boc-ethanolamine N-Boc-ethanolamine Boc-NH-PEG1-C2-COOEt Boc-NH-PEG1-C2-COOEt N-Boc-ethanolamine->Boc-NH-PEG1-C2-COOEt Base catalyst, EtOH, Reflux Ethyl acrylate Ethyl acrylate Ethyl acrylate->Boc-NH-PEG1-C2-COOEt Boc-NH-PEG1-C2-acid_int Boc-NH-PEG1-C2-acid Boc-NH-PEG1-C2-COOEt->Boc-NH-PEG1-C2-acid_int LiOH or NaOH, THF/H2O Amino-PEG1-C2-acid_final This compound Boc-NH-PEG1-C2-acid_int->Amino-PEG1-C2-acid_final TFA or HCl in Dioxane

Caption: Synthesis workflow for this compound.

Purification_Workflow Crude_Product Crude this compound Salt Dissolution Dissolve in Deionized Water Crude_Product->Dissolution Loading Load onto Cation Exchange Column (H+ form) Dissolution->Loading Washing Wash with Deionized Water to Remove Impurities Loading->Washing Elution Elute with Aqueous Ammonia Washing->Elution Collection Collect Product Fractions Elution->Collection Lyophilization Lyophilize to Obtain Pure Zwitterionic Product Collection->Lyophilization

Caption: Purification workflow for this compound.

Navigating the Solubility of Amino-PEG1-C2-acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG1-C2-acid, a foundational building block in the development of Proteolysis Targeting Chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's solubility in Dimethyl Sulfoxide (DMSO) and other common organic solvents, outlines a detailed experimental protocol for solubility determination, and illustrates its pivotal role in PROTAC synthesis.

Core Topic: Solubility of this compound

This compound, a heterobifunctional linker, is integral to the synthesis of PROTACs, molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] The solubility of this linker is a critical parameter for its effective handling, storage, and application in multi-step chemical syntheses.

Data Presentation: Quantitative Solubility of this compound

The solubility of this compound has been reported with some conflicting information, particularly in DMSO. The following table summarizes the available quantitative and qualitative data to provide a clear comparison.

SolventSolubility (mg/mL)Molarity (mM)Temperature (°C)SourceNotes
Water27202.7825[2]-
Dimethyl Sulfoxide (DMSO)< 1< 7.5125[2]Defined as "Insoluble" by the source.
Dimethyl Sulfoxide (DMSO)SolubleNot ReportedNot Reported[3]This source indicates solubility without providing a quantitative value, creating a conflict with other available data. Researchers are advised to perform their own solubility tests.
Dimethylformamide (DMF)SolubleNot ReportedNot Reported[3]-
Ethanol< 1< 7.5125[2]Defined as "Insoluble" by the source.

It is crucial for researchers to note the discrepancy in reported DMSO solubility. While one supplier datasheet qualifies it as "insoluble" with a concentration threshold of less than 1 mg/mL, another indicates solubility without specifying the concentration.[2][3] This highlights the importance of verifying solubility in-house using standardized experimental protocols. Generally, polyethylene glycol (PEG) compounds are known to be highly soluble in many organic solvents, including DMSO and DMF.[4]

Experimental Protocols: Determining Solubility

To ensure accurate and reproducible results in the laboratory, a standardized protocol for determining the solubility of this compound is essential. The following outlines the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[5][6][7][8][9]

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Water, Ethanol, DMF)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Develop a suitable HPLC method. Given that this compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is recommended for detection and quantification.[7] A reversed-phase C18 column is often suitable.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered supernatant from the solubility experiment.

    • Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

  • Data Reporting: Report the solubility in mg/mL and mM at the specified temperature.

Mandatory Visualization: Logical and Experimental Workflows

To visually represent the critical role of this compound and the process of its characterization, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps Target_Ligand Target Protein Ligand Step1 Step 1: Couple Target Ligand to this compound Target_Ligand->Step1 Amino_PEG_Acid This compound (Linker) Amino_PEG_Acid->Step1 E3_Ligase_Ligand E3 Ligase Ligand Step2 Step 2: Couple Intermediate to E3 Ligase Ligand E3_Ligase_Ligand->Step2 Intermediate Ligand-Linker Intermediate Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC

Caption: PROTAC Synthesis Workflow using this compound.

Solubility_Determination_Workflow Start Start: Add excess This compound to solvent Equilibration Equilibrate (24-48h) with shaking at constant temp. Start->Equilibration Centrifugation Centrifuge to pellet undissolved solid Equilibration->Centrifugation Filtration Filter supernatant Centrifugation->Filtration HPLC_Analysis Quantify concentration using HPLC Filtration->HPLC_Analysis Result Report Solubility (mg/mL, mM) HPLC_Analysis->Result

Caption: Experimental Workflow for Solubility Determination.

References

A Technical Guide to Amino-PEG1-C2-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 144942-89-2

This technical guide provides an in-depth overview of Amino-PEG1-C2-acid, a bifunctional linker critical in the fields of drug discovery and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, its primary applications in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and comprehensive experimental protocols for its use.

Core Properties of this compound

This compound, also known by various synonyms such as 3-(2-aminoethoxy)propanoic acid, is a versatile molecule featuring a primary amine and a carboxylic acid group, separated by a single polyethylene glycol (PEG) unit.[1][2] This structure imparts both flexibility and hydrophilicity, making it an ideal component in the construction of complex biomolecules.[2]

Physicochemical Data
PropertyValueReference(s)
CAS Number 144942-89-2[1]
Molecular Formula C5H11NO3[1]
Molecular Weight 133.15 g/mol
Appearance White to off-white solid
Purity Typically ≥95%[2]
Solubility Soluble in water and DMSO
Storage 4°C, protected from light. For long-term storage in solvent, -80°C for up to 6 months.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker in the synthesis of PROTACs and ADCs, two revolutionary classes of therapeutic agents.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. This compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be used to conjugate the drug to the antibody, often through amide bond formation with lysine residues on the antibody surface.

Experimental Protocols

The following are detailed protocols for the use of this compound in the synthesis of a PROTAC. These protocols are intended as a guide and may require optimization for specific applications.

Amide Bond Formation with a Target Protein Ligand (Amine-reactive)

This protocol describes the coupling of the carboxylic acid group of this compound to an amine-containing target protein ligand using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing target protein ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Coupling Reaction:

    • In a separate vessel, dissolve the amine-containing target protein ligand (1 equivalent) in anhydrous DMF.

    • Slowly add the activated this compound solution to the target protein ligand solution.

    • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Purification:

    • Quench the reaction by adding a small amount of water.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting product by preparative HPLC to obtain the target protein ligand-linker conjugate.

PROTAC Synthesis: Coupling of Ligand-Linker to an E3 Ligase Ligand

This protocol describes the coupling of the amine group of the previously synthesized target protein ligand-linker conjugate to a carboxylic acid-containing E3 ligase ligand.

Materials:

  • Target protein ligand-linker conjugate (from section 3.1)

  • Carboxylic acid-containing E3 ligase ligand (e.g., a derivative of Thalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Reaction Setup:

    • Dissolve the carboxylic acid-containing E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 5 minutes.

    • Dissolve the target protein ligand-linker conjugate (1 equivalent) in anhydrous DMF.

  • Coupling Reaction:

    • Slowly add the solution of the target protein ligand-linker conjugate to the activated E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound POI_ub Polyubiquitinated POI PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound E1, E2 Proteasome Proteasome POI_ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action of a PROTAC molecule.

PROTAC_Synthesis_Workflow start Start reagents Reactants: - this compound - Amine-containing Target Ligand - Carboxylic acid-containing E3 Ligand start->reagents activation Step 1: Activate Carboxylic Acid of Linker (EDC/NHS Chemistry) reagents->activation coupling1 Step 2: Couple Activated Linker to Target Ligand activation->coupling1 purification1 Step 3: Purify Ligand-Linker Conjugate (HPLC) coupling1->purification1 activation2 Step 4: Activate Carboxylic Acid of E3 Ligand (HATU) purification1->activation2 coupling2 Step 5: Couple Ligand-Linker to Activated E3 Ligand activation2->coupling2 purification2 Step 6: Purify Final PROTAC (HPLC) coupling2->purification2 characterization Step 7: Characterize PROTAC (LC-MS, NMR) purification2->characterization end End characterization->end

Caption: General workflow for PROTAC synthesis.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP dependent E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer AMP_PPi AMP + PPi E3 E3 (Ub ligase) E2->E3 Ub transfer PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Target Target Protein Target->E3 Substrate recognition Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation ATP ATP ATP->E1

Caption: The Ubiquitin-Proteasome System pathway.

References

The Role of Amino-PEG1-C2-acid in Advanced Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG1-C2-acid is a heterobifunctional linker molecule increasingly utilized in the sophisticated design of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth exploration of its mechanism of action, which is intrinsically linked to its structural role in these larger constructs. The molecule itself is biologically inert; its "action" is to optimally connect two biologically active molecules, thereby enabling or enhancing a desired therapeutic effect. This guide will detail its chemical properties, its impact on the biological activity of the conjugates it forms, and provide illustrative experimental protocols and data.

This compound is characterized by a single polyethylene glycol (PEG) unit flanked by an amino group and a propanoic acid, providing two distinct reactive ends for bioconjugation.[1][2] This structure imparts a combination of flexibility and hydrophilicity, which are critical for the efficacy of the resulting therapeutic agent.[3]

Core Mechanism of Action: A Functional Bridge

The primary function of this compound is to serve as a covalent bridge between two molecular entities. Its mechanism of action is therefore best understood in the context of the biological systems it helps to create.

In PROTACs: Facilitating Targeted Protein Degradation

PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[4] A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5]

The role of the this compound linker is crucial in this process. It must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][6] The formation of this complex is the rate-limiting step for the subsequent ubiquitination of the target protein, which marks it for degradation by the proteasome.[3] Short PEG linkers like this compound are particularly suited for "tight" geometries where the binding sites on the target protein and the E3 ligase are in close proximity.[7]

The single PEG unit in this compound enhances the solubility of the often hydrophobic PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.[3][8]

PROTAC_Mechanism

In ADCs: Ensuring Stable and Targeted Drug Delivery

ADCs are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is composed of a monoclonal antibody that targets a specific antigen on the surface of tumor cells, a potent cytotoxic payload, and a linker that connects them.[9]

In this context, this compound can function as a non-cleavable linker.[10] Its role is to ensure that the cytotoxic payload remains firmly attached to the antibody as it circulates in the bloodstream, minimizing off-target toxicity.[9] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized. Inside the cell, the entire antibody-linker-drug conjugate is degraded in the lysosome, which then releases the payload to exert its cytotoxic effect.[11][12]

The hydrophilic PEG moiety of the linker can help to mitigate the hydrophobicity of the cytotoxic payload, which can otherwise lead to aggregation and poor pharmacokinetics of the ADC.[13]

Quantitative Data on the Impact of Short PEG Linkers

PROTAC SystemLinker CompositionDC50 (nM)Dmax (%)Solubility (µg/mL)Reference
BRD4 DegraderAlkyl Chain (C3)15080<10Illustrative
BRD4 DegraderPEG1 85 92 50 Illustrative
BRD4 DegraderPEG32595120Illustrative
AR DegraderAlkyl Chain (C4)>1000<205Illustrative
AR DegraderPEG2 250 75 35 Illustrative

This table presents illustrative data compiled from various sources in the literature to demonstrate the general trends observed with the inclusion of short PEG linkers.[5] DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are cell-line dependent.

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of bioconjugates. The specific conditions may require optimization depending on the properties of the molecules to be conjugated.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a POI-binding ligand (with a carboxylic acid) to the amine of this compound, followed by the coupling of the linker's carboxylic acid to an E3 ligase ligand (with an amine).

Materials:

  • POI ligand with a terminal carboxylic acid

  • This compound

  • E3 ligase ligand with a terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Step A: Coupling of POI Ligand to Linker

    • Dissolve the POI ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the product (POI-linker conjugate) by reverse-phase HPLC.

    • Confirm the structure and purity by LC-MS and NMR.

  • Step B: Coupling of POI-Linker to E3 Ligase Ligand

    • Dissolve the purified POI-linker conjugate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purify the final PROTAC using reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Synthesis_Workflow Start Starting Materials: - POI-COOH - NH2-PEG1-C2-COOH - E3-NH2 StepA Step A: Amide Coupling (HATU, DIPEA in DMF) Start->StepA Intermediate Intermediate: POI-NH-PEG1-C2-COOH StepA->Intermediate PurifyA Purification (HPLC) Intermediate->PurifyA StepB Step B: Amide Coupling (HATU, DIPEA in DMF) PurifyA->StepB FinalPROTAC Final PROTAC: POI-NH-PEG1-C2-CO-NH-E3 StepB->FinalPROTAC PurifyB Final Purification (HPLC) FinalPROTAC->PurifyB Characterize Characterization (LC-MS, NMR) PurifyB->Characterize

Protocol 2: Conjugation to an Antibody (for ADC Synthesis)

This protocol outlines a general method for conjugating a drug-linker construct, where the drug is first attached to this compound, to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • Drug-linker construct (Drug-NH-CO-C2-PEG1-NH2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) for purification

Procedure:

  • Activation of the Drug-Linker Carboxylic Acid (if starting with Drug-linker-COOH):

    • Dissolve the drug-linker construct in anhydrous DMSO.

    • Add EDC (1.5 eq) and NHS (1.5 eq).

    • Incubate for 1 hour at room temperature to form the NHS ester.

  • Conjugation to the Antibody:

    • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., sodium borate).

    • Slowly add the activated drug-linker-NHS ester solution to the antibody solution with gentle stirring. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Analysis:

    • Remove unreacted drug-linker and byproducts by SEC or TFF, exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).

    • Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase HPLC coupled with mass spectrometry.[11][12]

Logical Relationships and Design Considerations

The selection and implementation of this compound as a linker is a balance of several factors that influence the final conjugate's performance.

Linker_Properties Linker This compound Properties Prop1 Short Length (PEG1) Linker->Prop1 Prop2 Flexibility Linker->Prop2 Prop3 Hydrophilicity (PEG) Linker->Prop3 Prop4 Bifunctional (Amine + Acid) Linker->Prop4 Outcome1 Optimal for 'Tight' Ternary Complexes Prop1->Outcome1 Outcome2 Enables Productive Conformational Sampling Prop2->Outcome2 Outcome3 Improved Solubility & Reduced Aggregation Prop3->Outcome3 Outcome5 Potential Impact on Cell Permeability Prop3->Outcome5 Outcome4 Versatile Conjugation (Amide Bonds) Prop4->Outcome4

Conclusion

This compound is a valuable tool in the design of sophisticated bioconjugates like PROTACs and ADCs. Its "mechanism of action" is not a direct pharmacological effect but rather a critical enabling function as a linker. Its specific structural properties—short PEG length, flexibility, hydrophilicity, and bifunctional reactive ends—directly influence the solubility, stability, and biological efficacy of the resulting therapeutic agent. A thorough understanding of these properties is essential for the rational design and optimization of next-generation targeted therapies. While the "trial and error" approach to linker selection is still common, a deeper understanding of the structure-activity relationships of linkers like this compound is paving the way for more predictive and efficient drug development.[5]

References

An In-depth Technical Guide to Short-Chain PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in modern research and pharmaceutical development, serving as flexible, hydrophilic spacers to connect molecules. Short-chain PEG linkers, typically defined as those with fewer than 12 ethylene glycol units, have garnered significant attention for their ability to fine-tune the properties of bioconjugates without the pronounced steric hindrance or potential for immunogenicity associated with their longer-chain counterparts.[1] This in-depth guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of short-chain PEG linkers in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Principles of Short-Chain PEG Linkers

Short-chain PEG linkers offer a unique combination of properties that make them highly valuable in bioconjugation and drug delivery.[1]

  • Hydrophilicity: The repeating ethylene glycol units are highly hydrophilic, which can significantly improve the aqueous solubility of hydrophobic molecules to which they are attached. This is particularly crucial for the formulation and delivery of poorly soluble drugs.[2][3]

  • Biocompatibility and Low Immunogenicity: PEGs are generally considered non-toxic and elicit minimal immune responses. Short-chain PEGs are even less likely to be immunogenic compared to high molecular weight PEGs.[4][5]

  • Flexibility: The ether backbone of the PEG chain provides significant rotational freedom, allowing for conformational flexibility in the linked molecules. This can be advantageous in maintaining the biological activity of proteins and peptides after conjugation.

  • Defined Length: Short-chain PEG linkers are often monodisperse, meaning they have a precise, single molecular weight. This uniformity is critical for creating homogenous bioconjugates with consistent and predictable properties, a key requirement for therapeutic applications.

Quantitative Properties of Short-Chain PEG Linkers

The physicochemical properties of short-chain PEG linkers are directly related to their length. The following table summarizes key quantitative data for a range of short-chain PEG linkers.

LinkerMolecular Weight (Da)Number of PEO UnitsContour Length (nm)Flory Radius (nm)
PEG28820.60.5
PEG417641.20.7
PEG835282.51.0
PEG12528123.71.2

Data compiled from multiple sources. The contour length is calculated based on a PEO unit length of approximately 0.35 nm. The Flory radius (Rf) is a measure of the polymer's size in solution.[6][7]

Applications of Short-Chain PEG Linkers in Research

The unique properties of short-chain PEG linkers have led to their widespread use in various research and development areas.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Short-chain PEG linkers are often incorporated to enhance the hydrophilicity of the ADC, which can reduce aggregation, improve stability in circulation, and ultimately widen the therapeutic window.[2][3][8] The length of the PEG linker can significantly impact the pharmacokinetics of the ADC.

Impact of Short-Chain PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/day/kg)In Vivo Tolerability
< PEG8Rapidly IncreasedNot Tolerated
≥ PEG8Optimal Slower ClearanceWell Tolerated

This data suggests that a minimum of eight ethylene glycol units is often required to achieve favorable pharmacokinetic properties and tolerability for certain ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[9][10] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, and short-chain PEG linkers are frequently used to optimize solubility, cell permeability, and the geometry of the ternary complex.[11][12][13]

Bioconjugation and PEGylation

Short-chain PEG linkers are extensively used for the general modification of proteins, peptides, and oligonucleotides. This process, known as PEGylation, can enhance the therapeutic properties of these biomolecules by:

  • Increasing Stability: PEGylation can protect proteins from proteolytic degradation and improve their thermal stability.[14][15]

  • Prolonging Circulation Half-Life: The increased hydrodynamic size imparted by the PEG linker can reduce renal clearance, leading to a longer in vivo half-life.

  • Reducing Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.

Effect of Short-Chain PEGylation on Protein Thermal Stability

ProteinPEG Chain LengthChange in Thermal Stability (ΔTm, °C)Reference
WW domain of Pin14 units+ ~2.5[16]
SH3 domain4 units+ ~3.0[16]
Alpha-1 antitrypsin5 kDa (linear)No significant change[17]
Cytochrome C5 kDaDecreased[17]

The impact of PEGylation on protein stability is highly dependent on the specific protein, the site of PEGylation, and the length of the PEG chain.[16][17][18]

Experimental Protocols

Detailed methodologies for common bioconjugation reactions involving short-chain PEG linkers are provided below.

Amine-Reactive PEGylation using NHS Esters

This is one of the most common methods for PEGylating proteins, targeting the primary amines on lysine residues and the N-terminus.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-ester activated short-chain PEG linker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the NHS-ester activated PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.

Thiol-Reactive PEGylation using Maleimide Chemistry

This method provides a more site-specific approach to PEGylation by targeting free cysteine residues.

Materials:

  • Thiol-containing molecule (e.g., protein with accessible cysteine residues) in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-activated short-chain PEG linker

  • Anhydrous DMSO or DMF

  • Purification system

Procedure:

  • Molecule Preparation: Dissolve the thiol-containing molecule in the conjugation buffer. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • PEG-Maleimide Solution Preparation: Immediately before use, dissolve the maleimide-activated PEG linker in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the solution of the thiol-containing molecule.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the conjugate to remove unreacted PEG-maleimide and other reagents.

  • Characterization: Characterize the conjugate to confirm successful PEGylation and assess its properties. To improve the stability of the maleimide-thiol linkage, a transcyclization reaction can be employed to prevent retro-Michael reactions.[19]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Click chemistry offers a highly specific and efficient method for bioconjugation that is bio-orthogonal, meaning it does not interfere with native biological processes.

Materials:

  • Molecule functionalized with an azide group

  • Molecule functionalized with a terminal alkyne group

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Appropriate reaction buffer (e.g., PBS)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the azide- and alkyne-functionalized molecules, CuSO₄, sodium ascorbate, and the stabilizing ligand.

  • Reaction Setup: In a reaction vessel, combine the azide- and alkyne-containing molecules in the desired molar ratio.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and the stabilizing ligand.

  • Initiation of Reaction: Add the copper/ligand mixture to the reaction vessel, followed by the addition of the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within a shorter timeframe.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method to remove the copper catalyst and other reagents.

  • Characterization: Analyze the final product to confirm the formation of the triazole linkage and assess its purity and properties.

Mandatory Visualizations

Signaling Pathway: T-Cell Receptor (TCR) Triggering

The following diagram illustrates the simplified signaling pathway of T-cell receptor (TCR) activation by a peptide-major histocompatibility complex (pMHC) ligand tethered via a short-chain PEG linker. Shorter PEG linkers have been shown to trigger TCR signaling more efficiently, likely due to faster on- and off-rates of binding.[20][21]

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) Surface cluster_TCell T-Cell Surface pMHC pMHC PEG Short-chain PEG Linker pMHC->PEG TCR TCR PEG->TCR binds CD3 CD3 TCR->CD3 ZAP70 ZAP-70 CD3->ZAP70 recruits Lck Lck Lck->CD3 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 activates Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK activation) PLCg1->Downstream

Caption: TCR signaling initiated by a pMHC ligand with a short-chain PEG linker.

Experimental Workflow: PROTAC Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC using a short-chain PEG linker, often involving a sequential coupling strategy.[9][10][11][12][13]

PROTAC_Synthesis_Workflow start Start: Define Target Protein (POI) and E3 Ligase ligand_synthesis Synthesize or Procure POI Ligand and E3 Ligase Ligand with Orthogonal Functional Groups start->ligand_synthesis linker_selection Select Bifunctional Short-Chain PEG Linker (e.g., Amine-PEG-Azide) ligand_synthesis->linker_selection first_coupling First Coupling Reaction: Couple E3 Ligase Ligand to PEG Linker linker_selection->first_coupling purification1 Purify E3 Ligase-Linker Intermediate (e.g., HPLC) first_coupling->purification1 second_coupling Second Coupling Reaction (e.g., Click Chemistry): Couple POI Ligand to Intermediate purification1->second_coupling purification2 Final Purification of PROTAC (e.g., Preparative HPLC) second_coupling->purification2 characterization Characterize Final PROTAC (LC-MS, NMR) purification2->characterization in_vitro_testing In Vitro Evaluation: Binding Assays, Degradation Assays (e.g., Western Blot) characterization->in_vitro_testing end End: Optimized PROTAC in_vitro_testing->end

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.

Logical Relationship: ADC Development Workflow

This diagram illustrates the logical progression of developing an Antibody-Drug Conjugate (ADC) utilizing a short-chain PEG linker.[2][3][8]

ADC_Development_Workflow antibody_selection 1. Antibody Selection (Target Antigen Specificity) linker_design 3. Linker Design: - Select short-chain PEG length - Choose conjugation chemistry - Determine cleavable/non-cleavable nature antibody_selection->linker_design payload_selection 2. Cytotoxic Payload Selection (Potency, Mechanism of Action) payload_selection->linker_design conjugation 4. Conjugation of Payload-Linker to Antibody linker_design->conjugation purification 5. Purification of ADC (e.g., SEC, HIC) conjugation->purification characterization 6. Physicochemical Characterization (DAR, Aggregation, Stability) purification->characterization in_vitro_eval 7. In Vitro Evaluation (Binding, Cytotoxicity) characterization->in_vitro_eval in_vivo_eval 8. In Vivo Evaluation (Pharmacokinetics, Efficacy, Toxicity) in_vitro_eval->in_vivo_eval lead_optimization 9. Lead Optimization in_vivo_eval->lead_optimization

Caption: The development pipeline for an Antibody-Drug Conjugate (ADC).

Conclusion

Short-chain PEG linkers are versatile and powerful tools for researchers, scientists, and drug development professionals. Their unique combination of hydrophilicity, biocompatibility, flexibility, and defined length allows for the precise modulation of the properties of a wide range of molecules. From enhancing the pharmacokinetic profiles of ADCs and PROTACs to improving the stability and solubility of therapeutic proteins, short-chain PEG linkers play a critical role in advancing modern therapeutics and diagnostics. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to effectively harness the potential of these remarkable molecular bridges in their own work.

References

An In-depth Technical Guide to PEG-Based PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] The linker, a critical component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy and drug-like properties of these heterobifunctional molecules.[1][2] Among the various linker chemistries, polyethylene glycol (PEG)-based linkers have become a cornerstone in PROTAC design.[2][3] This is attributed to their unique ability to favorably modulate physicochemical properties such as solubility and permeability, while providing the necessary flexibility and length to facilitate the formation of a productive ternary complex.[2][4][5] This technical guide provides a comprehensive overview of the key characteristics of PEG-based PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.

Core Characteristics of PEG-Based Linkers

PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous set of properties to PROTAC molecules.[1] Their prevalence in PROTAC design, with some analyses indicating their presence in approximately 55% of published structures, is a testament to their utility.[6]

Physicochemical Properties
  • Enhanced Solubility: A major challenge in PROTAC development is their frequently high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[2][7] The hydrophilic nature of the PEG chain, with its repeating ether oxygens, significantly improves the solubility of PROTACs, which is crucial for their formulation and bioavailability.[1][3][8]

  • Modulation of Permeability: The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity can potentially reduce passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation.[2] This "chameleon effect" can shield the molecule's polar surface area, facilitating membrane traversal.[5] However, excessive PEGylation can negatively impact cellular uptake, necessitating an empirical optimization of the PEG chain length for each specific PROTAC system.[2]

  • Flexibility and Ternary Complex Formation: PEG linkers are highly flexible, which is a key advantage in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5] This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the optimal orientation for the target protein and the E3 ligase to interact.[5] This conformational adaptability is particularly valuable in the early stages of PROTAC design when the ideal spatial arrangement is unknown.[]

Synthetic Accessibility and Tunability
  • Modular Synthesis: PEG linkers are synthetically accessible and lend themselves to modular and rapid PROTAC assembly.[3][6][] Bifunctional PEG linkers with various reactive groups are commercially available, enabling straightforward conjugation to the warhead and anchor moieties.[3][11]

  • Tunable Length: The length of the PEG linker can be systematically and predictably varied by adding or removing ethylene glycol units, each of which contributes approximately 3.5 Å to the contour length.[][] This allows for precise tuning of the distance between the two ends of the PROTAC to optimize ternary complex formation and subsequent protein degradation.[3]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency, which is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[7][13] An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while one that is too long may result in a non-productive ternary complex.[4][7]

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPSolubility (µM)
BRD4-PROTAC-1 Alkyl Chain785.94.5< 1
BRD4-PROTAC-2 PEG2831.04.115
BRD4-PROTAC-3 PEG4919.13.750
BRD4-PROTAC-4 PEG61007.23.3> 100
Fictionalized data to illustrate the general trend of increased solubility and decreased lipophilicity with longer PEG chains.
PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
BTK-PROTAC-PEG2 85085
BTK-PROTAC-PEG4 141595
BTK-PROTAC-PEG6 202.297
BTK-PROTAC-PEG8 262590
Data derived from studies on BTK degraders, illustrating the existence of an optimal linker length for maximal efficacy.[14]
PROTAC SeriesLinker CompositionTargetE3 LigaseObservation
ER-Targeting Varying alkyl/PEGEstrogen ReceptorpVHLAn optimal linker length of 16 atoms was identified for maximal degradation.[15][16][17]
BRD4-Targeting 0-5 PEG unitsBRD4CRBNPROTACs with 0 and 4-5 PEG units showed higher potency than those with 1-2 PEG units.[6]
TBK1-Targeting Alkyl/ether chainsTBK1Not SpecifiedDegradation was only observed with linkers of 12 atoms or longer.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker, for example, via an amide bond formation followed by a click chemistry reaction.

Materials:

  • POI ligand with a suitable functional group (e.g., an alkyne).

  • E3 ligase ligand with a suitable functional group (e.g., a primary amine).

  • Bifunctional PEG linker (e.g., Azido-PEGn-NHS ester).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), t-BuOH/H2O.

  • Reagents: N,N-Diisopropylethylamine (DIPEA), Copper(II) sulfate (CuSO4), Sodium ascorbate.

  • Purification: Preparative High-Performance Liquid Chromatography (HPLC).

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (1 equivalent) and the bifunctional PEG linker (1.1 equivalents) in DMF.

    • Add DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting E3 ligase-linker intermediate by flash column chromatography or preparative HPLC.

  • Second Coupling Reaction (Click Chemistry): []

    • Dissolve the purified E3 ligase-linker intermediate (1 equivalent) and the POI ligand (1.2 equivalents) in a 1:1 mixture of t-BuOH and water.

    • Add a freshly prepared solution of CuSO4 (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final PROTAC product by preparative HPLC to yield the desired compound.

Western Blot for Protein Degradation

This protocol details the assessment of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC of interest.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane and re-probe for the loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Fragments Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_vivo In Vivo & Preclinical Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand Design & Optimization Target_Selection->Ligand_Design Linker_Design Linker Design (PEG, Alkyl, etc.) Ligand_Design->Linker_Design Synthesis PROTAC Synthesis & Purification Linker_Design->Synthesis Binding_Assay Binary & Ternary Binding Assays Synthesis->Binding_Assay Degradation_Assay Degradation Assay (Western Blot, etc.) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability & Toxicity Assays Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

References

A Technical Guide to Amino-PEG1-C2-acid: A Key Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Amino-PEG1-C2-acid, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its commercial availability, experimental applications, and the underlying biological pathways it influences.

Introduction to this compound

This compound, with the CAS number 139454-09-2, is a heterobifunctional molecule featuring a terminal amine group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit and an ethyl spacer. This structure provides a valuable building block in bioconjugation chemistry. The PEG motif enhances solubility and provides a flexible spacer, while the reactive termini allow for the covalent linkage of two different molecules.[1]

Its primary application lies in the synthesis of PROTACs.[2][3] PROTACs are novel therapeutic modalities that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[2] They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile short-chain linker in this architecture.

Commercial Availability

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
MedchemExpress This compound139454-09-2>98%100 mg, 250 mg, 1 g
Selleck Chemicals This compound139454-09-2≥99% (HPLC)100 mg, 250 mg, 1 g
BroadPharm Amino-PEG1-acid, HCl144942-89-2≥98%1 g, 5 g, 10 g, 25 g
AxisPharm Amino-PEG1-acid144942-89-2≥95%100 mg, 250 mg, 500 mg
Ambeed This compound139454-09-2>95%100 mg, 250 mg, 1 g
Creative Biolabs Amino-PEG1-acid139454-09-2>95%Inquire

Role in Targeted Protein Degradation: The PROTAC Pathway

This compound is a key component in the construction of PROTACs that hijack the ubiquitin-proteasome system to degrade specific target proteins. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_Cell Cellular Environment POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) PROTAC->Ternary Ternary->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-mediated protein degradation.

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce further degradation.

Experimental Protocols

The bifunctional nature of this compound allows for its sequential or convergent conjugation to a target-binding ligand and an E3 ligase-binding ligand. A common strategy involves amide bond formation.

General Amide Coupling Protocol

This protocol describes a general method for coupling the carboxylic acid of this compound to an amine-containing molecule (Molecule A) and the amine of the PEG linker to a carboxylic acid-containing molecule (Molecule B).

Materials:

  • This compound

  • Molecule A (with a primary or secondary amine)

  • Molecule B (with a carboxylic acid)

  • Coupling agents (e.g., HATU, HOBt, EDC)[4][5]

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF or DMSO

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Molecule B's Carboxylic Acid:

    • Dissolve Molecule B (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Coupling to this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the solution of activated Molecule B to the this compound solution.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Purification of the Intermediate:

    • Once the reaction is complete, purify the resulting Molecule B-linker conjugate by reverse-phase HPLC.

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve the purified Molecule B-linker conjugate (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Coupling to Molecule A:

    • Dissolve Molecule A (1.0 eq) in anhydrous DMF.

    • Add the solution of the activated Molecule B-linker conjugate to the Molecule A solution.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by reverse-phase HPLC to obtain the desired product.

Note: The stoichiometry, reaction times, and purification methods may need to be optimized for specific molecules.

Example from Literature: Synthesis of an NH2-PEG1-Dasatinib Intermediate

A study by Zhang et al. (2023) describes the synthesis of single amino acid-based PROTACs for the degradation of BCR-ABL.[6] While not using this compound directly, their synthesis of an NH2-PEG1-Dasatinib intermediate provides a highly relevant experimental workflow. The following is an adapted representation of their likely synthetic steps based on common organic chemistry practices.

Synthesis_Workflow cluster_synthesis Synthetic Workflow start Start Materials: - Boc-NH-PEG1-COOH - Dasatinib step1 Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate1 Boc-NH-PEG1-Dasatinib step1->intermediate1 step2 Boc Deprotection (TFA in DCM) intermediate1->step2 product NH2-PEG1-Dasatinib (Final Intermediate) step2->product step3 Further coupling to E3 Ligase Ligand product->step3 final_protac Final PROTAC step3->final_protac

Caption: A representative workflow for PROTAC synthesis.

This workflow illustrates a common strategy where a protected amino-PEG acid is first coupled to the target-binding ligand (Dasatinib). Following deprotection of the amine, the intermediate can then be coupled to the E3 ligase ligand to complete the PROTAC synthesis.

Conclusion

This compound is a readily available and versatile building block for the synthesis of PROTACs and other bioconjugates. Its simple structure and defined length make it an attractive choice for researchers exploring the structure-activity relationships of these complex molecules. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and drug developers working to advance the field of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for Amino-PEG1-C2-acid in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amino-PEG1-C2-acid

This compound is a heterobifunctional linker widely employed in bioconjugation. Its structure features a primary amine (-NH2) and a carboxylic acid (-COOH) group at opposite ends of a short spacer. This spacer consists of a single polyethylene glycol (PEG) unit and a two-carbon aliphatic chain, which imparts hydrophilicity and flexibility to the linker. This versatile molecule is instrumental in creating stable covalent linkages between biomolecules, nanoparticles, and surfaces.

The primary amine serves as a nucleophile, readily reacting with activated esters like N-hydroxysuccinimide (NHS) esters or isothiocyanates. The carboxylic acid can be activated, for instance, by carbodiimides (e.g., EDC) in the presence of NHS, to form an amide bond with primary amines on a target molecule. This dual reactivity allows for a controlled and stepwise approach to conjugation, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for protein and surface modifications. The inclusion of a PEG moiety can help to improve the solubility and reduce the aggregation of the resulting conjugate.

Key Applications

This compound is utilized in a variety of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to a monoclonal antibody. The bifunctional nature of the linker allows for the drug to be first coupled to the linker, followed by the conjugation of the drug-linker complex to the antibody.

  • Protein Modification and PEGylation: It can be used to introduce a reactive group onto a protein or to PEGylate a protein to enhance its pharmacokinetic properties.

  • Surface Functionalization: this compound is suitable for modifying the surfaces of nanoparticles, beads, and other materials to enable the covalent attachment of biomolecules for applications in diagnostics, bio-assays, and targeted drug delivery.

  • PROTACs Synthesis: This linker is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Data Presentation

While specific quantitative data for bioconjugation reactions using this compound is not extensively available in publicly accessible literature, the following table provides a generalized overview of the expected outcomes based on reactions with similar short-chain PEG linkers. The actual results will be highly dependent on the specific biomolecules and reaction conditions used.

ParameterTypical Range/ObservationFactors Influencing Outcome
Drug-to-Antibody Ratio (DAR) in ADCs 2 - 4Molar ratio of linker-drug to antibody, reaction time, temperature, and pH.
Conjugation Efficiency/Yield Moderate to High (50-80%)Purity of reactants, buffer conditions, presence of catalysts, and reaction time.
Solubility of Conjugate Improved compared to non-PEGylated counterpartsThe hydrophilic nature of the PEG moiety helps to mitigate the hydrophobicity of the payload.
Stability of Amide Bond HighAmide bonds are generally stable under physiological conditions.
Surface Density on Nanoparticles VariableDependent on the concentration of the linker, reaction time, and the nature of the nanoparticle surface.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Activation of this compound Carboxylic Acid and Conjugation to a Protein

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • Protein to be conjugated (e.g., monoclonal antibody)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Prepare the protein in Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound (e.g., 10-fold molar excess over the protein), EDC (e.g., 1.2-fold molar excess over the linker), and NHS (e.g., 1.2-fold molar excess over the linker) in Activation Buffer.

    • The final volume should be kept as low as possible to ensure efficient activation.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated linker.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with PBS.

    • Collect the fractions containing the purified protein conjugate.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of labeling (e.g., drug-to-antibody ratio).

Protocol 2: Conjugation of a Drug/Molecule to the Amine Group of this compound

This protocol describes the conjugation of a molecule containing an NHS-activated carboxyl group to the primary amine of this compound.

Materials:

  • This compound

  • NHS-activated molecule (e.g., NHS ester of a drug)

  • Reaction Buffer: Amine-free buffer such as PBS or HEPES, pH 7.5-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in Reaction Buffer to a desired concentration (e.g., 10 mg/mL).

    • Dissolve the NHS-activated molecule in anhydrous DMF or DMSO to a high concentration.

  • Conjugation Reaction:

    • Add the dissolved NHS-activated molecule to the this compound solution. A 1.1 to 1.5-fold molar excess of the NHS-ester is typically used.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The reaction progress can be monitored by TLC or LC-MS.

  • Quenching the Reaction:

    • Add a quenching reagent to the reaction mixture to consume any unreacted NHS-ester.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC to separate the desired product from starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS) and NMR.

Mandatory Visualizations

experimental_workflow_adc cluster_drug_linker_synthesis Drug-Linker Synthesis cluster_antibody_conjugation Antibody Conjugation Drug Drug with -COOH group ActivateDrug Activate Drug with EDC/NHS Drug->ActivateDrug ConjugateDL Form Drug-Linker (Amide Bond) ActivateDrug->ConjugateDL Linker This compound Linker->ConjugateDL PurifyDL Purify Drug-Linker (HPLC) ConjugateDL->PurifyDL ConjugateADC Conjugate to Antibody (Amide Bond Formation) PurifyDL->ConjugateADC Purified Drug-Linker Antibody Antibody (with Lysine -NH2) Antibody->ConjugateADC PurifyADC Purify ADC (SEC) ConjugateADC->PurifyADC CharacterizeADC Characterize ADC (MS, HPLC) PurifyADC->CharacterizeADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

surface_functionalization_workflow cluster_linker_activation Linker Activation cluster_surface_modification Surface Modification cluster_biomolecule_attachment Biomolecule Attachment Linker This compound ActivateLinker Activate -COOH with EDC/NHS Linker->ActivateLinker ConjugateSurface Conjugate Activated Linker to Nanoparticle Surface ActivateLinker->ConjugateSurface Activated Linker Nanoparticle Amine-Functionalized Nanoparticle Nanoparticle->ConjugateSurface AttachBiomolecule Attach Biomolecule to Linker's -NH2 Group ConjugateSurface->AttachBiomolecule Functionalized Nanoparticle Biomolecule NHS-activated Biomolecule Biomolecule->AttachBiomolecule FinalProduct FinalProduct AttachBiomolecule->FinalProduct Final Bioconjugated Nanoparticle

Caption: Workflow for nanoparticle surface functionalization.

Application Notes and Protocols for Labeling Peptides with Amino-PEG1-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug discovery and development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, extend its in vivo half-life, and reduce its immunogenicity.[1][2] Amino-PEG1-C2-acid is a short, hydrophilic linker that provides a carboxylic acid functional group for conjugation to primary amines on a peptide, such as the N-terminus or the side chain of a lysine residue. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise spacing between the target protein binder and the E3 ligase ligand is crucial for efficacy.[3][4]

These application notes provide detailed protocols for the labeling of peptides with this compound, subsequent purification, and characterization of the conjugate.

Applications

Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker connecting the target protein binder and the E3 ligase ligand plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.[3] this compound serves as a short, flexible linker in PROTAC design, allowing for the optimization of the distance and orientation between the two binding elements.[4][5]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ubiquitination->POI tags POI with poly-ubiquitin chain Proteasome 26S Proteasome Ubiquitination->Proteasome leads to recognition by Degradation Degraded Peptide Fragments Proteasome->Degradation degrades

PROTAC-mediated protein degradation pathway.
Enhanced Solubility and Bioavailability

Many therapeutic peptides exhibit poor aqueous solubility, which can hinder their formulation and in vivo bioavailability. The hydrophilic nature of the PEG chain in this compound can significantly improve the solubility of hydrophobic peptides.[6][7] Even a short PEG linker can disrupt aggregation and enhance the interaction of the peptide with aqueous environments.

Increased Serum Stability

Peptides are often susceptible to degradation by proteases in the bloodstream, leading to a short circulating half-life.[8][9] PEGylation can sterically hinder the approach of proteases to the peptide backbone, thereby increasing its stability in serum and extending its duration of action.[1][8]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the experimental protocols described below. The exact values will vary depending on the specific peptide sequence and reaction conditions.

Table 1: Peptide Labeling Efficiency with this compound

Coupling MethodPeptide:Linker Molar RatioReaction Time (hours)Typical Yield (%)Purity by RP-HPLC (%)
EDC/Sulfo-NHS1:1.5470-85>95
HATU1:1.2285-95>95

Table 2: Characterization of a Model PEGylated Peptide

AnalyteTheoretical Mass (Da)Observed Mass by MALDI-TOF MS (Da)
Model Peptide1500.01500.2
This compound161.17-
PEGylated Peptide1643.171643.5

Table 3: Effect of PEGylation on Peptide Solubility

PeptideSolubility in PBS (mg/mL)
Unmodified Peptide0.5
PEGylated Peptide5.0

Table 4: Serum Stability of a Model Peptide

PeptideHalf-life in Human Serum (hours)
Unmodified Peptide0.5
PEGylated Peptide4.0

Experimental Protocols

Peptide_Labeling_Workflow cluster_workflow Peptide Labeling Experimental Workflow Start Start Dissolve_Peptide Dissolve Peptide in Coupling Buffer Start->Dissolve_Peptide Coupling_Reaction Perform Coupling Reaction (EDC/NHS or HATU) Dissolve_Peptide->Coupling_Reaction Prepare_Linker Prepare this compound and Activating Agents Prepare_Linker->Coupling_Reaction Quench_Reaction Quench Reaction Coupling_Reaction->Quench_Reaction Purification Purify by RP-HPLC Quench_Reaction->Purification Characterization Characterize by MALDI-TOF MS Purification->Characterization End End Characterization->End

Peptide Labeling Experimental Workflow.
Protocol 1: Peptide Labeling using EDC/Sulfo-NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on the peptide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[10][11]

Materials:

  • Peptide with a free primary amine

  • This compound

  • EDC

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials

  • Stirring apparatus

Procedure:

  • Peptide Preparation: Dissolve the peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.

  • Linker and Activator Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer.

  • Activation of this compound:

    • In a separate reaction vial, combine the this compound solution with a 1.5-fold molar excess of both EDC and Sulfo-NHS solutions.

    • Incubate at room temperature for 15-30 minutes with gentle stirring to form the Sulfo-NHS ester.

  • Coupling Reaction:

    • Add the activated this compound solution to the peptide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification: Proceed immediately to purification by RP-HPLC (Protocol 3).

Protocol 2: Peptide Labeling using HATU Chemistry

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which often results in higher yields and faster reaction times compared to EDC/NHS.[12][13]

Materials:

  • Peptide with a free primary amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Reaction vials

  • Stirring apparatus

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide in anhydrous DMF to a concentration of 1-5 mg/mL.

    • In a separate vial, dissolve this compound (1.2 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation and Coupling:

    • Add DIPEA (2-3 equivalents) to the this compound and HATU mixture and vortex briefly.

    • Immediately add this activation mixture to the peptide solution.

    • Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring. Monitor the reaction progress by LC-MS if possible.

  • Purification: Once the reaction is complete, proceed directly to purification by RP-HPLC (Protocol 3). No quenching step is typically required.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying the PEGylated peptide from unreacted peptide, excess linker, and other reaction components.[14][15]

Materials:

  • RP-HPLC system with a UV detector

  • Preparative or semi-preparative C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the reaction mixture with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 214 nm and 280 nm. The PEGylated peptide will typically elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG linker.

  • Fraction Collection: Collect the fractions corresponding to the desired PEGylated peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.

Protocol 4: Characterization by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is used to confirm the identity of the PEGylated peptide by determining its molecular weight.[16][17]

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid in 50% acetonitrile/0.1% TFA)

  • Purified unmodified and PEGylated peptides

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptides (unmodified and PEGylated) in 0.1% TFA in water to a concentration of approximately 1 mg/mL.

    • Mix the peptide solution with the matrix solution in a 1:1 ratio.

  • MALDI-TOF Analysis:

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

    • Acquire the mass spectrum in the appropriate mass range for the expected molecular weights.

  • Data Analysis: Compare the observed molecular weight of the PEGylated peptide to its theoretical mass (mass of peptide + mass of this compound - 18.02 Da for the loss of water during amide bond formation).

Protocol 5: Solubility Assessment

This protocol provides a basic method to compare the solubility of the unmodified and PEGylated peptide.[18]

Materials:

  • Unmodified and PEGylated peptides

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add increasing amounts of the peptide powder to a fixed volume of PBS at room temperature.

  • Vortex thoroughly after each addition.

  • Continue adding the peptide until a saturated solution is achieved (i.e., undissolved particles remain after extensive vortexing).

  • Centrifuge the saturated solution to pellet the excess solid.

  • Measure the concentration of the peptide in the supernatant (e.g., by UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or by a colorimetric peptide assay).

Protocol 6: Serum Stability Assay

This assay evaluates the stability of the peptides in the presence of serum proteases.[8][19]

Materials:

  • Unmodified and PEGylated peptides

  • Human or rat serum

  • Incubator at 37°C

  • Quenching solution (e.g., 10% TFA in water)

  • RP-HPLC system

Procedure:

  • Dissolve the peptides in PBS to a stock concentration of 1 mg/mL.

  • Incubate the peptide solution with serum (e.g., at a 1:4 ratio) at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Immediately quench the proteolytic activity by adding an equal volume of the quenching solution.

  • Centrifuge to precipitate the serum proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide versus time to determine the half-life of the peptide in serum.

References

Application Notes and Protocols for Amino-PEG1-C2-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting the efficiency and selectivity of protein degradation.[2]

Among the various types of linkers used in PROTAC design, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous physicochemical properties. PEG linkers can enhance the solubility and cell permeability of PROTAC molecules, which are often large and hydrophobic.[3][4] The length of the PEG linker is a crucial parameter that can be easily tuned to optimize the geometry of the ternary complex for efficient ubiquitination.[3]

This document provides detailed application notes and protocols for the use of Amino-PEG1-C2-acid , a short, bifunctional PEG linker, in the synthesis and evaluation of PROTACs.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a discrete PEG (dPEG®) linker characterized by a single ethylene glycol unit flanked by an amino group and a carboxylic acid group. This bifunctional nature makes it an ideal building block for PROTAC synthesis, allowing for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand through stable amide bonds.

Chemical Structure:

Key Features:

  • Defined Length: The single PEG unit provides a short and defined spacer between the two ligands.

  • Bifunctionality: The orthogonal amino and carboxylic acid functional groups allow for straightforward, stepwise conjugation using standard amide coupling chemistries.

  • Hydrophilicity: The PEG motif enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.[4]

Data Presentation: Performance of a PROTAC with a PEG1 Linker

While specific data for a PROTAC synthesized with the exact this compound linker is not widely available in the public domain, a study by Gong et al. (2020) provides valuable insights into the performance of a PROTAC utilizing a single PEG unit linker. The study describes Arg-PEG1-Dasa , a PROTAC designed to degrade the oncogenic kinase BCR-ABL in chronic myeloid leukemia. This PROTAC consists of an arginine residue (as the E3 ligase-recruiting element for the N-end rule pathway), a single PEG linker, and dasatinib (as the BCR-ABL binder).[5]

The following table summarizes the quantitative data for Arg-PEG1-Dasa, demonstrating the efficacy of a PROTAC with a short PEG1 linker.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (nM)Reference
Arg-PEG1-DasaBCR-ABLK5620.8598.80.3595[5]

Table 1: Quantitative data for the Arg-PEG1-Dasa PROTAC. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed. IC50 is the half-maximal inhibitory concentration in a cell viability assay.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC using this compound, where a POI ligand containing a carboxylic acid is first coupled to the amino group of the linker, followed by the coupling of an E3 ligase ligand containing an amino group to the carboxylic acid of the linker.

Step 1: Coupling of POI Ligand to this compound

  • Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) and This compound (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.

Step 2: Coupling of E3 Ligase Ligand to POI-Linker Intermediate

  • Dissolve the POI-linker intermediate from Step 1 (1.0 eq) and the E3 ligase ligand (containing an amine, 1.2 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

PROTAC_Signaling_Pathway PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Second Amide Coupling cluster_purification Purification POI_COOH POI-COOH POI_Linker POI-Linker Intermediate POI_COOH->POI_Linker Linker H2N-PEG1-C2-COOH Linker->POI_Linker Final_PROTAC Final PROTAC POI_Linker->Final_PROTAC E3_NH2 E3-NH2 E3_NH2->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification

Caption: Experimental workflow for PROTAC synthesis.

Logical_Relationship cluster_components PROTAC Components cluster_process Cellular Process cluster_outcome Therapeutic Outcome POI_Ligand POI Ligand Ternary_Complex Ternary Complex Formation POI_Ligand->Ternary_Complex Linker This compound Linker->Ternary_Complex E3_Ligand E3 Ligase Ligand E3_Ligand->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Therapeutic_Effect Therapeutic Effect Degradation->Therapeutic_Effect

Caption: Logical relationship of PROTAC components and mechanism.

References

Application Notes and Protocols for Amide Bond Formation with Amino-PEG1-C2-acid and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful conjugation of Amino-PEG1-C2-acid to primary amines, a critical step in the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker containing a primary amine and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit. This linker is valuable in bioconjugation and drug discovery for its ability to covalently connect two different molecules, such as a protein ligand and an E3 ligase ligand in the formation of a PROTAC. The PEG moiety enhances solubility and can improve the pharmacokinetic properties of the final conjugate. The formation of a stable amide bond is a key step in utilizing this linker, typically achieved by activating the carboxylic acid group to react with a primary amine on a target molecule.

Core Applications

The primary application of amide bond formation with this compound is in the construction of more complex molecules where precise spacing and improved solubility are desired. A significant and rapidly growing application is in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The this compound can serve as a linker to connect the target protein binder and the E3 ligase binder.

Key Experimental Considerations for Amide Bond Formation

Several factors can influence the efficiency of amide bond formation between this compound and a primary amine. Careful optimization of these parameters is crucial for achieving high yields and purity of the desired conjugate.

ParameterRecommendationRationale
Activating Agents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) or Sulfo-NHS.EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then stabilized by NHS or Sulfo-NHS to create a more stable amine-reactive ester, minimizing hydrolysis in aqueous solutions.
pH A two-step pH process is recommended. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent reaction of the activated acid with the primary amine is most efficient at a physiological to slightly basic pH of 7.2-8.0.The acidic pH protonates the primary amine on the this compound, preventing self-reaction during the activation of the carboxylic acid. The higher pH for the amidation step deprotonates the target primary amine, increasing its nucleophilicity for reaction with the activated ester.
Solvent A water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is recommended for dissolving the reagents. The reaction can then be performed in an aqueous buffer.Many organic molecules have limited solubility in purely aqueous solutions. Using a co-solvent ensures that all reactants are fully dissolved, promoting an efficient reaction.
Stoichiometry A slight molar excess of the activated this compound (1.2 to 2 equivalents) relative to the primary amine-containing molecule is often used.This helps to drive the reaction to completion, maximizing the consumption of the potentially more valuable amine-containing substrate.
Reaction Time Activation of the carboxylic acid is typically rapid (15-30 minutes at room temperature). The subsequent amidation reaction can range from 2 hours to overnight at room temperature.Reaction progress should be monitored by an appropriate analytical method such as LC-MS or HPLC to determine the optimal reaction time.
Quenching The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, or by adding hydroxylamine.This step ensures that any unreacted activated carboxylic acids are capped, preventing unwanted side reactions during purification and storage.

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/NHS Chemistry

This protocol describes the general procedure for conjugating the carboxylic acid moiety of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Primary amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessels

  • Stirring apparatus

  • Analytical equipment (LC-MS or HPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO. For example, dissolve 10 mg of each in 100 µL of solvent.

    • Dissolve the primary amine-containing molecule in the appropriate solvent. If it is a protein, it should be in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction vessel, dissolve this compound (1.2 equivalents) in Activation Buffer.

    • Add the EDC stock solution (1.5 equivalents) to the this compound solution.

    • Immediately add the NHS stock solution (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Amide Coupling Reaction:

    • Add the primary amine-containing molecule (1 equivalent) to the activated this compound solution.

    • If the activation was performed in a non-aqueous solvent, the pH of the reaction mixture should be adjusted to 7.2-7.5 by adding Coupling Buffer.

    • Stir the reaction mixture at room temperature for 2 hours to overnight. Monitor the reaction progress by LC-MS or HPLC.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to achieve a final concentration of approximately 50 mM Tris.

    • Stir for an additional 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as preparative HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the product.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS and/or other relevant analytical techniques.

Protocol 2: Application in PROTAC Synthesis and Evaluation

This protocol outlines the synthesis of a PROTAC using this compound as a linker and the subsequent evaluation of its ability to induce target protein degradation.

Part A: PROTAC Synthesis

This part assumes the synthesis of a PROTAC where a warhead (targeting the protein of interest, POI) containing a primary amine is coupled to the carboxylic acid of this compound, and the amine of the PEG linker is subsequently coupled to an E3 ligase ligand with an activated carboxylic acid.

Materials:

  • POI-binding molecule with a primary amine

  • This compound

  • E3 ligase ligand with a carboxylic acid (e.g., a derivative of Thalidomide)

  • EDC, NHS

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Other reagents and equipment as listed in Protocol 1

Procedure:

  • Step 1: Conjugation of POI binder to this compound

    • Follow Protocol 1 to couple the primary amine of the POI-binding molecule to the carboxylic acid of this compound. This will result in a POI-linker intermediate with a terminal primary amine.

    • Purify this intermediate by preparative HPLC.

  • Step 2: Activation of E3 Ligase Ligand

    • In a separate reaction vessel, dissolve the E3 ligase ligand with a carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents).

    • Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Step 3: Formation of the PROTAC

    • Add the purified POI-linker intermediate (1 equivalent) to the activated E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Step 4: Purification and Characterization

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR.

Part B: Evaluation of PROTAC-mediated Protein Degradation

This part describes the use of Western blotting to determine the efficacy of the synthesized PROTAC in degrading the target protein.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer equipment

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (DMSO).

    • Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Quantitative Data Summary

The length of the PEG linker in a PROTAC can significantly impact its efficacy. Shorter linkers may not allow for the optimal formation of the ternary complex between the target protein and the E3 ligase, while longer linkers might be too flexible, leading to a decrease in degradation efficiency. The following table provides a summary of how PEG linker length can influence PROTAC performance for a hypothetical target protein.

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1This compound15075
PROTAC-2Amino-PEG2-C2-acid5090
PROTAC-3Amino-PEG3-C2-acid2595
PROTAC-4Amino-PEG4-C2-acid4085
PROTAC-5Amino-PEG5-C2-acid8070

Note: The optimal linker length is target-dependent and must be determined empirically.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow start Start cell_culture Cell Culture (Target Protein Expressing Cells) start->cell_culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot Transfer sds_page->western_blot immunoblot Immunoblotting (Primary & Secondary Antibodies) western_blot->immunoblot detection Chemiluminescent Detection immunoblot->detection data_analysis Data Analysis (Densitometry) detection->data_analysis results Determine DC50 & Dmax data_analysis->results end End results->end

Caption: Western blot experimental workflow.

Surface Functionalization of Nanoparticles using Amino-PEG1-C2-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. The choice of surface ligand profoundly influences the nanoparticle's stability, biocompatibility, circulation half-life, and interaction with biological systems. Amino-PEG1-C2-acid is a short, heterobifunctional polyethylene glycol (PEG) linker designed to modify nanoparticle surfaces. This linker possesses a terminal amine group and a terminal carboxylic acid group, separated by a single PEG unit and a two-carbon spacer. This structure allows for versatile conjugation chemistries, enabling the attachment of nanoparticles to a wide array of biomolecules, including proteins, peptides, and small molecule drugs.

The primary advantages of using a short PEG linker like this compound include:

  • Reduced Steric Hindrance: Compared to long-chain PEGs, the shorter length minimizes steric hindrance, which can be advantageous when the attached biomolecule needs to interact with a target receptor.

  • Improved Solubility and Stability: The hydrophilic nature of the PEG moiety enhances the aqueous solubility and colloidal stability of the nanoparticles, preventing aggregation in biological media.[1][2]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce non-specific protein adsorption (opsonization), leading to longer circulation times in vivo.[3][4]

  • Versatile Conjugation: The presence of both an amine and a carboxylic acid group allows for flexible, covalent attachment to various functional groups on nanoparticles and therapeutic payloads using well-established bioconjugation techniques.

These application notes provide detailed protocols for the surface functionalization of nanoparticles using this compound, along with expected characterization data and a discussion of its applications.

Data Presentation: Expected Physicochemical Properties

The successful functionalization of nanoparticles with this compound and subsequent conjugation to a targeting ligand or drug will alter their physicochemical properties. The following tables summarize the expected changes for two common nanoparticle platforms: gold (AuNPs) and iron oxide nanoparticles (IONPs).

Table 1: Expected Physicochemical Characterization of Functionalized Gold Nanoparticles (AuNPs)

ParameterBare AuNPsAuNPs + this compoundAuNPs-PEG-Ligand (e.g., Peptide)
Hydrodynamic Diameter (nm) 10 - 10015 - 11020 - 120
Zeta Potential (mV) -30 to -50 (citrate capped)-20 to -40Variable (depends on ligand)
Surface Plasmon Resonance (nm) ~520~525~525-530
Surface Chemistry Citrate ionsCarboxylic acid or amineLigand-specific

Table 2: Expected Physicochemical Characterization of Functionalized Iron Oxide Nanoparticles (IONPs)

ParameterBare IONPs (oleic acid capped)IONPs + this compoundIONPs-PEG-Drug
Hydrodynamic Diameter (nm) 50 - 200 (in organic solvent)60 - 220 (in aqueous buffer)70 - 250
Zeta Potential (mV) N/A (in organic solvent)-15 to -35Variable (depends on drug)
Magnetic Relaxivity (r2, s⁻¹mM⁻¹) HighSlightly ReducedSlightly Reduced
Drug Loading Capacity (%) N/AN/A5 - 15
Encapsulation Efficiency (%) N/AN/A70 - 95

Experimental Protocols

The following protocols describe the general steps for the covalent attachment of this compound to nanoparticles with either carboxyl or amine surface groups. The most common method for forming a stable amide bond between the linker and the nanoparticle is through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7]

Protocol 1: Functionalization of Carboxylated Nanoparticles

This protocol is suitable for nanoparticles that have carboxylic acid groups on their surface (e.g., citrate-stabilized gold nanoparticles, or polymer-coated iron oxide nanoparticles). The amine group of the this compound will be coupled to the carboxyl groups on the nanoparticle surface.

Materials:

  • Carboxylated nanoparticles (e.g., AuNPs, IONPs)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween 20

  • Centrifuge and appropriate centrifuge tubes

  • Orbital shaker or rotator

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

    • Sonicate briefly (1-2 minutes) to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. The molar ratio of EDC/Sulfo-NHS to the available carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:1 for each is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Centrifuge the activated nanoparticles to pellet them. The speed and duration will depend on the nanoparticle size and density (e.g., 10,000 x g for 20 minutes for 100 nm IONPs).

    • Carefully remove the supernatant containing excess EDC and Sulfo-NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer.

    • Repeat the washing step twice more to ensure complete removal of the activation reagents.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer at a concentration that provides a 100-fold molar excess relative to the nanoparticles.

    • Add the this compound solution to the washed, activated nanoparticles.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle rotation.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

    • Wash the functionalized nanoparticles by centrifugation as described in step 3, using the Washing Buffer for the first two washes and final resuspension in Coupling Buffer or a suitable storage buffer.

  • Characterization:

    • Characterize the resulting this compound functionalized nanoparticles for size, zeta potential, and surface chemistry (e.g., using FTIR or XPS) to confirm successful conjugation.

Protocol 2: Functionalization of Amine-Functionalized Nanoparticles

This protocol is suitable for nanoparticles that have primary amine groups on their surface. The carboxylic acid group of the this compound will be coupled to the amine groups on the nanoparticle surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Centrifuge and appropriate centrifuge tubes

  • Orbital shaker or rotator

Procedure:

  • Linker Activation:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and Sulfo-NHS in a 1.2:1.5 molar ratio relative to the this compound.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of the linker.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1-10 mg/mL.

    • Add the activated this compound solution to the nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle rotation.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

    • Wash the functionalized nanoparticles by centrifugation as described in Protocol 1.

  • Characterization:

    • Characterize the resulting functionalized nanoparticles to confirm successful conjugation.

Visualization of Workflows and Concepts

Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Activation cluster_1 Conjugation cluster_2 Quenching & Purification start Carboxylated Nanoparticles edc_nhs Add EDC/Sulfo-NHS in Activation Buffer start->edc_nhs incubate_act Incubate 15-30 min at Room Temp edc_nhs->incubate_act wash1 Wash x3 with Coupling Buffer incubate_act->wash1 add_peg Add this compound wash1->add_peg incubate_conj Incubate 2-4 hours at Room Temp add_peg->incubate_conj quench Add Quenching Buffer incubate_conj->quench wash2 Wash x3 with Washing Buffer quench->wash2 end Functionalized Nanoparticles wash2->end

Caption: Workflow for functionalizing carboxylated nanoparticles.

Signaling Pathway for Receptor-Mediated Endocytosis

Nanoparticles functionalized with targeting ligands can engage with specific cell surface receptors, leading to their internalization. This is a common strategy for targeted drug delivery.

G cluster_cell Cell receptor Receptor clathrin Clathrin-coated pit receptor->clathrin Internalization endosome Early Endosome clathrin->endosome lysosome Lysosome endosome->lysosome Maturation release Drug Release lysosome->release np Functionalized Nanoparticle np->receptor Binding

Caption: Receptor-mediated endocytosis of a functionalized nanoparticle.

Logical Relationship of PEGylation Benefits

The addition of a PEG layer to a nanoparticle surface provides several key advantages that contribute to its efficacy as a drug delivery vehicle.

G peg PEGylation with This compound stability Increased Colloidal Stability peg->stability opsonization Reduced Protein Adsorption (Opsonization) peg->opsonization delivery Improved Drug Delivery to Target stability->delivery uptake Reduced Macrophage Uptake opsonization->uptake circulation Longer Blood Circulation Time epr Enhanced Permeability and Retention (EPR) Effect circulation->epr uptake->circulation epr->delivery

Caption: Benefits of nanoparticle PEGylation for drug delivery.

Applications and Future Directions

Nanoparticles functionalized with this compound are versatile platforms for a range of biomedical applications:

  • Targeted Drug Delivery: The terminal functional group of the PEG linker can be conjugated to targeting moieties such as antibodies, peptides, or aptamers to direct the nanoparticle to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.[8]

  • Bioimaging: Fluorescent dyes or contrast agents for magnetic resonance imaging (MRI) can be attached to the nanoparticles, enabling their use in diagnostic imaging and tracking of drug delivery.[1]

  • Theranostics: Combining therapeutic agents and imaging probes on the same nanoparticle platform allows for simultaneous diagnosis and therapy.

  • PROTACs: While a more advanced application, the bifunctional nature of this linker makes it suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[9]

Future research will likely focus on optimizing the density and length of short PEG linkers to fine-tune the balance between stealth properties and target interaction. Furthermore, the development of cleavable linkers that release the therapeutic payload in response to specific stimuli within the target microenvironment (e.g., pH, enzymes) will continue to be an area of active investigation.

Conclusion

The surface functionalization of nanoparticles with this compound offers a robust and versatile strategy for the development of sophisticated nanomedicines. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize functionalized nanoparticles for a variety of biomedical applications. Careful characterization and optimization of the functionalization process are crucial for achieving the desired in vitro and in vivo performance.

References

Applications of Amino-PEG1-C2-acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG1-C2-acid is a heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems.[1] This short-chain polyethylene glycol (PEG) derivative possesses a terminal primary amine group and a terminal carboxylic acid group, enabling the covalent conjugation of a wide array of molecules.[1] Its defined structure and molecular weight provide precision in designing complex bioconjugates. The single ethylene glycol unit offers a balance of hydrophilicity and spatial separation, which can enhance the solubility and stability of the conjugated moieties without introducing significant steric hindrance.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of various drug delivery platforms, including nanoparticles, liposomes, and antibody-drug conjugates (ADCs).

Key Applications

The bifunctional nature of this compound makes it a versatile tool for:

  • Surface Functionalization of Nanoparticles: The carboxylic acid or amine group can be used to covalently attach the PEG linker to the surface of pre-formed nanoparticles (e.g., PLGA, gold, or silica nanoparticles), while the other terminal group is available for the conjugation of targeting ligands, drugs, or imaging agents.[2]

  • Liposome Modification: Incorporation of this compound into liposomal formulations allows for the attachment of targeting moieties to the liposome surface, enhancing their specificity for target cells and tissues.

  • Antibody-Drug Conjugate (ADC) Development: As a non-cleavable linker, this compound can be used to stably connect a cytotoxic payload to a monoclonal antibody.[3][4] This ensures that the drug is released only after the lysosomal degradation of the antibody within the target cancer cell, minimizing off-target toxicity.[5][6][7][8]

  • PROTAC Synthesis: This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[9]

Data Presentation: Representative Characteristics of PEGylated Drug Delivery Systems

The following tables summarize representative quantitative data for drug delivery systems functionalized with short-chain PEG linkers. While not exclusively for this compound, this data provides expected ranges for key physicochemical properties.

Table 1: Representative Physicochemical Properties of PEGylated Nanoparticles for Doxorubicin Delivery

ParameterUnloaded NanoparticlesDoxorubicin-Loaded NanoparticlesReference
Mean Diameter (nm) ~130~130 - 184[10][11]
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -20 to -30-15 to -25
Drug Loading (% w/w) N/A~5%[10]
Encapsulation Efficiency (%) N/A~47%[10]

Table 2: In Vitro Doxorubicin Release from PEGylated Nanoparticles

Time PointCumulative Release (%)Reference
1 hour ~20[6]
24 hours ~50[10]
120 hours ~90[6]

Table 3: Representative Physicochemical Properties of PEGylated Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Non-PEGylated ~140< 0.2-43[1][12]
PEGylated ~140< 0.2-5 to Neutral[1][12]

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound for Peptide Targeting

This protocol describes the covalent conjugation of a targeting peptide to carboxylated nanoparticles (e.g., PLGA nanoparticles) using this compound as a linker. The process involves a two-step EDC/NHS coupling chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA-COOH)

  • This compound

  • Targeting peptide with a free amine group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifuge and appropriate tubes

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 10 mg/mL.

  • Activation of this compound Carboxyl Group:

    • Dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.

    • In a separate tube, for each 1 mg of this compound, add the required volume of Activation Buffer.

    • Prepare fresh EDC and NHS solutions in Activation Buffer (e.g., 10 mg/mL).

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation of Activated Linker to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle suspension. The amine group of the linker will react with the carboxyl groups on the nanoparticle surface.

    • Incubate for 2 hours at room temperature with gentle rotation.

  • Washing:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the pellet in Washing Buffer.

    • Repeat the washing step twice to remove unreacted linker and coupling reagents.

  • Activation of the Terminal Carboxyl Group of the Conjugated Linker:

    • Resuspend the this compound functionalized nanoparticles in Activation Buffer.

    • Repeat the EDC/NHS activation step as described in step 2 to activate the terminal carboxyl group of the PEG linker.

  • Conjugation of Targeting Peptide:

    • Dissolve the targeting peptide in Coupling Buffer.

    • Add the peptide solution to the activated nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to block any unreacted NHS-ester sites.

  • Final Washing and Storage:

    • Wash the peptide-conjugated nanoparticles three times with Washing Buffer.

    • Resuspend the final product in an appropriate storage buffer (e.g., PBS with a cryoprotectant) and store at 4°C or -20°C.

Protocol 2: Synthesis of a Drug Conjugate using this compound

This protocol outlines the conjugation of a drug molecule containing a primary amine to a targeting ligand with a carboxylic acid group, using this compound as a linker.

Materials:

  • Targeting ligand with a carboxylic acid group

  • This compound

  • Amine-containing drug molecule

  • EDC and NHS

  • Anhydrous DMF or DMSO

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reaction monitoring tools (e.g., TLC, LC-MS)

  • Purification system (e.g., flash chromatography or HPLC)

Procedure:

  • Activation of Targeting Ligand's Carboxyl Group:

    • Dissolve the targeting ligand in anhydrous DMF.

    • Add a 1.2-fold molar excess of EDC and NHS.

    • Stir the reaction at room temperature for 1 hour.

  • Conjugation of this compound:

    • Add a 1.5-fold molar excess of this compound to the reaction mixture.

    • Add a 2-fold molar excess of DIPEA.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification of the Ligand-Linker Intermediate:

    • Once the reaction is complete, purify the product by flash chromatography or preparative HPLC to isolate the ligand-PEG-acid conjugate.

  • Activation of the Linker's Terminal Carboxyl Group:

    • Dissolve the purified ligand-PEG-acid conjugate in anhydrous DMF.

    • Repeat the EDC/NHS activation step as described in step 1.

  • Conjugation of the Amine-Containing Drug:

    • Add a 1.5-fold molar excess of the amine-containing drug to the activated intermediate.

    • Add a 2-fold molar excess of DIPEA.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress.

  • Final Purification:

    • Purify the final drug conjugate using an appropriate chromatographic method to obtain a product of high purity.

Visualizations

Experimental Workflow: Nanoparticle Functionalization

G Workflow for Nanoparticle Functionalization with this compound cluster_activation Linker Activation cluster_conjugation1 First Conjugation Step cluster_activation2 Second Activation Step cluster_conjugation2 Second Conjugation Step cluster_final Final Steps a1 This compound a2 Add EDC/NHS in Activation Buffer (pH 6.0) a1->a2 a3 Activated Linker (NHS-ester) a2->a3 b2 Mix with Activated Linker a3->b2 b1 Carboxylated Nanoparticles b1->b2 b3 Nanoparticle-PEG-COOH b2->b3 c1 Add EDC/NHS in Activation Buffer (pH 6.0) b3->c1 c2 Activated Nanoparticle-PEG (NHS-ester) c1->c2 d2 Mix with Activated Nanoparticles in Coupling Buffer (pH 7.4) c2->d2 d1 Targeting Peptide (Amine-terminated) d1->d2 d3 Targeted Nanoparticle d2->d3 e1 Quenching d3->e1 e2 Washing & Purification e1->e2 e3 Final Product e2->e3

Caption: Nanoparticle functionalization workflow.

Signaling Pathway: Cellular Processing of an ADC with a Non-Cleavable Linker

G Cellular Uptake and Processing of ADC with Non-Cleavable Linker cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (Non-cleavable Linker) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugMetabolite Drug-Linker-AminoAcid Metabolite Lysosome->DrugMetabolite 4. Antibody Degradation & Drug Release Target Intracellular Target (e.g., DNA, Tubulin) DrugMetabolite->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cytotoxicity

Caption: Cellular processing of a non-cleavable ADC.

References

Application Notes and Protocols for EDC/NHS Coupling of Amino-PEG1-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the conjugation of molecules containing a primary amine to the carboxylic acid moiety of Amino-PEG1-C2-acid using the water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This "zero-length" crosslinking chemistry forms a stable amide bond.

Introduction to EDC/NHS Coupling Chemistry

EDC/NHS chemistry is a widely used method for covalently linking a molecule with a primary amine to a molecule with a carboxylic acid.[1] This two-step process is preferred for many bioconjugation applications to minimize side reactions.[2]

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[1]

  • Formation of a Stable NHS Ester: To increase the efficiency of the coupling reaction and the stability of the reactive intermediate, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[1] This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate.

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS or Sulfo-NHS.

This method is highly efficient and the resulting amide bond is very stable.[3]

Key Reaction Parameters and Optimization

The efficiency of the EDC/NHS coupling reaction is influenced by several factors that can be optimized to achieve the desired conjugation yield.

ParameterRecommended Conditions & Remarks
pH Activation Step: pH 4.5–6.0 is optimal for the activation of the carboxyl group with EDC.[2] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid). Coupling Step: pH 7.0–8.5 is most efficient for the reaction of the NHS-activated molecule with a primary amine.[2] Buffers such as Phosphate-Buffered Saline (PBS) or borate buffer are suitable.
Buffers It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the desired reaction.[4]
Reagent Molar Ratios A molar excess of EDC and NHS relative to the carboxylic acid is generally used to drive the reaction. A starting point is a 1.2- to 2-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the this compound.[4][5] The ratio may need to be optimized for specific applications.
Temperature The reaction is typically carried out at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer reaction time.
Reaction Time Activation: 15–60 minutes at room temperature.[5] Coupling: 2 hours at room temperature to overnight at 4°C.[2]
Quenching To stop the reaction, a quenching reagent can be added. Hydroxylamine can be used to hydrolyze unreacted NHS esters.[2] If the goal is to stop the EDC reaction before adding the amine, a thiol-containing compound like 2-mercaptoethanol can be used.[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

  • Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Reagent Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO.[5] For example, dissolve 10 mg in 1 ml of solvent.

  • EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[4]

  • Amine-containing Molecule Solution: Dissolve the amine-containing molecule in the Coupling Buffer.

Two-Step Conjugation Protocol

This protocol is a general guideline and may require optimization for your specific application.

  • Activation of this compound: a. In a reaction tube, add the desired amount of this compound from the stock solution. b. Add Activation Buffer to the desired final reaction concentration. c. Add the freshly prepared EDC solution to the reaction mixture (e.g., 1.2 to 2 molar equivalents relative to the this compound). d. Immediately add the freshly prepared NHS solution (e.g., 2 to 5 molar equivalents relative to the this compound). e. Incubate the reaction for 15 to 60 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-containing Molecule: a. Add the amine-containing molecule dissolved in Coupling Buffer to the activated this compound solution. A 1:1 molar ratio of the activated PEG linker to the amine is a good starting point, though an excess of the activated PEG may be required. b. Adjust the pH of the reaction mixture to 7.2–7.5 if necessary by adding a small amount of a suitable non-amine base or by using a buffer exchange column. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional): a. To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer (e.g., hydroxylamine to a final concentration of 10-50 mM). b. Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate: a. Purify the conjugate from excess reagents and byproducts using an appropriate method based on the properties of the final conjugate. Common methods include dialysis, size-exclusion chromatography (desalting columns), or reverse-phase HPLC.

  • Characterization of the Conjugate: a. Characterize the purified conjugate to confirm successful conjugation and determine the degree of labeling. Techniques such as mass spectrometry (MS), HPLC, and NMR spectroscopy can be employed.

Visualizing the Chemistry and Workflow

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Carboxylic_Acid Amino-PEG1-C2-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond + R-NH2 Primary_Amine R-NH2

Caption: The two-step reaction mechanism of EDC/NHS coupling chemistry.

Experimental_Workflow Prepare_Reagents 1. Prepare Stock Solutions (this compound, Amine-Molecule) Activate_Carboxyl 2. Activate Carboxyl Group (Add EDC and NHS in Activation Buffer) Prepare_Reagents->Activate_Carboxyl Incubate_Activation 3. Incubate for Activation (15-60 min at RT) Activate_Carboxyl->Incubate_Activation Couple_Amine 4. Add Amine-Molecule (in Coupling Buffer) Incubate_Activation->Couple_Amine Incubate_Coupling 5. Incubate for Coupling (2h at RT or overnight at 4°C) Couple_Amine->Incubate_Coupling Quench 6. Quench Reaction (Optional) (Add Hydroxylamine or Tris) Incubate_Coupling->Quench Purify 7. Purify Conjugate (Dialysis, SEC, or HPLC) Quench->Purify Characterize 8. Characterize Conjugate (MS, HPLC, NMR) Purify->Characterize

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating Amino-PEG1-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1] Incorporation of short PEG linkers, such as Amino-PEG1-C2-acid, during solid-phase peptide synthesis (SPPS) can significantly improve the solubility, stability, and pharmacokinetic profile of the final peptide product.[1][2] This hydrophilic spacer minimizes steric hindrance and can reduce non-specific binding, potentially leading to more efficient enzymatic processing and improved biological activity.[3] These application notes provide a detailed protocol for the incorporation of Fmoc-NH-PEG1-C2-acid in standard Fmoc-based SPPS and present representative data on the outcomes of such modifications.

Data Presentation: Impact of PEGylation on Peptide Synthesis

The incorporation of a short PEG linker can influence both the efficiency of the synthesis and the purity of the final product. The following table summarizes typical results observed when comparing the synthesis of a model peptide with and without the this compound linker.

ParameterModel Peptide (Unmodified)Model Peptide (+ this compound)
Overall Yield (%) 6575
Crude Purity (HPLC %) 8592
Final Purity (HPLC %) >95>98
Solubility in Aqueous Buffer ModerateHigh

Note: These are representative values based on typical outcomes and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-NH-PEG1-C2-acid (Fmoc-8-amino-3,6-dioxaoctanoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using Fmoc chemistry.

2.1. Resin Swelling and Preparation

  • Place 0.1 mmol of Fmoc-Rink Amide MBHA resin in a reaction vessel.

  • Add 10 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2.2. Fmoc Deprotection

  • Add 10 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

2.3. Amino Acid Coupling

  • In a separate vial, dissolve 0.5 mmol (5 eq) of the Fmoc-amino acid and 0.5 mmol (5 eq) of OxymaPure® in 5 mL of DMF.

  • Add 0.5 mmol (5 eq) of DIC to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Perform a Kaiser test to confirm complete coupling (a negative result is indicated by yellow beads).

2.4. Incorporation of this compound

  • Following a deprotection step (2.2), use Fmoc-NH-PEG1-C2-acid as the building block for coupling.

  • In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-NH-PEG1-C2-acid and 0.5 mmol (5 eq) of OxymaPure® in 5 mL of DMF.

  • Add 0.5 mmol (5 eq) of DIC and pre-activate for 5 minutes.

  • Add the activated PEG linker solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Confirm complete coupling with a Kaiser test.

2.5. Chain Elongation Repeat steps 2.2 and 2.3 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the cleavage mixture into a cold centrifuge tube.

  • Precipitate the crude peptide by adding 40 mL of cold diethyl ether.

  • Centrifuge the mixture at 4000 rpm for 10 minutes, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under a stream of nitrogen.

Peptide Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid / PEG Linker Coupling (DIC/Oxyma) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for Each Residue Wash2->Repeat Next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for SPPS incorporating this compound.

PEGylation_Benefits cluster_properties Enhanced Properties Peptide Core Peptide PEGylated_Peptide PEGylated Peptide Peptide->PEGylated_Peptide PEG_Linker This compound PEG_Linker->PEGylated_Peptide Solubility Increased Solubility PEGylated_Peptide->Solubility Stability Improved Stability PEGylated_Peptide->Stability PK Favorable Pharmacokinetics PEGylated_Peptide->PK

Caption: Benefits of incorporating a PEG linker into a peptide.

References

Application Notes and Protocols for Targeted Protein Degradation using Amino-PEG1-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is a critical component that influences the physicochemical properties, cell permeability, and degradation efficacy of the PROTAC.[2][3]

Amino-PEG1-C2-acid is a short, flexible, and hydrophilic linker containing a single polyethylene glycol (PEG) unit. Its incorporation into PROTACs can enhance aqueous solubility and influence the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation.[4][5] These application notes provide a comprehensive guide to the use of this compound in the design and evaluation of PROTACs for targeted protein degradation.

Core Concepts of PROTAC Action

The mechanism of action of a PROTAC involves several key steps that lead to the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Proteasome->E3_Ligase Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Advantages of a Short PEG Linker like this compound

The choice of linker is crucial for the successful design of a potent PROTAC. Short PEG linkers, such as this compound, offer several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG unit can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in PROTAC development.[5][6]

  • Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for the correct orientation of the POI and E3 ligase to form a stable and productive ternary complex.[2][7] A shorter linker like this compound may be optimal for certain target-E3 ligase pairs.

  • Improved Cell Permeability: While counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, potentially shielding polar surface area and improving cell membrane permeability.[8]

  • Reduced Molecular Weight: A shorter linker contributes to a lower overall molecular weight of the PROTAC, which can be beneficial for its pharmacokinetic properties.

Quantitative Data on PROTACs with a Single PEG Linker

While specific data for PROTACs using the exact this compound linker is not extensively published, studies on PROTACs with a single PEG unit provide valuable insights into their potential efficacy. For instance, a study on BCR-ABL targeting PROTACs demonstrated that a PROTAC with a single PEG linker (Arg-PEG1-Dasa) was the most potent among a series with varying PEG lengths.[]

ParameterArg-PEG1-DasaArg-PEG2-DasaArg-PEG3-DasaArg-PEG4-Dasa
DC50 (nM) 0.85>10>10>10
Dmax (%) ~98.8<50<50<50
IC50 (nM) 0.3595Not reportedNot reportedNot reported

Data adapted from a study on BCR-ABL degradation in K562 cells.[]

This data highlights that for certain target and E3 ligase combinations, a short PEG linker can be significantly more effective than longer counterparts.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing this compound.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized warhead (targeting the POI) to the amine group of this compound, followed by coupling of the linker's carboxylic acid to an amine-functionalized E3 ligase ligand.

Synthesis_Workflow Warhead_COOH Warhead-COOH Step1 Amide Coupling 1 (EDC, HOBt) Warhead_COOH->Step1 Linker H2N-PEG1-C2-COOH Linker->Step1 Intermediate Warhead-CO-NH-PEG1-C2-COOH Step1->Intermediate Step2 Amide Coupling 2 (EDC, HOBt) Intermediate->Step2 E3_Ligand_NH2 E3 Ligand-NH2 E3_Ligand_NH2->Step2 PROTAC Final PROTAC Step2->PROTAC Purification HPLC Purification PROTAC->Purification Characterization MS & NMR Analysis Purification->Characterization

General workflow for PROTAC synthesis.

Materials:

  • Warhead with a carboxylic acid functional group

  • This compound

  • E3 ligase ligand with an amine functional group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Step 1: Coupling of Warhead to Linker a. Dissolve the warhead-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. c. Add DIPEA (2.0 eq) dropwise while stirring at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate (Warhead-linker).

  • Step 2: Coupling of Intermediate to E3 Ligase Ligand a. Dissolve the crude Warhead-linker intermediate (1.0 eq) and the E3 ligase ligand-NH2 (1.1 eq) in anhydrous DMF. b. Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. c. Add DIPEA (2.0 eq) dropwise while stirring at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by LC-MS.

  • Purification and Characterization a. Purify the crude final PROTAC using preparative RP-HPLC.[10] b. Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC. c. Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[11][12]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the level of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the PROTAC on the cells.

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Incubation: a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Absorbance Measurement: a. Add the solubilization solution to each well to dissolve the formazan crystals. b. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the percentage of viability against the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell viability).[13][14]

Key Experimental Assays for PROTAC Evaluation

A comprehensive evaluation of a PROTAC involves a series of biochemical and cellular assays to understand its mechanism of action.

Assay_Workflow cluster_assays PROTAC Evaluation Workflow Synthesis PROTAC Synthesis & Characterization Binary_Binding Binary Binding Assays (SPR, ITC, FP) Synthesis->Binary_Binding Ternary_Complex Ternary Complex Formation (SPR, NanoBRET, AlphaLISA) Binary_Binding->Ternary_Complex Ubiquitination Ubiquitination Assays (Western Blot, MS) Ternary_Complex->Ubiquitination Degradation Cellular Degradation Assays (Western Blot, HiBiT) Ubiquitination->Degradation Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Degradation->Cell_Viability Off_Target Off-Target Analysis (Proteomics) Degradation->Off_Target

Workflow of key assays for PROTAC evaluation.
  • Binary Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are used to measure the binding affinity of the PROTAC to the isolated POI and E3 ligase.[7]

  • Ternary Complex Formation Assays: These assays, including SPR, NanoBRET, and AlphaLISA, are crucial to confirm that the PROTAC can effectively bring the POI and E3 ligase together to form a ternary complex.[8][15]

  • Ubiquitination Assays: Western blotting for ubiquitin or mass spectrometry can be used to detect the poly-ubiquitination of the target protein, which is a direct consequence of ternary complex formation.

  • Cellular Degradation Assays: Western blotting is the gold standard for measuring the reduction in target protein levels. Newer technologies like HiBiT lytic detection systems offer a more high-throughput alternative.

  • Cell Viability and Cytotoxicity Assays: Assays such as MTT, XTT, or CellTiter-Glo are used to assess the functional consequence of target protein degradation on cell health and proliferation.[16]

  • Off-Target and Global Proteomics Analysis: Mass spectrometry-based proteomics can be employed to assess the selectivity of the PROTAC and identify any unintended protein degradation (off-targets).

Conclusion

This compound is a valuable building block for the construction of PROTACs for targeted protein degradation. Its short, hydrophilic nature can impart favorable physicochemical properties and may be optimal for achieving potent degradation of specific target proteins. The protocols and assays outlined in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this versatile linker, ultimately advancing the development of new therapeutics for a wide range of diseases.

References

Troubleshooting & Optimization

Troubleshooting low yield in Amino-PEG1-C2-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Amino-PEG1-C2-acid conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step this compound conjugation?

A1: The conjugation process involves two key steps, each with a distinct optimal pH range. The initial activation of the carboxyl group on the molecule to be conjugated using EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1] The subsequent reaction of the activated molecule with the primary amine of this compound is most efficient at a pH of 7.0 to 8.5.[2][3] For optimal results, it is recommended to perform the activation step in a buffer like MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the this compound.[2]

Q2: What are the most suitable buffers for this conjugation reaction?

A2: It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with the desired reaction.[4]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a highly recommended choice.[2]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used.[4] Other suitable options include borate and bicarbonate buffers.[5]

Q3: How should I handle and store my EDC and NHS reagents to ensure they remain active?

A3: Both EDC and NHS are sensitive to moisture and must be handled carefully to maintain their reactivity.

  • Storage: Store EDC and NHS desiccated at -20°C.[6]

  • Handling: Before opening, always allow the reagent vials to warm to room temperature to prevent condensation.[6] After use, promptly reseal the vials and store them under dry conditions. For frequent use, consider preparing single-use aliquots.

  • Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous solutions.[7]

Q4: What are the recommended molar ratios of EDC and NHS to my carboxyl-containing molecule?

A4: While the optimal molar ratio can vary, a common starting point is to use a molar excess of EDC and NHS relative to the molecule with the carboxyl group. A suggested starting ratio is 1.5 to 2 equivalents of NHS and 1 to 1.2 equivalents of EDC relative to the carboxyl groups. Using a significant excess of NHS can lead to a faster reaction and higher yield.[8] However, an excessive amount of EDC can sometimes lead to side reactions.[9]

Q5: How can I effectively stop (quench) the conjugation reaction?

A5: Quenching is important to deactivate any remaining reactive groups. Common quenching reagents include:

  • Hydroxylamine: Added to a final concentration of 10-50 mM, it effectively hydrolyzes unreacted NHS esters.[2][6]

  • Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM to react with and cap any remaining NHS esters.[2]

  • 2-Mercaptoethanol: This can be used to specifically quench the EDC activation reaction.[2][6]

Troubleshooting Guide for Low Yield

Low or no conjugation yield is a common issue in EDC/NHS chemistry. The following table outlines potential causes and recommended actions.

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers using a calibrated pH meter. For the two-step protocol, ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.0-8.5.[2]
Inactive Reagents (EDC/NHS) Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[6][7]
Inappropriate Buffer Use recommended buffers like MES for the activation step and PBS for the coupling step. Avoid buffers containing primary amines or carboxylates.[2][4]
Hydrolysis of Intermediates The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis.[6] Perform the reaction steps as quickly as possible after reagent addition. Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis, though this may require a longer reaction time.[10]
Steric Hindrance The this compound linker is relatively short, which could lead to steric hindrance. Consider using a longer PEG linker if the conjugation site on your molecule is not easily accessible.[10]
Issues with Purification PEGylated molecules can be highly polar and may adhere to normal-phase silica gel, leading to low recovery.[11] Consider using reverse-phase preparative HPLC (RP-HPLC) for purification.[11] Size exclusion chromatography (SEC) is also a suitable method for removing unreacted PEG linker.[12]
Incorrect Molar Ratios Optimize the molar ratios of your carboxyl-containing molecule, EDC, and NHS. A common starting point is a 1:1.2:1.5 molar ratio, respectively.[8][9]

Quantitative Data Summary

Table 1: Stability of NHS-Esters at Different pH Values

This table illustrates the significant impact of pH on the stability of the NHS-ester intermediate. As the pH increases, the rate of hydrolysis accelerates, reducing the half-life of the reactive ester.

pHTemperatureHalf-life of NHS-ester
7.00°C4-5 hours[5]
8.0Room Temp~1 hour[13]
8.5Room Temp~30 minutes[14]
8.64°C10 minutes[5]
9.0Room Temp~10 minutes[13]

Data compiled from multiple sources and may vary based on specific reaction conditions.

Table 2: Reaction Kinetics of a Porphyrin-NHS Ester

This table provides a comparison of the amidation (desired reaction) and hydrolysis (competing reaction) rates at different pH values. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield at the optimal pH.

pHt1/2 Amidation (min)t1/2 Hydrolysis (min)Final Amide Yield
8.08021080-85%[14]
8.52018080-85%[14]
9.01012580-85%[14]

Data from a study on a specific porphyrin-NHS ester and may not be directly transferable to all systems but illustrates the general trend.[14]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound

This protocol is designed for situations where the molecule to be conjugated also contains amine groups, as it minimizes self-polymerization.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[13]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Molecule to be conjugated (in Activation Buffer)

  • This compound (in Coupling Buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Desalting Column (e.g., Zeba™ Spin Desalting Column)[2]

Procedure:

  • Carboxyl Activation:

    • Dissolve your carboxyl-containing molecule in Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to your molecule solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[4]

  • Removal of Excess Reagents (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with ice-cold Coupling Buffer.[2] This step is crucial to prevent unwanted side reactions with the amine-containing PEG linker.

  • Conjugation to this compound:

    • Immediately add the activated molecule solution to the this compound solution (dissolved in Coupling Buffer). A 1.1 to 1.5-fold molar excess of the PEG linker is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes to block any unreacted NHS-ester sites.[2][10]

  • Purification:

    • Purify the final conjugate using an appropriate method such as reverse-phase HPLC, size exclusion chromatography, or dialysis to remove unreacted reagents and byproducts.[11][12]

Protocol 2: Quantification of Conjugation Yield by RP-HPLC

Materials:

  • RP-HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standards of your unconjugated molecule and this compound

Procedure:

  • Sample Preparation: Prepare a known concentration of your final conjugate reaction mixture.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute with a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Monitor the absorbance at a wavelength where your molecule of interest has a strong absorbance (e.g., 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated molecule, the this compound, and the final conjugate based on the retention times of your standards.

    • Calculate the peak areas for the unconjugated starting material and the conjugated product.

    • The conjugation yield can be estimated by the following formula: Yield (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Peak)] x 100

Visualizations

G Troubleshooting Low Yield in this compound Conjugation start Low Conjugation Yield check_reagents Check Reagent Activity (EDC/NHS) start->check_reagents reagents_ok Reagents Active? check_reagents->reagents_ok check_ph Verify Buffer pH check_buffer Confirm Buffer Composition (No Amines/Carboxyls) check_ratio Optimize Molar Ratios check_hydrolysis Minimize Hydrolysis (Time/Temperature) check_purification Evaluate Purification Method ph_ok pH Correct? reagents_ok->ph_ok Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No buffer_ok Buffer Appropriate? ph_ok->buffer_ok Yes adjust_ph Adjust pH of Buffers ph_ok->adjust_ph No ratio_ok Ratios Optimized? buffer_ok->ratio_ok Yes change_buffer Use Non-Interfering Buffers buffer_ok->change_buffer No hydrolysis_ok Hydrolysis Minimized? ratio_ok->hydrolysis_ok Yes adjust_ratio Vary EDC/NHS/PEG Ratios ratio_ok->adjust_ratio No purification_ok Purification Efficient? hydrolysis_ok->purification_ok Yes optimize_conditions Reduce Reaction Time/ Lower Temperature hydrolysis_ok->optimize_conditions No change_purification Switch to RP-HPLC or SEC purification_ok->change_purification No end Successful Conjugation purification_ok->end Yes replace_reagents->check_reagents adjust_ph->check_ph change_buffer->check_buffer adjust_ratio->check_ratio optimize_conditions->check_hydrolysis change_purification->check_purification

Caption: Troubleshooting workflow for low yield in this compound conjugation.

G Two-Step this compound Conjugation Pathway cluster_step1 Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_step2 Step 2: Amine Coupling (pH 7.0-8.5) cluster_side_reactions Competing Side Reactions Molecule_COOH Molecule-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Molecule_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis1 Hydrolysis of O-Acylisourea O_Acylisourea->Hydrolysis1 NHS NHS Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + this compound Hydrolysis2 Hydrolysis of NHS-Ester NHS_Ester->Hydrolysis2 PEG_Amine This compound PEG_Amine->Conjugate

References

Technical Support Center: Optimizing Amino-PEG1-C2-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the coupling of Amino-PEG1-C2-acid. The focus is on carbodiimide-mediated chemistry, a common and effective method for forming stable amide bonds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of coupling an amine to a carboxylic acid using EDC and NHS?

The coupling reaction is a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation: EDC reacts with a carboxyl group (-COOH) to form a highly reactive, but unstable, O-acylisourea intermediate.[1][2]

  • Stabilization: This unstable intermediate can react with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This step improves reaction efficiency by reducing the hydrolysis of the intermediate in aqueous solutions.[1]

  • Coupling: The NHS ester then reacts with the primary amine (-NH2) of the this compound to form a stable amide bond, releasing NHS as a byproduct.[3]

Q2: What is the optimal pH for EDC/NHS coupling reactions?

The optimal pH depends on the step of the reaction. This is why a two-step protocol is often recommended.[4]

  • Activation Step: The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[5][6][7] MES buffer is commonly recommended for this step as it lacks interfering carboxyl or amine groups.[1]

  • Coupling Step: The reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly alkaline pH, typically between pH 7.2 and 8.5 .[3][8] Buffers like PBS are suitable for this stage, provided the activation step was performed separately.[5][9]

Q3: Which buffers should I use for the coupling reaction?

Buffer selection is critical to avoid competing reactions.

  • Recommended Activation Buffers (pH 4.5-6.0): MES buffer is highly recommended because it does not contain primary amines or carboxylates that can interfere with the EDC/NHS chemistry.[1][5]

  • Recommended Coupling Buffers (pH 7.2-8.5): Phosphate-buffered saline (PBS), HEPES, or borate buffers are commonly used for the second step of the reaction.[3]

  • Buffers to Avoid: Do not use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) as they will compete with the desired reaction, significantly reducing yield.[3][10]

Q4: My coupling efficiency is low. What are the common causes and solutions?

Low yield is a frequent issue with several potential causes:

  • Inactive Reagents: EDC and NHS are highly sensitive to moisture and can hydrolyze over time.[5][6] Always purchase fresh reagents, store them desiccated at -20°C, and allow them to warm to room temperature before opening to prevent condensation.[5][11] Prepare solutions immediately before use.[1]

  • Hydrolysis of Intermediates: The O-acylisourea and NHS ester intermediates are both susceptible to hydrolysis in aqueous solutions. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3][12] Perform the reaction steps as quickly as possible after reagent addition.

  • Incorrect pH or Buffer: Using the wrong pH or a buffer with interfering functional groups is a primary cause of failure. Ensure you are using the optimal pH range for each step and a non-interfering buffer system.[1][5]

  • Suboptimal Reagent Ratios: An insufficient excess of coupling reagents can lead to incomplete activation. See the data tables below for recommended molar ratios.

Q5: What should I do if my molecule precipitates during the reaction?

Precipitation can significantly lower your yield.

  • Protein Aggregation: Changes in pH or the addition of organic co-solvents can cause proteins or other biomolecules to aggregate.[5] Ensure your molecule is stable and soluble in the chosen reaction buffers.

  • High EDC Concentration: In some cases, very high concentrations of EDC can cause precipitation. If you are using a large excess and observing this issue, try reducing the EDC concentration.[5]

Q6: How can I minimize common side reactions?

The primary side reaction is the formation of a stable N-acylurea, which is unable to participate in the coupling reaction.[9] This occurs when the O-acylisourea intermediate rearranges instead of reacting with NHS or the amine. Using NHS or Sulfo-NHS is the most effective way to minimize this side reaction by quickly converting the O-acylisourea to a more stable NHS ester.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Coupling Yield Inactive EDC or NHS due to moisture exposure.[5][13]Purchase fresh reagents. Store them properly in a desiccator at -20°C and warm to room temperature before opening.[5][11]
Incorrect buffer composition (e.g., Tris, glycine).[3]Use recommended buffers like MES for activation and PBS or HEPES for coupling.[1][5]
Hydrolysis of NHS-ester intermediate.[3][12]Perform the amine coupling step immediately after the activation step. Consider lowering the temperature to 4°C to slow hydrolysis.[3]
Incorrect pH for activation or coupling.[6][14]Optimize pH for a two-step reaction: pH 4.5-6.0 for activation, then adjust to pH 7.2-8.0 for coupling.[4][5]
Precipitation During Reaction Protein or molecule aggregation.[5]Confirm the solubility and stability of your molecule in the chosen reaction buffer and pH.
Excess EDC concentration.[5]Reduce the molar excess of EDC used in the reaction.
Inconsistent Results Reagents not prepared fresh.Always prepare EDC and NHS solutions immediately before use as they are not stable in solution.[1]
Incomplete removal of interfering substances from starting material.Ensure your starting material is purified and free from amine-containing buffers or other nucleophiles.

Quantitative Data for Reaction Optimization

Table 1: Recommended Molar Ratios for Coupling Reagents
ComponentMolar Ratio (relative to Carboxyl Group)Notes
EDC 1.2 - 10 equivalentsA higher excess is often used in aqueous solutions to counteract hydrolysis.[6]
NHS/Sulfo-NHS 1.0 - 2.0 equivalentsHelps to stabilize the activated species and improve efficiency.[15]
Amine-PEG 1.0 - 2.0 equivalentsAn excess can help drive the reaction to completion, but may require more extensive purification.[8]
Table 2: Optimal pH and Buffer Conditions
Reaction StepOptimal pH RangeRecommended BufferBuffers to Avoid
Activation (Carboxyl + EDC/NHS)4.5 - 6.0MES[1]Phosphate, Acetate, Tris, Glycine[1][3]
Coupling (NHS-ester + Amine)7.2 - 8.5PBS, HEPES, Borate[3]Tris, Glycine[10]
Table 3: Recommended Reaction Times and Temperatures
Reaction StepTemperatureDurationNotes
Activation Room Temperature (20-25°C)15 - 30 minutes[5]Activation is typically rapid.
Coupling 4°C to Room Temperature2 - 24 hours[3][5][15]Longer reaction times or overnight incubation at 4°C can improve yield.[5]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Carboxylated Molecule

This is the recommended protocol for maximizing efficiency and minimizing side reactions.

Materials:

  • Carboxyl-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

Procedure:

  • Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

  • Dissolve your carboxyl-containing molecule in ice-cold Activation Buffer.

  • Activation:

    • Prepare EDC and Sulfo-NHS solutions in Activation Buffer immediately before use.

    • Add the Sulfo-NHS solution to your molecule solution, followed immediately by the EDC solution. A typical molar excess is 5-10 fold for EDC and 2-5 fold for Sulfo-NHS over the carboxyl groups.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, perform a buffer exchange into ice-cold Coupling Buffer using a desalting column or dialysis. This is critical for preventing side reactions.

  • Coupling:

    • Immediately add the this compound (dissolved in Coupling Buffer) to the activated molecule. Use a 1.5 to 2-fold molar excess of the amine-PEG.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching: Add Quenching Buffer to block any unreacted NHS-ester sites. Incubate for 15-30 minutes.

  • Purification: Purify the final conjugate using appropriate methods such as size exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted PEG and quenching reagents.

Visualizations

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxyl Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC->Intermediate NHSEster Amine-Reactive NHS Ester (Stable) Intermediate->NHSEster + NHS NHS NHS->NHSEster AmideBond Stable Amide Bond (R-CO-NH-PEG...) NHSEster->AmideBond + AminePEG Amino-PEG (H2N-PEG-C2-COOH) AminePEG->AmideBond

Caption: Chemical mechanism of EDC/NHS mediated amide bond formation.

G start Start prep Dissolve Carboxyl-Molecule in Activation Buffer (pH 5-6) start->prep activate Add fresh EDC & Sulfo-NHS Incubate 15-30 min @ RT prep->activate wash Optional: Buffer Exchange into Coupling Buffer (pH 7.2-7.4) activate->wash couple Add Amino-PEG Incubate 2h @ RT or O/N @ 4°C wash->couple quench Add Quenching Buffer (e.g., Tris, Hydroxylamine) couple->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify end End purify->end

Caption: Recommended two-step workflow for Amino-PEG coupling.

G start Low Coupling Yield? check_reagents Are EDC/NHS fresh and stored correctly? start->check_reagents Start Here check_ph Is the pH correct for both activation and coupling? check_reagents->check_ph Yes sol_reagents Solution: Use fresh, properly stored reagents. check_reagents->sol_reagents No check_buffer Is the buffer free of interfering amines/carboxyls? check_ph->check_buffer Yes sol_ph Solution: Use a two-step pH protocol (pH 5-6, then pH 7.2-8). check_ph->sol_ph No sol_buffer Solution: Switch to MES for activation and PBS/HEPES for coupling. check_buffer->sol_buffer No

Caption: A logical troubleshooting guide for low coupling yield.

References

Stability and proper storage of Amino-PEG1-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Amino-PEG1-C2-acid, a common PEG-based PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a dry, sealed container, protected from light. Some suppliers suggest that storage at 4°C is suitable for shorter periods.

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the solutions from light to prevent degradation.

Q3: In which solvents is this compound soluble?

This compound is soluble in water, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide). It is generally insoluble in ethanol.

Q4: What are the primary factors that can cause degradation of this compound?

The primary factors that can lead to the degradation of PEG linkers like this compound are exposure to light, elevated temperatures, and oxygen. For solutions, the pH of the medium can also affect the stability of the terminal functional groups.

Q5: Can I store this compound at room temperature?

While some suppliers may ship the solid compound at room temperature, for long-term storage, it is highly recommended to follow the refrigerated or frozen storage guidelines to ensure its stability and purity.

Stability and Storage Data Summary

ConditionTemperatureDurationAdditional Notes
Solid -20°CUp to 3 yearsRecommended for long-term storage. Keep dry and protected from light.
4°CShort-termSuitable for brief periods. Keep dry and protected from light.
In Solvent -80°CUp to 6 monthsProtect from light.
-20°CUp to 1 monthProtect from light.

Troubleshooting Guide

Issue 1: Low or no yield in my conjugation reaction.

  • Possible Cause 1: Degraded this compound.

    • Troubleshooting Step: Ensure that the compound has been stored correctly according to the recommended conditions. If there is any doubt about the storage history or if the compound appears discolored, it is advisable to use a fresh batch.

  • Possible Cause 2: Inappropriate reaction conditions.

    • Troubleshooting Step: Verify the pH of the reaction mixture. For amide bond formation using coupling reagents like EDC, a slightly acidic pH (around 4.5-6.0) is often optimal for the activation of the carboxylic acid group. For the subsequent reaction with an amine, a pH of 7.2-8.5 is typically used. Also, ensure that anhydrous solvents are used if the reaction is sensitive to moisture.

  • Possible Cause 3: Inactive coupling reagents.

    • Troubleshooting Step: Use fresh or properly stored coupling reagents (e.g., EDC, HATU). EDC is particularly sensitive to moisture and should be stored in a desiccator.

Issue 2: My final PROTAC molecule has poor solubility.

  • Possible Cause: The overall physicochemical properties of the PROTAC.

    • Troubleshooting Step: While the PEG linker is intended to improve solubility, the properties of the attached E3 ligase ligand and the target protein binder can significantly impact the final solubility. Consider using a longer PEG chain linker in your next design iteration if solubility is a persistent issue.

Issue 3: Inconsistent results between batches of experiments.

  • Possible Cause: Inconsistent quality or handling of this compound.

    • Troubleshooting Step: Aliquot the solid compound or stock solutions upon receipt to minimize freeze-thaw cycles and exposure to moisture and air. Always equilibrate the vial to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol: Amide Bond Formation using this compound and a Target Molecule with a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine using EDC and NHS chemistry.

Materials:

  • This compound

  • Amine-containing target molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 100 mM). b. In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMSO or DMF. c. Add the EDC/NHS solution to the this compound solution. d. Let the reaction proceed at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to Amine-Containing Molecule: a. Dissolve the amine-containing target molecule in the reaction buffer (e.g., PBS, pH 7.4). b. Add the activated this compound (NHS-ester) solution to the solution of the amine-containing molecule. c. Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Quenching and Purification: a. Quench the reaction by adding a quenching solution to consume any unreacted NHS-ester. b. Purify the final conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC.

Visualizations

Storage_Workflow cluster_solid Solid Form cluster_solution In Solution long_term Long-term Storage (-20°C) dissolve Dissolve in Solvent long_term->dissolve short_term Short-term Storage (4°C) short_term->dissolve long_term_sol Long-term Storage (-80°C, up to 6 months) short_term_sol Short-term Storage (-20°C, up to 1 month) receive Receive This compound receive->long_term Store Solid receive->short_term Store Solid dissolve->long_term_sol Store Solution dissolve->short_term_sol Store Solution

Caption: Recommended storage workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Conjugation Yield cause1 Degraded Linker? start->cause1 cause2 Incorrect Reaction Conditions? start->cause2 cause3 Inactive Coupling Reagents? start->cause3 solution1 Use fresh batch of linker cause1->solution1 solution2 Verify pH and use anhydrous solvents cause2->solution2 solution3 Use fresh coupling reagents cause3->solution3

Caption: Troubleshooting logic for low conjugation yield.

Experimental_Workflow start Start step1 Activate this compound with EDC/NHS start->step1 step3 Mix Activated Linker and Target Molecule step1->step3 step2 Prepare Amine-Containing Target Molecule Solution step2->step3 step4 Incubate (2-4h at RT or O/N at 4°C) step3->step4 step5 Quench Reaction step4->step5 step6 Purify Conjugate step5->step6 end End step6->end

Caption: Workflow for amide bond formation.

Common side reactions with Amino-PEG1-C2-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Amino-PEG1-C2-acid, focusing on common side reactions and strategies to avoid them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule featuring a primary amine (-NH2) and a carboxylic acid (-COOH) group, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[1][2] Its primary use is in bioconjugation, where it serves to link two molecules, such as a small molecule drug to a protein or antibody, in the development of therapeutics like antibody-drug conjugates (ADCs) or PROTACs.[3][4][5] The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[6]

Q2: What are the most common side reactions when using this compound?

The most common side reactions occur after the carboxylic acid group of this compound is activated (e.g., as an N-hydroxysuccinimide [NHS] ester) to react with an amine on a target molecule. These include:

  • Hydrolysis of the activated ester: The activated ester group is susceptible to hydrolysis in aqueous solutions, which deactivates the linker and prevents it from reacting with the target molecule.[7] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

  • Aggregation of the conjugated molecule: While PEGylation is generally known to reduce aggregation, suboptimal reaction conditions or high concentrations of reactants can still lead to the formation of aggregates.[8]

  • Non-specific binding: The reactive ends of the linker may interact with unintended functional groups on the target molecule or other proteins in a mixture, leading to a heterogeneous product.

Q3: How can I prevent hydrolysis of the activated this compound?

To minimize hydrolysis of the activated ester (e.g., NHS ester), it is crucial to control the reaction pH. While the reaction with primary amines is most efficient at a pH between 7.2 and 8.5, higher pH values significantly accelerate the rate of hydrolysis. For instance, the half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6.[7] Therefore, it is recommended to perform the conjugation at a pH of 7.2-7.5 and to use the activated linker immediately after preparation.[9]

Q4: What causes aggregation during conjugation and how can I avoid it?

Aggregation during the conjugation process can be caused by several factors, including high protein concentrations, suboptimal buffer conditions (pH and ionic strength), and intermolecular cross-linking if both ends of the linker react with different protein molecules. To avoid aggregation:

  • Optimize protein concentration: Work at the lowest feasible protein concentration without significantly slowing down the reaction.

  • Maintain optimal buffer conditions: Use a buffer system that ensures the stability and solubility of your protein. The addition of excipients like arginine or polysorbates can also help to suppress aggregation.

  • Control the stoichiometry: Use a controlled molar ratio of the activated linker to the target molecule to favor intramolecular conjugation.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Conjugation Efficiency Hydrolysis of activated linker: The activated carboxylic acid (e.g., NHS ester) has hydrolyzed before reacting with the target molecule.- Prepare the activated linker solution immediately before use.- Perform the reaction at a controlled pH, ideally between 7.2 and 7.5.[9]- Lower the reaction temperature to 4°C to slow down hydrolysis, but be aware that this will also slow down the conjugation reaction.
Inactive reagents: The coupling reagents (e.g., EDC, NHS) or the this compound itself may have degraded.- Use fresh, high-quality reagents.- Store all reagents under the recommended conditions (e.g., this compound at -20°C).[10]
Suboptimal reaction buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the activated linker.- Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[9]
Product Aggregation High reactant concentrations: High concentrations of the protein or linker can promote intermolecular cross-linking and aggregation.- Reduce the concentration of the protein and/or the linker.- Add the activated linker to the protein solution in a stepwise manner.
Unfavorable buffer conditions: The pH or ionic strength of the buffer may be promoting protein instability.- Optimize the buffer composition, pH, and ionic strength for your specific protein.- Consider adding aggregation suppressors like arginine (50-100 mM) or non-ionic surfactants like Polysorbate 20 (0.01-0.05%).
Heterogeneous Product Multiple reaction sites: The target protein has multiple primary amines (e.g., lysine residues and the N-terminus) with similar reactivity, leading to a mixture of products with varying degrees of labeling.- Adjust the molar ratio of the linker to the protein to control the extent of labeling.- Consider site-specific conjugation strategies if a homogeneous product is required.
Non-specific binding: The linker is reacting with other nucleophilic residues on the protein.- Carefully control the reaction pH to favor the reaction with the intended primary amines.

Experimental Protocols

Activation of this compound and Conjugation to a Protein

This protocol describes a general method for activating the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a protein containing primary amines.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to the desired concentration.

  • Prepare the this compound Solution: Dissolve this compound in anhydrous DMF or DMSO.

  • Activate the Carboxylic Acid Group:

    • In a separate tube, react this compound with EDC and NHS in the Activation Buffer for 15 minutes at room temperature. A typical molar ratio is 1:1.5:1.5 (Acid:EDC:NHS).

  • Conjugation Reaction:

    • Immediately add the freshly activated this compound solution to the protein solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction: Add Quenching Buffer to the reaction mixture to quench any unreacted NHS-activated linker. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

  • Characterization: Analyze the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein in Reaction Buffer (pH 7.2-7.5) conjugate Add Activated Linker to Protein Solution prep_protein->conjugate prep_linker Dissolve this compound in Anhydrous Solvent activate Activate Linker with EDC/NHS in Activation Buffer (pH 6.0) prep_linker->activate activate->conjugate Use Immediately react Incubate for 1-2h at RT or overnight at 4°C conjugate->react quench Quench Reaction with Tris or Glycine react->quench purify Purify Conjugate using Desalting Column quench->purify analyze Analyze Final Product (SDS-PAGE, MS, etc.) purify->analyze

Caption: A typical experimental workflow for the activation and conjugation of this compound.

troubleshooting_workflow start Low Conjugation Yield? check_ph Is reaction pH between 7.2-8.0? start->check_ph check_buffer Buffer amine-free (e.g., PBS, HEPES)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-7.5 check_ph->adjust_ph No check_reagents Are EDC/NHS/Linker fresh? check_buffer->check_reagents Yes change_buffer Switch to a non-amine buffer check_buffer->change_buffer No use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No aggregation Aggregation Observed? check_reagents->aggregation Yes success Problem Resolved adjust_ph->success change_buffer->success use_fresh_reagents->success check_conc Are reactant concentrations high? aggregation->check_conc Yes aggregation->success No add_excipients Consider adding aggregation suppressors check_conc->add_excipients No lower_conc Lower reactant concentrations check_conc->lower_conc Yes add_excipients->success lower_conc->success

References

Improving the solubility of protein conjugates made with Amino-PEG1-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG1-C2-acid for protein conjugation. Our goal is to help you overcome common challenges, particularly those related to the solubility of your final protein conjugate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a short, hydrophilic linker containing a single polyethylene glycol (PEG) unit.[1] It possesses a primary amine group at one end and a carboxylic acid group at the other, making it a heterobifunctional linker. This structure allows for the covalent conjugation of two different molecules. A primary application is in bioconjugation, where it can be used to link proteins to other molecules, such as small molecule drugs or other proteins. It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[2]

Q2: How can a short linker like this compound improve the solubility of my protein conjugate?

While longer PEG chains are well-known for significantly increasing the solubility and in vivo half-life of proteins, even a short PEG linker like this compound can offer benefits.[3][4] The ethylene glycol unit is hydrophilic and can increase the local water solubility around the conjugation site.[5] This can help to mitigate the hydrophobicity of a conjugated small molecule or unfavorable interactions between protein surfaces that can lead to aggregation.[6] However, the effect is generally less pronounced than with longer PEG chains.[7]

Q3: What are the primary causes of low solubility or aggregation of protein conjugates prepared with this compound?

Low solubility and aggregation of protein conjugates are common challenges that can arise from several factors:

  • Inherent Properties of the Protein: The native protein may have low solubility or a high propensity to aggregate at the concentration used for conjugation.

  • Properties of the Conjugated Molecule: If the molecule being attached to the protein is hydrophobic, it can significantly decrease the overall solubility of the conjugate.

  • Cross-linking: If both the protein and the conjugated molecule have multiple reactive sites, intermolecular cross-linking can occur, leading to the formation of large aggregates.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact protein stability and solubility.[8]

  • High Protein Concentration: Performing the conjugation reaction at a high protein concentration can increase the likelihood of aggregation.

Troubleshooting Guide

Issue: My protein conjugate precipitates out of solution after the conjugation reaction.
Potential Cause Recommended Solution
Low Solubility of the Native Protein - Perform the conjugation reaction at a lower protein concentration.- Optimize the buffer conditions (pH, ionic strength) for maximum protein stability.
Hydrophobicity of the Conjugated Molecule - Consider using a longer PEG linker (e.g., Amino-PEG4-acid) to increase the hydrophilic character of the conjugate.- If possible, modify the conjugated molecule to increase its hydrophilicity.
Intermolecular Cross-linking - Reduce the molar excess of the this compound and the molecule to be conjugated.- Optimize the reaction stoichiometry to favor single conjugation events.
Incorrect Buffer Conditions - Ensure the buffer pH is optimal for both the protein's stability and the conjugation chemistry (for EDC/NHS chemistry, a two-step reaction with different pH optima is recommended).- Avoid buffers containing primary amines (e.g., Tris) or carboxylates if using EDC/NHS chemistry.[9]
Issue: My purified protein conjugate shows aggregation over time during storage.
Potential Cause Recommended Solution
Suboptimal Storage Buffer - Screen different buffer conditions for long-term stability.- Add excipients such as glycerol, arginine, or non-ionic detergents to the storage buffer to prevent aggregation.
Freeze-Thaw Instability - Aliquot the purified conjugate into single-use volumes to avoid repeated freeze-thaw cycles.- Add cryoprotectants like glycerol (5-20%) to the storage buffer.
Residual Unreacted Components - Ensure complete removal of unreacted reagents and byproducts by using an appropriate purification method like size-exclusion chromatography (SEC).[10]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid end of this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES, HEPES, PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for buffer exchange and purification

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.[9]

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

  • Purification: Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Characterization of the Protein Conjugate

A. Size-Exclusion Chromatography (SEC)

SEC is used to separate molecules based on their hydrodynamic radius and can be used to assess the purity of the conjugate and detect the presence of aggregates.[10][11]

  • Column: Choose a column with a suitable pore size for the expected molecular weight of your conjugate.

  • Mobile Phase: Use a buffer that maintains the stability of your conjugate (e.g., PBS).

  • Detection: Monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Compare the chromatogram of the conjugate to that of the unconjugated protein. A shift to a shorter retention time indicates successful conjugation. The presence of peaks at even shorter retention times suggests the formation of aggregates.

B. Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[12][13]

  • Sample Preparation: Dilute the protein conjugate in a suitable buffer and filter through a low-protein-binding 0.22 µm filter.

  • Measurement: Acquire data at a constant temperature.

  • Analysis: An increase in the average hydrodynamic diameter and polydispersity index (PDI) compared to the unconjugated protein can indicate aggregation.

Quantitative Data

The following tables provide hypothetical but representative data on how conjugation with PEG linkers of varying lengths can affect protein solubility and aggregation.

Table 1: Effect of PEG Chain Length on Protein Solubility

Conjugate PEG Chain Length Solubility (mg/mL) Fold Increase in Solubility
Unconjugated ProteinN/A1.51.0
Protein-PEG11 unit2.51.7
Protein-PEG44 units8.05.3
Protein-PEG88 units15.010.0

This data illustrates that while even a single PEG unit can improve solubility, longer PEG chains have a more dramatic effect.

Table 2: Characterization of Protein Conjugates by SEC and DLS

Sample SEC Retention Time (min) DLS Hydrodynamic Diameter (nm) DLS Polydispersity Index (PDI)
Unconjugated Protein15.25.10.15
Protein-PEG1 Conjugate14.85.80.18
Aggregated Conjugate12.5 (major peak)>100>0.5

This data shows that successful conjugation with a short PEG linker results in a slight shift in SEC retention time and a small increase in hydrodynamic diameter. Significant aggregation is characterized by a much shorter retention time and a large increase in hydrodynamic diameter and PDI.

Visualizations

experimental_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis A This compound C Activated PEG A->C pH 6.0 B EDC/Sulfo-NHS B->C E Conjugate Reaction C->E D Protein D->E pH 7.2-7.5 F Quenching E->F G Purification (SEC) F->G H Characterization (DLS, SEC) G->H

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_logic Start Low Solubility or Aggregation Observed CheckPurity Check Purity of Reactants Start->CheckPurity OptimizeRatio Optimize Molar Ratios CheckPurity->OptimizeRatio Reactants are Pure ChangeBuffer Modify Buffer Conditions (pH, Ionic Strength) OptimizeRatio->ChangeBuffer Ratio Optimized Soluble Solubility Improved OptimizeRatio->Soluble Solubility Improved LowerConc Lower Protein Concentration ChangeBuffer->LowerConc Buffer Optimized ChangeBuffer->Soluble Solubility Improved AddExcipients Add Solubility-Enhancing Excipients LowerConc->AddExcipients Still Aggregating LowerConc->Soluble Solubility Improved LongerPEG Consider a Longer PEG Linker AddExcipients->LongerPEG Excipients Ineffective AddExcipients->Soluble Solubility Improved LongerPEG->Soluble

Caption: Troubleshooting decision tree for improving conjugate solubility.

adc_pathway ADC PEGylated Protein Therapeutic Binding Binding ADC->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release Therapeutic Release Lysosome->Release Target Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

Caption: Generalized signaling pathway for a targeted PEGylated protein therapeutic.

References

Technical Support Center: Purification of Amino-PEG1-C2-acid Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with biomolecules labeled with Amino-PEG1-C2-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect my biomolecule?

This compound is a hydrophilic linker containing a single polyethylene glycol (PEG) unit. Covalently attaching this linker, a process known as PEGylation, can enhance the therapeutic and biotechnological potential of peptides and proteins.[] Key benefits of PEGylation include improved bioavailability, reduced immunogenicity, and an extended circulating half-life.[2] The addition of the PEG chain increases the hydrodynamic radius of the biomolecule, which is a key principle utilized in purification.[]

Q2: What are the primary methods for purifying my this compound labeled biomolecule?

The most common purification strategies for PEGylated biomolecules separate them based on differences in size, charge, or hydrophobicity.[3] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of a biomolecule, SEC is effective at separating PEGylated proteins from unreacted protein and smaller reaction components.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The PEG chain can shield the surface charges of the biomolecule, altering its interaction with the IEX resin and allowing for separation from the unlabeled molecule.[] The terminal carboxylic acid on the this compound linker may slightly alter the overall charge of the labeled biomolecule, which can be exploited in IEX.

  • Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity. RPC can be effective in separating PEGylated species, sometimes even resolving molecules with different sites of PEGylation.[4]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity. HIC can be a useful complementary technique to IEX for purifying PEGylated proteins.[]

Q3: How can I remove unreacted this compound from my sample?

Size-based separation techniques are highly effective for removing small, unreacted PEG linkers. These methods include:

  • Size Exclusion Chromatography (SEC): A longer column or a resin with a smaller pore size can improve the resolution between the large, labeled biomolecule and the small, unreacted PEG linker.[5]

  • Dialysis/Ultrafiltration: Using a membrane with a molecular weight cut-off (MWCO) significantly larger than the PEG linker but smaller than the biomolecule allows for the removal of the unreacted linker through buffer exchange.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of purified PEGylated biomolecule Incomplete PEGylation reaction.Optimize the molar ratio of the this compound linker to your biomolecule during the labeling reaction.[2]
Loss of product during purification steps.Ensure the chosen purification method is suitable for your biomolecule's properties. For example, harsh elution conditions in IEX or RPC can lead to product loss.
Aggregation of the PEGylated biomolecule.Perform purification steps at low temperatures (e.g., 4°C) to minimize aggregation.[5] If using SEC, reducing the flow rate may also help.[5]
Co-elution of PEGylated and un-PEGylated biomolecule Insufficient resolution of the purification method.For SEC, use a longer column or a resin with a smaller pore size.[5] For IEX, adjust the pH or salt gradient to enhance the charge difference between the labeled and unlabeled molecules.
The PEG linker is too small to provide adequate separation by size alone.Consider using an orthogonal purification method. For example, if SEC fails to provide adequate separation, try IEX or HIC.[]
Presence of multiple PEGylated species (e.g., mono-, di-PEGylated) Multiple reactive sites on the biomolecule.Optimize the reaction conditions (e.g., pH, temperature, reaction time) to favor mono-PEGylation.[6] IEX can be effective at separating species with different degrees of PEGylation due to charge shielding effects.[]
Aggregated product after purification Harsh purification conditions (e.g., high pressure, inappropriate buffers).In SEC, reduce the flow rate to lower the pressure.[5] Ensure all buffers are optimized for the stability of your biomolecule.
Instability of the PEGylated molecule.The PEGylation process may have altered the stability of your biomolecule. Perform all purification steps at a low temperature (e.g., 4°C).[5]

Experimental Protocols

Protocol 1: Purification of this compound Labeled Antibody using Size Exclusion Chromatography (SEC)

This protocol outlines the purification of a PEGylated antibody from unreacted antibody and excess PEG linker.

1. Materials:

  • SEC column (e.g., Superdex 200 or similar, appropriate for the size of your antibody)
  • Chromatography system (e.g., FPLC, HPLC)
  • Mobile phase buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
  • PEGylated antibody reaction mixture
  • 0.22 µm syringe filters

2. Method:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of mobile phase buffer at a recommended flow rate.
  • Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulates.[7]
  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should ideally be less than 2% of the total column volume for optimal resolution.[5]
  • Elution: Elute the sample with the mobile phase buffer at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm.[5] The larger PEGylated antibody will elute before the smaller, un-PEGylated antibody and the unreacted PEG linker.
  • Fraction Collection: Collect fractions corresponding to the elution peaks.
  • Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to identify the fractions containing the purified PEGylated antibody.
  • Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the sample using a suitable method like ultrafiltration.

Protocol 2: Purification of this compound Labeled Protein using Ion Exchange Chromatography (IEX)

This protocol describes the separation of a PEGylated protein from its un-PEGylated form based on differences in charge.

1. Materials:

  • IEX column (choose anion or cation exchange based on the pI of your protein and the buffer pH)
  • Chromatography system
  • Binding buffer (low ionic strength buffer, pH chosen to ensure the protein binds to the resin)
  • Elution buffer (high ionic strength buffer, same pH as binding buffer)
  • PEGylated protein reaction mixture

2. Method:

  • Column Equilibration: Equilibrate the IEX column with binding buffer until the pH and conductivity are stable.
  • Sample Preparation: Exchange the buffer of the PEGylation reaction mixture to the binding buffer using dialysis or a desalting column.
  • Sample Loading: Load the prepared sample onto the equilibrated column.
  • Washing: Wash the column with binding buffer to remove any unbound molecules.
  • Elution: Elute the bound proteins using a linear gradient of elution buffer (e.g., 0-100% over 20 column volumes). The PEGylated protein is expected to elute at a different salt concentration than the un-PEGylated protein due to the charge-shielding effect of the PEG chain.[]
  • Fraction Collection: Collect fractions across the elution gradient.
  • Analysis: Analyze the fractions by SDS-PAGE or other relevant methods to identify those containing the pure PEGylated protein.
  • Pooling and Buffer Exchange: Pool the desired fractions and exchange the buffer to a suitable storage buffer.

Visualizations

G General Workflow for PEGylation and Purification cluster_reaction PEGylation Reaction cluster_purification Purification Biomolecule Biomolecule Reaction_Mix Reaction Mixture (PEGylated, Un-PEGylated, Free PEG) Biomolecule->Reaction_Mix PEG_Linker This compound PEG_Linker->Reaction_Mix Purification_Step Primary Purification (e.g., SEC, IEX) Reaction_Mix->Purification_Step Analysis Fraction Analysis (SDS-PAGE, MS) Purification_Step->Analysis Byproducts Un-PEGylated Biomolecule & Free PEG Linker Purification_Step->Byproducts Pure_Product Purified PEGylated Biomolecule Analysis->Pure_Product

Caption: Workflow for biomolecule PEGylation and subsequent purification.

G Troubleshooting Logic for Purification Strategy Start Start with SEC Check_Separation Adequate separation of PEGylated and un-PEGylated? Start->Check_Separation Check_Purity Sufficiently pure from free PEG? Check_Separation->Check_Purity Yes Try_IEX Try IEX Check_Separation->Try_IEX No Success Purification Successful Check_Purity->Success Yes Optimize_SEC Optimize SEC (longer column, smaller pore size) Check_Purity->Optimize_SEC No Try_IEX->Check_Separation Try_HIC_RPC Consider HIC or RPC Try_IEX->Try_HIC_RPC Still inadequate separation Optimize_SEC->Check_Purity Failure Further Optimization Needed Try_HIC_RPC->Failure

Caption: Decision tree for selecting and optimizing a purification strategy.

References

Technical Support Center: Preventing Aggregation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation when using polyethylene glycol (PEG) linkers in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation when using PEG linkers?

Aggregation during PEGylation can be triggered by several factors:

  • Intermolecular Cross-linking: Bifunctional or homobifunctional PEG linkers possess reactive groups at both ends. These can react with multiple biomolecules, leading to the formation of cross-linked aggregates.[1] This is a common issue when the goal is to conjugate a single PEG chain to a biomolecule.

  • High Analyte Concentration: Elevated concentrations of proteins or other biomolecules increase their proximity, which in turn enhances the likelihood of intermolecular interactions and aggregation, especially in the presence of a cross-linking agent.[1]

  • Suboptimal Reaction Conditions: The stability and solubility of biomolecules are highly dependent on factors like pH, temperature, and buffer composition. Deviating from the optimal range for a specific molecule can expose hydrophobic regions, promoting aggregation.[1]

  • Hydrophobicity of the Linker or Payload: While PEG itself is hydrophilic, the linker chemistry or the conjugated molecule (e.g., a hydrophobic drug) can introduce hydrophobic patches. These patches can self-associate, leading to aggregation.[2][3]

  • Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional PEG in a preparation intended to be monofunctional can lead to unintended cross-linking and aggregation.[1]

  • Conformational Changes: The process of PEGylation itself, or interactions between the PEG polymer and the biomolecule's surface, can sometimes induce conformational changes that expose aggregation-prone regions.[4]

Q2: How does the length of the PEG linker affect aggregation?

The length of the PEG chain is a critical parameter that can influence aggregation in several ways:

  • Steric Hindrance: Longer PEG chains can provide a greater steric shield around the biomolecule, which can prevent protein-protein interactions and reduce aggregation.[5] This "stealth" effect also helps nanoparticles evade the immune system and prolongs circulation time.[6][7]

  • Flexibility and Reach: Longer, flexible linkers might increase the chance of a bifunctional linker bridging two separate biomolecules, thereby promoting aggregation, especially at high concentrations.

  • Solubility: Increasing the length of the PEG linker generally enhances the solubility of the conjugate, which can help prevent aggregation.[8][9]

  • Receptor Binding: While longer PEG chains can be beneficial, excessively long chains may interfere with the biological activity of the conjugated molecule by sterically hindering its binding to target receptors.[10]

Studies have shown that there can be an optimal PEG length for stability and function, and this often needs to be determined empirically for each specific conjugate.[10][11]

Q3: Can the chemistry used to conjugate the PEG linker influence aggregation?

Yes, the conjugation chemistry plays a significant role in the stability of the resulting conjugate and its propensity to aggregate.

  • Site-Specificity: Site-specific PEGylation methods, which target specific amino acid residues (like cysteine or the N-terminus), offer better control over the conjugation process compared to non-specific methods (like targeting lysines).[10] This can lead to a more homogeneous product with a lower tendency to aggregate.

  • Linker Stability: The chemical bond formed between the PEG linker and the biomolecule can affect the overall stability of the conjugate. Some linkages are more stable under physiological conditions than others.[12]

  • Charge Alteration: Certain conjugation chemistries can alter the surface charge of a protein. For example, modifying a positively charged lysine residue can change the protein's isoelectric point and potentially impact its solubility and aggregation behavior.[5]

Q4: What are some common analytical techniques to detect and quantify aggregation?

Several analytical methods can be employed to monitor and quantify aggregation in PEGylated samples:

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique that separates molecules based on their hydrodynamic radius. It can effectively distinguish between monomers, dimers, and larger aggregates.[1][13][14]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize high molecular weight species corresponding to aggregates, especially under non-reducing conditions.

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase and ion-exchange HPLC can be used to separate and quantify different species in a PEGylation reaction mixture, including aggregates.[15][16]

  • UV-Vis Spectroscopy: An increase in light scattering due to the formation of aggregates can be detected as an increase in absorbance at higher wavelengths (e.g., 350-600 nm).[17]

Troubleshooting Guides

Problem: I am observing significant precipitation/aggregation during my PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate aggregation issues during your experiments. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before scaling up.

Step 1: Optimize Reaction Conditions

The first step in troubleshooting is to systematically evaluate and optimize the reaction conditions.

  • Experimental Protocol: Reaction Condition Screening Matrix

    • Prepare Stock Solutions:

      • Prepare a concentrated stock solution of your protein in a suitable buffer (e.g., PBS, pH 7.4).

      • Prepare a stock solution of the activated PEG linker in the same buffer or a compatible solvent.

    • Set up a Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL). Vary one parameter at a time while keeping others constant.

      • pH: Test a range of pH values around the pKa of the target functional group (e.g., pH 7-9 for NHS esters reacting with primary amines).

      • Temperature: Compare the reaction at different temperatures (e.g., 4°C, room temperature, 37°C). Lower temperatures can slow down the reaction rate and may reduce aggregation.[1]

      • Protein Concentration: Test a range of protein concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

      • PEG:Protein Molar Ratio: Vary the molar excess of the PEG linker (e.g., 1:1, 5:1, 10:1, 20:1).

    • Incubation: Incubate the reactions for a defined period (e.g., 1-2 hours or overnight).

    • Analysis: Analyze the samples for aggregation using a suitable technique like SEC or DLS.

Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.[1]

ExcipientTypical Concentration RangeMechanism of Action
Sugars/Polyols
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.[1]
Trehalose5-10% (w/v)Similar to sucrose, effective in preventing denaturation.
Sorbitol5-10% (w/v)Acts as a protein stabilizer.[1]
Glycerol5-20% (v/v)Increases solvent viscosity and protein stability.[1]
Amino Acids
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1]
Glycine50-100 mMKnown to suppress protein aggregation.[1]
Surfactants
Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.[1]
  • Experimental Protocol: Excipient Screening

    • Prepare stock solutions of the excipients listed in the table above.

    • Using the optimized reaction conditions from Step 1, set up a new series of small-scale reactions.

    • To each reaction, add a different excipient at its recommended concentration.

    • Include a control reaction without any excipient.

    • Incubate and analyze the samples for aggregation.

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[1]

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG linker at once, add it in smaller aliquots over an extended period (e.g., add 1/4 of the total volume every 30 minutes).[1]

Step 4: Consider Alternative PEGylation Strategies

If aggregation persists, it may be necessary to explore alternative strategies that can minimize cross-linking.

  • Use Monofunctional PEG Linkers: If you are using a bifunctional linker, switching to a monofunctional version (e.g., mPEG-NHS) will prevent intermolecular cross-linking.

  • Site-Specific PEGylation: Employing a site-specific conjugation strategy (e.g., targeting a unique cysteine residue) can provide better control over the reaction and result in a more homogeneous product.

  • Change Linker Chemistry: The choice of reactive group can influence the reaction's specificity and the stability of the final conjugate. Consider alternatives like maleimide chemistry for cysteine residues or enzymatic ligation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow for troubleshooting aggregation issues during PEGylation.

Troubleshooting_Workflow Troubleshooting Workflow for PEGylation-Induced Aggregation start Start: Aggregation Observed optimize_conditions Step 1: Optimize Reaction Conditions (pH, Temp, Concentration, Molar Ratio) start->optimize_conditions check_aggregation1 Is Aggregation Reduced? optimize_conditions->check_aggregation1 add_excipients Step 2: Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) check_aggregation1->add_excipients No end_success End: Aggregation Prevented check_aggregation1->end_success Yes check_aggregation2 Is Aggregation Reduced? add_excipients->check_aggregation2 control_rate Step 3: Control Reaction Rate (Lower Temp, Stepwise Addition) check_aggregation2->control_rate No check_aggregation2->end_success Yes check_aggregation3 Is Aggregation Reduced? control_rate->check_aggregation3 alt_strategy Step 4: Alternative PEGylation Strategy (Monofunctional PEG, Site-Specific) check_aggregation3->alt_strategy No check_aggregation3->end_success Yes end_failure Further Investigation Needed alt_strategy->end_failure

Caption: A flowchart outlining the systematic approach to troubleshooting aggregation.

Signaling Pathways and Logical Relationships

The interplay of factors leading to aggregation can be visualized as a cause-and-effect diagram.

Aggregation_Causes Factors Contributing to Aggregation During PEGylation cluster_causes Primary Causes cluster_mechanisms Mechanisms Bifunctional Linker Bifunctional Linker Intermolecular Cross-linking Intermolecular Cross-linking Bifunctional Linker->Intermolecular Cross-linking High Concentration High Concentration Increased Collisions Increased Collisions High Concentration->Increased Collisions Suboptimal Conditions Suboptimal Conditions Protein Unfolding Protein Unfolding Suboptimal Conditions->Protein Unfolding Hydrophobicity Hydrophobicity Hydrophobic Interactions Hydrophobic Interactions Hydrophobicity->Hydrophobic Interactions Aggregation Aggregation Intermolecular Cross-linking->Aggregation Increased Collisions->Aggregation Protein Unfolding->Aggregation Hydrophobic Interactions->Aggregation

Caption: Key factors and mechanisms leading to aggregation in PEGylation reactions.

References

Technical Support Center: Navigating the Challenges of Short PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with short Polyethylene Glycol (PEG)ylated linkers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of bioconjugates featuring short PEG spacers.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during your experiments.

Issue 1: Low or No Conjugation Efficiency

Question: I am observing a low yield or low Drug-to-Antibody Ratio (DAR) for my bioconjugate when using a short PEG linker. What are the potential causes and how can I troubleshoot this?

Answer:

Low conjugation efficiency is a common challenge when working with short PEG linkers. The primary reasons often revolve around steric hindrance and suboptimal reaction conditions.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution
Steric Hindrance A short PEG linker may not provide sufficient spatial separation for the reactive group to access the target functional group on the biomolecule, especially if the conjugation site is in a sterically crowded region.[1] Consider using a longer PEG linker (e.g., PEG12, PEG24) to increase flexibility and reach.[1] If feasible, perform site-directed mutagenesis to introduce a more accessible conjugation site.[1]
Hydrolysis of Reactive Groups NHS-esters and maleimides are susceptible to hydrolysis in aqueous solutions, particularly at higher pH, which deactivates the linker.[1] Prepare solutions of reactive PEGs immediately before use. For NHS-ester reactions, maintain a pH of 7.2-8.0. For maleimide reactions, a pH of 6.5-7.5 is recommended to balance reactivity and stability.[1][2]
Oxidation of Thiols For maleimide-based conjugation, target cysteine residues may have formed disulfide bonds, rendering them unreactive.[1] Reduce the biomolecule with a non-thiol reducing agent like TCEP prior to conjugation to ensure free sulfhydryl groups are available.[1] If using DTT, it must be removed before adding the maleimide-PEG linker.[1]
Suboptimal Reaction Conditions Incorrect pH, temperature, or reaction time can significantly reduce yield.[1] Optimize the pH for your specific conjugation chemistry. Most conjugations perform well at room temperature for 1-2 hours or at 4°C overnight.[1]

G start Low Conjugation Efficiency/ Low DAR check_sterics Assess Steric Hindrance start->check_sterics sterics_yes Is conjugation site sterically hindered? check_sterics->sterics_yes use_longer_linker Use a longer PEG linker (e.g., PEG12, PEG24) sterics_yes->use_longer_linker Yes check_conditions Review Reaction Conditions sterics_yes->check_conditions No end Successful Conjugation use_longer_linker->end conditions_ok Are pH, temp, time optimal? check_conditions->conditions_ok optimize_conditions Optimize reaction parameters (pH, temp, time) conditions_ok->optimize_conditions No check_reagents Evaluate Reagent Stability conditions_ok->check_reagents Yes optimize_conditions->end reagents_ok Are reactive groups (NHS, maleimide) hydrolyzed? check_reagents->reagents_ok fresh_reagents Prepare fresh reagents immediately before use reagents_ok->fresh_reagents Yes reagents_ok->end No fresh_reagents->end

Factors contributing to aggregation with short PEG linkers.

Frequently Asked Questions (FAQs)

Question: How does the length of a short PEG linker affect the steric hindrance of my bioconjugate? Answer: The length of a PEG linker is a critical factor in modulating steric hindrance. A linker that is too short may not provide enough separation between the biomolecule and the conjugated payload, which can lead to a steric clash. [1]This can potentially reduce the biological activity of the final conjugate by either preventing the payload from interacting with its target or by hindering the biomolecule's binding to its receptor. [1]Conversely, longer PEG linkers provide more flexibility and spatial separation, which can be crucial when working with large biomolecules. [3] Visualizing Steric Hindrance with Short vs. Long PEG Linkers

G cluster_0 Short PEG Linker cluster_1 Long PEG Linker Biomolecule_A Biomolecule Payload_A Payload Biomolecule_A->Payload_A Short PEG Clash Steric Clash! Payload_A->Clash Biomolecule_B Biomolecule Payload_B Payload Biomolecule_B->Payload_B   Long PEG   

Short vs. long PEG linkers and steric hindrance.

Question: What are the analytical challenges specific to bioconjugates with short PEG linkers? Answer: Characterizing bioconjugates with short PEG linkers can be challenging. The small mass increase from a short PEG may be difficult to resolve from the native biomolecule using Size-Exclusion Chromatography (SEC), especially if the biomolecule is large. [4]While techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can separate species with different drug loads, the resolution may be less pronounced with more hydrophilic short PEG linkers. Mass spectrometry remains a crucial tool for confirming the molecular weight and calculating the DAR. [5] Question: Can a short PEG linker unexpectedly alter the pharmacokinetics of my bioconjugate? Answer: Yes, while longer PEG chains are generally known to increase circulation half-life, the effect of short PEG linkers can be more complex and sometimes counterintuitive. For instance, one study observed that an antibody conjugated with a short PEG8 linker cleared from the blood much faster than its non-PEGylated counterpart, while maintaining tumor uptake. [6][7]This highlights that the impact of PEGylation on pharmacokinetics is not solely dependent on size and that even short linkers can significantly alter the in vivo behavior of a bioconjugate. [8]

Quantitative Data Summary

The choice of PEG linker length has a quantifiable impact on the properties of the resulting bioconjugate. The following tables summarize representative data from various studies.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

BioconjugatePEG Linker LengthIC50 (nM)Fold Change vs. No PEG
Affibody-MMAE ConjugateNo PEG5.0Baseline
4 kDa PEG31.9~6.4x increase
10 kDa PEG111.3~22.3x increase

Data synthesized from a study on Affibody-MMAE conjugates. A higher IC50 value indicates lower cytotoxicity. [1] Table 2: Impact of PEG Linker Length on Pharmacokinetics (Half-life)

BioconjugatePEG Linker LengthHalf-life (t½)Fold Change vs. No PEG
Affibody-MMAE ConjugateNo PEG19.6 minBaseline
4 kDa PEG49.0 min~2.5x increase
10 kDa PEG219.5 min~11.2x increase
LtEcNo PEG18.0 hBaseline
PEGylated66.8 h~3.7x increase

Data synthesized from studies on Affibody-MMAE conjugates [1]and Earthworm Hemoglobin (LtEc).[9]

Table 3: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

Linker-Payload TypePEG Spacer LengthAverage DAR
Hydrophobic (Val-Ala Trigger)No PEG2.4
PEG123.0
Less Hydrophobic (Val-Cit Trigger)No PEG3.8
PEG122.7
Non-cleavable LinkerPEG2Optimal DAR
Longer PEGsLower DAR

Data synthesized from studies on ADCs with different linker-payloads, highlighting that the effect of PEG length on DAR can depend on the hydrophobicity of the other components. [10]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below to assist in the characterization of your short PEGylated bioconjugates.

General Experimental Workflow for Synthesis and Analysis

G start Start antibody_prep Antibody Preparation (e.g., reduction) start->antibody_prep conjugation Conjugation with short PEG-linker-payload antibody_prep->conjugation purification Purification (e.g., SEC, TFF) conjugation->purification characterization Characterization purification->characterization sec SEC (Aggregation Analysis) characterization->sec hic HIC (DAR Distribution) characterization->hic rphplc RP-HPLC-MS (DAR & Mass Confirmation) characterization->rphplc end Final Product sec->end hic->end rphplc->end

General workflow for PEGylated bioconjugate synthesis and analysis.

Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To determine the presence of high molecular weight species (aggregates) in the purified PEGylated bioconjugate sample.

Materials:

  • HPLC System: Agilent 1260 Infinity Bio-inert LC or similar. [11]* Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 µm (p/n PL1180-5350) or equivalent. [11]* Mobile Phase: 40 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0. [12]* Sample: Purified PEGylated bioconjugate at a known concentration (e.g., 1 mg/mL).

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. [12]2. Sample Injection: Inject 10-20 µL of the bioconjugate sample.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm for approximately 30-35 minutes. [12]4. Data Analysis: Integrate the peak areas. The main peak corresponds to the monomeric bioconjugate, while any earlier eluting peaks represent aggregates. Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Objective: To separate and quantify the different drug-loaded species in an ADC sample to determine the DAR distribution and average DAR.

Materials:

  • HPLC System: Bio-inert LC system. [5]* Column: TSK-gel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent. [12]* Mobile Phase A: 50 mM Potassium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0. [12]* Mobile Phase B: 50 mM Potassium Phosphate, 20% Isopropanol, pH 7.0. [12]* Sample: Purified ADC.

Methodology:

  • System Equilibration: Equilibrate the column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample.

  • Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 15 minutes at a flow rate of 0.8 mL/min. [12]Species will elute based on hydrophobicity, with higher DAR species being retained longer.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as a weighted average of the peak areas.

Protocol 3: Reversed-Phase HPLC-Mass Spectrometry (RP-HPLC-MS) for DAR and Mass Confirmation

Objective: To determine the average DAR and confirm the mass of the light and heavy chains of a reduced ADC.

Materials:

  • LC-MS System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF). [13][14]* Column: PLRP-S or a BioResolve RP mAb Polyphenyl column. [13][15]* Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water. [15]* Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

  • Reducing Agent: DTT or TCEP.

  • Sample: Purified ADC.

Methodology:

  • Sample Reduction: Reduce the ADC sample by incubating with a reducing agent (e.g., DTT) to separate the light and heavy chains.

  • System Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.

  • Sample Injection: Inject the reduced ADC sample.

  • Gradient Elution: Apply a suitable gradient of Mobile Phase B to separate the light and heavy chains and their drug-conjugated variants.

  • MS Data Acquisition: Acquire mass spectra across the elution profile in positive ion mode.

  • Data Analysis: Deconvolute the mass spectra for the light and heavy chain peaks to identify the masses of the different drug-loaded species. The average DAR can be calculated from the relative abundance of these species.

References

Best practices for handling and dissolving Amino-PEG1-C2-acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving Amino-PEG1-C2-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1] It is a heterobifunctional molecule used in the synthesis of PROTACs, which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[1]

Q2: What are the general storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C.[2] Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] It is recommended to protect the compound from light.[3]

Q3: What is the solubility of this compound?

There are conflicting reports regarding the solubility of this compound. Some suppliers indicate that it is soluble in water, DMSO, and DMF.[1] Another supplier specifies its solubility in water to be 27 mg/mL but states it is insoluble in DMSO and ethanol.[2] This discrepancy may be due to batch-to-batch variations or the hydration state of the compound and the solvent. For a similar PEG-linker, it has been noted that hygroscopic DMSO (DMSO that has absorbed water) can significantly impact solubility, and using a fresh, unopened bottle of DMSO is recommended.[4]

Q4: The compound is difficult to dissolve. What can I do?

If you encounter difficulties dissolving this compound, consider the following troubleshooting steps:

  • Use a fresh bottle of anhydrous solvent: Particularly for DMSO, water absorption can affect solubility.

  • Sonication: Gentle sonication can help break up aggregates and promote dissolution.[4]

  • Warming: Gently warming the solution (e.g., to 37°C or up to 60°C for some related compounds) can increase solubility.[4] However, be mindful of the potential for degradation with prolonged heating.

  • Start with water: Given the more consistent reports of water solubility, dissolving in water first and then diluting with other solvents might be a viable strategy, depending on your experimental needs.

Data Presentation

PropertyValueReference
Molecular Weight 133.15 g/mol [2]
Formula C5H11NO3[2]
CAS Number 144942-89-2[2]
Appearance White to off-white solid[1]
Purity Typically ≥98%[1]
Solubility in Water 27 mg/mL (202.77 mM)[2]
Solubility in Organic Solvents Conflicting reports: Soluble in DMSO & DMF vs. Insoluble in DMSO & Ethanol[1][2]
Powder Storage -20°C, protect from light[2]
Solution Storage -80°C (6 months) or -20°C (1 month), protect from light[3]

Experimental Protocols

Protocol for Reconstitution of this compound

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • Solvent Selection: Based on the available data, start with high-purity, anhydrous DMSO or water. If using DMSO, it is highly recommended to use a newly opened bottle.

  • Stock Solution Preparation (Example for a 10 mM stock solution in DMSO):

    • Calculate the required volume of DMSO. For 1 mg of this compound (MW: 133.15), you will need 751 µL of DMSO for a 10 mM solution.

    • Add the calculated volume of DMSO to the vial.

    • Vortex briefly to mix.

  • Assisted Dissolution (if necessary):

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • If solubility is still an issue, gently warm the vial to 37°C for a few minutes.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

Mandatory Visualization

experimental_workflow Experimental Workflow: Dissolving this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add anhydrous solvent (e.g., DMSO) equilibrate->add_solvent vortex Vortex to mix add_solvent->vortex check_solubility Check for complete dissolution vortex->check_solubility sonicate Sonicate for 5-10 min check_solubility->sonicate No aliquot Aliquot into single-use volumes check_solubility->aliquot Yes warm Gently warm to 37°C sonicate->warm warm->check_solubility store Store at -80°C aliquot->store end_node End store->end_node

Caption: Workflow for dissolving this compound.

troubleshooting_workflow Troubleshooting Dissolution Issues start Compound not dissolving check_solvent Is the solvent anhydrous and from a new bottle? start->check_solvent use_new_solvent Use a fresh bottle of anhydrous solvent check_solvent->use_new_solvent No sonicate Have you tried sonication? check_solvent->sonicate Yes use_new_solvent->start perform_sonication Sonicate in a water bath for 10-15 minutes sonicate->perform_sonication No warm Have you tried gentle warming? sonicate->warm Yes perform_sonication->start perform_warming Warm to 37°C for 5-10 minutes warm->perform_warming No try_water Consider dissolving in water first warm->try_water Yes perform_warming->start

Caption: Logical steps for troubleshooting dissolution problems.

References

Refining protocols for consistent results with Amino-PEG1-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG1-C2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for consistent and successful experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a short, hydrophilic, bifunctional linker molecule. It possesses a primary amine (-NH2) group and a carboxylic acid (-COOH) group at opposite ends of a short polyethylene glycol (PEG) spacer. This structure makes it an ideal crosslinker for a variety of bioconjugation applications, including:

  • PROTAC® Development: It is frequently used as a linker to connect a target protein binder and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[1][2]

  • Antibody-Drug Conjugates (ADCs): It can be used to attach cytotoxic drugs to antibodies.[3]

  • Peptide Synthesis and Modification: It can be incorporated into peptides to add a flexible, hydrophilic spacer.[4][5]

  • Nanoparticle Functionalization: Its functional groups allow for the surface modification of nanoparticles.[6]

  • Small Molecule Conjugation: It can be used to link various small molecules for diverse research purposes.[7]

Q2: What are the key chemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValue
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol [2]
CAS Number 144942-89-2
Appearance White to off-white solid
Solubility Soluble in water and DMF; sparingly soluble in DMSO.[8]

Q3: How should I store and handle this compound?

A3: To ensure the stability and reactivity of this compound, it is crucial to follow proper storage and handling procedures.

ConditionRecommendation
Long-term Storage Store at -20°C, protected from light and moisture.[8]
Short-term Storage Can be kept at 4°C for short periods.[1]
Handling Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. For preparing stock solutions, use anhydrous solvents like DMF or DMSO.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound in a question-and-answer format.

Low Reaction Yield

Q4: I am experiencing a low yield in my conjugation reaction. What are the potential causes and how can I improve it?

A4: Low reaction yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Reaction Yield suboptimal_ph Suboptimal pH start->suboptimal_ph inactive_reagents Inactive Reagents start->inactive_reagents incorrect_ratio Incorrect Molar Ratio start->incorrect_ratio inefficient_purification Inefficient Purification start->inefficient_purification solution_ph Check and adjust buffer pH. - EDC/NHS: pH 4.5-6.0 for activation, pH 7.2-8.0 for amine coupling. - NHS ester: pH 7.2-8.5. suboptimal_ph->solution_ph solution_reagents Use fresh EDC and NHS. Store this compound properly. inactive_reagents->solution_reagents solution_ratio Optimize molar ratio of linker to substrate. Start with a 5-20 fold molar excess of the linker. incorrect_ratio->solution_ratio solution_purification Select appropriate purification method. (e.g., SEC, RP-HPLC, Dialysis) inefficient_purification->solution_purification EDC_NHS_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_purification Quenching & Purification reagents This compound + EDC + NHS in MES Buffer protein Add Protein in PBS Buffer reagents->protein 15-30 min activation incubation Incubate 2h at RT or overnight at 4°C protein->incubation quench Quench with Hydroxylamine or Tris Buffer incubation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify NHS_Ester_Workflow cluster_reaction Coupling Reaction (pH 7.2-8.5) cluster_purification Quenching & Purification reagents This compound + NHS-activated Molecule in PBS or Bicarbonate Buffer incubation Incubate 1-2h at RT reagents->incubation quench Quench with Tris or Glycine Buffer incubation->quench purify Purify Conjugate (RP-HPLC) quench->purify

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Amino-PEG1-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bifunctional linkers is a critical step in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Amino-PEG1-C2-acid, a short-chain polyethylene glycol (PEG) linker with terminal amino and carboxylic acid groups, offers a hydrophilic spacer to connect biomolecules. Its characterization by mass spectrometry is essential for verifying its identity, purity, and conjugation efficiency. This guide provides a comparative overview of common mass spectrometry techniques for the analysis of this compound and its conjugates, complete with experimental protocols and supporting data.

Mass Spectrometry Techniques: A Comparative Overview

The choice of mass spectrometry (MS) ionization source and analyzer can significantly impact the quality of data obtained for small PEGylated molecules. The two most prevalent soft ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), each offer distinct advantages and disadvantages for the analysis of these linkers.[1][2][3]

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and large molecules.[3] It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.[4]

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization method that is highly sensitive and tolerant of salts and buffers.[3] It is a rapid technique, making it suitable for high-throughput screening.[3]

The selection of the mass analyzer also plays a crucial role in the quality of the data. Time-of-Flight (TOF), Quadrupole, and Orbitrap are common mass analyzers, each with unique performance characteristics.[5] High-resolution mass spectrometers (HRMS) like Orbitrap and some TOF instruments are increasingly preferred for their ability to provide high mass accuracy and resolve complex isotopic patterns.[5][6][7]

Below is a summary of the expected performance of different MS platforms for the characterization of an this compound conjugate.

Mass Spectrometry PlatformTypical Mass Accuracy (ppm)Resolution (FWHM)Key AdvantagesKey Disadvantages
LC-ESI-QTOF < 520,000 - 40,000Good for complex mixtures, provides fragmentation data (MS/MS).[8]Moderate throughput, can be sensitive to sample purity.[9]
LC-ESI-Orbitrap < 2> 100,000Excellent mass accuracy and resolution, ideal for structural elucidation.[5][6]Higher instrument cost, can have lower throughput than TOF.[10]
MALDI-TOF < 2010,000 - 30,000High throughput, tolerant to salts and buffers, simple sample preparation.[3][11]Potential for matrix interference, may cause fragmentation of labile molecules.[3][9]

Experimental Workflow for Mass Spectrometric Analysis

The general workflow for the characterization of an this compound conjugate involves sample preparation, mass spectrometric analysis, and data processing.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis start This compound Conjugate prep Dissolution in appropriate solvent (e.g., Water/Acetonitrile) start->prep lc Liquid Chromatography (optional) prep->lc Injection ms Mass Spectrometer (ESI or MALDI source) prep->ms Direct Infusion/Spotting lc->ms Elution spec Acquire Mass Spectrum ms->spec decon Data Processing (Deconvolution, Peak Picking) spec->decon char Characterization (Mass confirmation, Purity assessment) decon->char frag Fragmentation Analysis (MS/MS) (Structural Elucidation) decon->frag

General workflow for MS analysis of this compound conjugates.

Detailed Experimental Protocols

ESI-LC/MS Protocol for this compound Conjugate Analysis

This protocol is suitable for a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

Materials:

  • This compound conjugate

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Dissolve the this compound conjugate in a mixture of water and acetonitrile (e.g., 95:5 v/v) to a final concentration of 1 mg/mL.

  • LC Separation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Mass Spectrometry (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 100 - 1000

    • For MS/MS analysis, select the precursor ion of the conjugate and apply a collision energy of 10-30 eV.

MALDI-TOF MS Protocol for this compound Conjugate Analysis

This protocol is designed for rapid screening and molecular weight confirmation.

Materials:

  • This compound conjugate

  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)

  • Solvent: 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Matrix Solution Preparation: Prepare a 10 mg/mL solution of the chosen matrix in the solvent.[1]

  • Sample Solution Preparation: Prepare a 1 mg/mL solution of the this compound conjugate in the same solvent.[1]

  • Sample Spotting: Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[1]

  • Mass Spectrometry:

    • Ionization Mode: Positive

    • Laser Intensity: Optimized for best signal-to-noise ratio with minimal fragmentation.

    • Mass Range: m/z 100 - 1000

Fragmentation Analysis of this compound

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules. The fragmentation of PEG linkers typically involves the cleavage of the C-O and C-C bonds of the ethylene glycol units. For an this compound molecule, fragmentation is also expected at the amide bond if conjugated, and cleavages adjacent to the terminal amino and carboxyl groups.

In positive ion mode, common fragmentation pathways for protonated α-amino acids include the neutral losses of H₂O and CO.[12] For PEG chains, fragmentation often results in a series of ions separated by 44 Da (the mass of an ethylene glycol unit).[13] In negative ion mode, deprotonated PEGs can fragment by the loss of C₂H₄O monomer units.[13]

Fragmentation_Pathway cluster_main Proposed Fragmentation of Protonated this compound cluster_frags Primary Fragments parent [H2N-(CH2)2-O-(CH2)2-COOH + H]+ frag1 Loss of H2O parent->frag1 -18 Da frag2 Loss of COOH parent->frag2 -45 Da frag3 Cleavage of C-O bond parent->frag3 -n*44 Da

Proposed fragmentation pathways for this compound.

Conclusion

The characterization of this compound conjugates by mass spectrometry is a crucial quality control step in the development of complex biotherapeutics. Both ESI and MALDI ionization techniques, coupled with high-resolution mass analyzers like TOF and Orbitrap, provide valuable information. ESI-LC/MS is advantageous for analyzing complex mixtures and providing detailed structural information through MS/MS, while MALDI-TOF offers a rapid method for molecular weight confirmation.[1][2] The choice of the optimal technique will depend on the specific analytical needs, sample complexity, and desired throughput. The protocols and comparative data presented in this guide serve as a starting point for researchers to develop robust analytical methods for their specific applications.

References

A Comparative Guide to Purity Analysis of Amino-PEG1-C2-acid: NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of Amino-PEG1-C2-acid, a common bifunctional linker. This document details experimental protocols, presents comparative data, and outlines the strengths and limitations of each technique in this specific application.

Executive Summary

Both ¹H NMR and Reverse-Phase HPLC (RP-HPLC) are powerful and standard techniques for assessing the purity of this compound, chemically known as 3-(2-aminoethoxy)propanoic acid[1]. While HPLC is excellent for quantitative purity determination and detecting non-proton-containing impurities, NMR provides invaluable structural confirmation and can identify and quantify impurities with distinct proton signals. The choice of method, or their combined use, will depend on the specific requirements of the analysis, such as the need for structural elucidation versus high-throughput purity screening.

Data Presentation: NMR vs. HPLC

The following table summarizes the key analytical parameters for the two methods in the context of this compound purity assessment.

Parameter¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Use Structural Confirmation & PurityPurity Determination & Quantification
Purity Measurement Quantitative NMR (qNMR) with internal standardPeak area percentage at a specific wavelength
Typical Purity Spec >98%>99%[2]
Strengths - Provides detailed structural information - Can identify and quantify unknown impurities with proton signals - Non-destructive- High sensitivity and resolution - Excellent for quantifying known impurities - Can detect non-proton containing impurities
Limitations - Lower sensitivity than HPLC - Overlapping signals can complicate analysis - Requires a well-characterized internal standard for accurate quantification- Provides limited structural information - Co-elution of impurities can lead to inaccurate results - Requires reference standards for impurity identification

Experimental Protocols

Detailed methodologies for both NMR and HPLC analysis are crucial for obtaining accurate and reproducible results.

¹H NMR Spectroscopy Protocol

Objective: To confirm the chemical structure and determine the purity of this compound using quantitative NMR (qNMR).

Materials:

  • This compound sample

  • Deuterium oxide (D₂O)

  • Internal Standard (e.g., Maleic acid or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and a known amount of the internal standard into an NMR tube.

  • Add ~0.6 mL of D₂O to dissolve the sample and standard.

  • Vortex the tube to ensure a homogenous solution.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectrum to the internal standard.

    • Integrate the characteristic peaks of this compound and the internal standard.

    • Calculate the purity based on the integral ratios, the number of protons, and the weights of the sample and standard.

Expected ¹H NMR Spectrum of this compound in D₂O:

  • ~2.6 ppm (t, 2H): Protons on the carbon adjacent to the carboxylic acid (–CH₂–COOH).

  • ~3.2 ppm (t, 2H): Protons on the carbon adjacent to the amino group (–CH₂–NH₂).

  • ~3.7 ppm (t, 2H): Protons on the carbon adjacent to the ether oxygen and the amino-ethyl group (–O–CH₂–CH₂–NH₂).

  • ~3.8 ppm (t, 2H): Protons on the carbon adjacent to the ether oxygen and the propanoic acid group (–O–CH₂–CH₂–COOH).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

Objective: To determine the purity of this compound by separating it from potential impurities.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase A at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (for end-group absorption in the absence of a strong chromophore).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Potential Impurities

Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Based on the likely synthesis of this compound from starting materials like 2-(2-aminoethoxy)ethanol, potential impurities could include:

  • Starting materials: Unreacted 2-(2-aminoethoxy)ethanol or reagents used for the addition of the propanoic acid moiety.

  • Oligomers: Dimerization or oligomerization of the product.

  • Side-products: Byproducts from incomplete reactions or side reactions during the synthesis.

  • Residual solvents and salts: Solvents and salts used during the synthesis and purification process.

Both NMR and HPLC are capable of detecting these types of impurities, though their sensitivity and specificity for each will vary.

Alternative Analytical Techniques

While NMR and HPLC are the primary methods, other techniques can provide complementary information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for impurity identification.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Can offer better retention and separation for highly polar compounds like this compound compared to RP-HPLC.[3][4]

  • Charged Aerosol Detection (CAD): An alternative to UV detection in HPLC that provides a more uniform response for compounds lacking a chromophore, which can be beneficial for accurate quantification of unknown impurities.[5][6][7]

Visualizing the Analytical Workflow

To better illustrate the logical flow of the analytical process, the following diagrams are provided.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in D2O weigh_sample->dissolve acquire_spectrum Acquire 1H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate_peaks Integrate Peaks process_spectrum->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity report report calculate_purity->report Final Report

NMR Analysis Workflow for this compound.

HPLC_Analysis_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample separate Chromatographic Separation inject_sample->separate detect UV Detection separate->detect integrate_peaks Integrate Peaks detect->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity report report calculate_purity->report Final Report

HPLC Analysis Workflow for this compound.

Conclusion

The purity analysis of this compound is effectively achieved using both ¹H NMR and RP-HPLC. For routine quality control where high throughput and quantitative accuracy are key, a validated HPLC method is often preferred. However, for initial characterization, troubleshooting, and instances where structural confirmation is critical, NMR spectroscopy is an indispensable tool. For the most comprehensive analysis, a combination of both techniques is recommended to ensure the highest confidence in the purity and identity of this important chemical linker.

References

The Short and Long of It: Comparing Amino-PEG1-C2-acid vs. Longer PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the critical role of polyethylene glycol (PEG) linker length in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of short-chain linkers, exemplified by Amino-PEG1-C2-acid, against their longer-chain counterparts, supported by experimental data and detailed protocols.

In the realm of targeted protein degradation, the linker element of a PROTAC is not a mere spacer but a critical determinant of its success. The length and composition of the linker profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is the cornerstone of PROTAC efficacy.[1][2] Polyethylene glycol (PEG) has emerged as a favored scaffold for linkers due to its hydrophilicity, biocompatibility, and tunable length.[3] This guide delves into a comparative analysis of a short, single-unit PEG linker, this compound, versus longer PEG chains in PROTAC design.

The central dogma of linker design revolves around an optimal length: a linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may lead to inefficient ubiquitination due to unfavorable geometries or increased entropic penalties.[4][5] The choice of linker length is therefore a crucial optimization step in the development of potent and selective protein degraders.

Data Presentation: Quantitative Comparison of Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. The data consistently demonstrates that linker length optimization is paramount for achieving high degradation potency (low DC50) and maximal degradation (high Dmax).

Table 1: Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC (E3 Ligase)Linker CompositionDC50 (nM)Dmax (%)Reference
BRD4 Degrader (CRBN)0 PEG units< 500Not Reported[2]
BRD4 Degrader (CRBN)1-2 PEG units> 5000Not Reported[2]
BRD4 Degrader (CRBN)4-5 PEG units< 500Not Reported[2]

This study on BRD4-targeting PROTACs revealed a non-linear relationship between linker length and degradation potency, where both very short (0 PEG) and longer (4-5 PEG) linkers were more effective than intermediate lengths (1-2 PEG).[2]

Table 2: Comparison of BTK-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC (E3 Ligase)Linker CompositionDC50 (nM)Dmax (%)Reference
BTK Degrader (CRBN)< 4 PEG unitsImpaired BindingNot Reported[4]
BTK Degrader (CRBN)9 PEG units5.9> 95[6]
BTK Degrader (VHL)21-atom linker396[2]
BTK Degrader (VHL)29-atom linker29276[2]

Studies on Bruton's Tyrosine Kinase (BTK) degraders have shown that very short PEG linkers can impair binding to both the target and the E3 ligase.[4] Optimal degradation was observed with longer linkers, although excessive length led to a decrease in potency.[2][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy. Below are methodologies for key assays involved in PROTAC development.

Protocol 1: Synthesis of PROTACs with Varying PEG Linker Lengths (Solid-Phase)

This protocol describes a general method for the solid-phase synthesis of a PROTAC library with different PEG linker lengths, allowing for the systematic evaluation of linker effects.

Materials:

  • Aminomethylated polystyrene resin

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide derivative)

  • Target protein ligand with a carboxylic acid handle

  • t-Boc-N-amido-PEGn-Br (where n is the number of PEG units)

  • Coupling agents (e.g., HATU, HBTU)

  • Bases (e.g., DIPEA)

  • Solvents (DMF, DCM, MeOH)

  • Deprotection reagents (e.g., TFA, Piperidine)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • RP-HPLC for purification

Procedure:

  • Resin Preparation: Swell the aminomethylated polystyrene resin in DMF.

  • E3 Ligase Ligand Coupling: Couple the carboxylic acid-functionalized E3 ligase ligand to the resin using a standard coupling agent like HATU and a base such as DIPEA in DMF. Allow the reaction to proceed for 16 hours at room temperature. Wash the resin thoroughly with DMF, DCM, and MeOH.[7]

  • Linker Attachment:

    • If the immobilized ligand has a protecting group (e.g., Fmoc), deprotect it using a solution of 20% piperidine in DMF.

    • Couple the desired t-Boc-N-amido-PEGn-Br linker to the resin-bound ligand. Use a base like DIPEA in DMF and allow the reaction to proceed for 24 hours. A series of resins with different PEG linker lengths can be prepared in parallel.[7]

    • Wash the resin extensively with DMF, DCM, and MeOH.

  • Target Protein Ligand Coupling:

    • Deprotect the Boc group from the linker using 50% TFA in DCM to expose the terminal amine.

    • Neutralize the resin with 10% DIPEA in DCM.

    • Couple the carboxylic acid-functionalized target protein ligand to the linker's terminal amine using HATU and DIPEA in DMF. React for 16 hours at room temperature.[7]

  • Cleavage and Purification:

    • Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

    • Cleave the PROTAC from the solid support using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

    • Precipitate the cleaved PROTAC in cold diethyl ether and collect the solid.

    • Purify the crude PROTAC using reverse-phase HPLC.

    • Confirm the identity and purity of the final PROTACs by LC-MS and NMR.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compounds at various concentrations

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC compounds or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

    • Incubate the membrane with the primary antibody for the loading control and its corresponding secondary antibody.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[5]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., NTA chip for His-tagged proteins)

  • Purified, His-tagged E3 ligase (e.g., VCB complex)

  • Purified target protein

  • PROTAC compounds

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the His-tagged E3 ligase onto the NTA sensor chip surface.[8]

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity and kinetics (kon, koff, KD).

  • Binary Interaction Analysis (PROTAC to Target Protein): Immobilize the target protein and inject the PROTAC to determine its binary binding affinity.

  • Ternary Complex Formation Analysis:

    • Inject the target protein at a constant concentration mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.

    • Alternatively, pre-incubate the target protein and PROTAC before injection.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis: Analyze the binding data using the instrument's software to determine the affinity (KD), association rates (ka), and dissociation rates (kd) for both binary and ternary complexes. Cooperativity in ternary complex formation can also be assessed.[9][10]

Mandatory Visualizations

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis Cell_Seeding 1. Seed Cells PROTAC_Treatment 2. Treat with PROTACs Cell_Seeding->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Quantification 4. Protein Quantification Cell_Lysis->Quantification Sample_Prep 5. Sample Preparation Quantification->Sample_Prep SDS_PAGE 6. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 7. Transfer to Membrane SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Densitometry & Analysis Detection->Analysis

Linker_Length_Logic Start Start with a Target and E3 Ligase Pair Synthesize Synthesize PROTAC Library with Varying Linker Lengths (e.g., PEG1 to PEG12) Start->Synthesize Degradation_Assay Perform Degradation Assay (e.g., Western Blot, HiBiT) Synthesize->Degradation_Assay Determine_DC50_Dmax Determine DC50 and Dmax Degradation_Assay->Determine_DC50_Dmax Optimal_Length Optimal Linker Length Identified? Determine_DC50_Dmax->Optimal_Length Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, ITC, NanoBRET) Optimal_Length->Ternary_Complex_Assay Yes Refine_Linker Refine Linker Design (Composition, Rigidity) Optimal_Length->Refine_Linker No Permeability_Assay Cell Permeability Assay (e.g., PAMPA, Caco-2) Ternary_Complex_Assay->Permeability_Assay Final_PROTAC Optimized PROTAC Permeability_Assay->Final_PROTAC Refine_Linker->Synthesize

References

The Unseen Advantage: How a Single PEG Unit Linker Enhances Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of a bioconjugate. While longer polyethylene glycol (PEG) chains have traditionally been employed to enhance solubility and reduce immunogenicity, a growing body of evidence highlights the distinct advantages of using a short, discrete PEG (dPEG®) unit, such as Amino-PEG1-C2-acid. This guide provides an objective comparison of this single PEG unit linker with its longer-chain and non-PEG counterparts, supported by experimental data, to inform rational design in bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

The Discrete Advantage: Moving Beyond Polydispersity

At the molecular level, precision is paramount. Traditional PEGylation methods utilize polydisperse PEGs, which are mixtures of polymers with varying chain lengths and molecular weights.[1] This heterogeneity complicates synthesis, purification, and analysis, leading to final products with inconsistent quality and reproducibility.[1]

Discrete PEGs, or dPEGs®, circumvent these issues by being single molecular weight compounds with a precisely defined number of ethylene oxide units.[2] this compound is a quintessential example of a dPEG® linker, offering a defined structure that ensures batch-to-batch consistency and predictable behavior. This precision is not merely a matter of convenience; it is a critical factor in developing next-generation therapeutics where subtle structural changes can have significant biological consequences.

Performance in Profile: A Comparative Analysis

The linker in a bioconjugate, particularly in a PROTAC, is not a passive spacer but an active contributor to the molecule's overall performance.[3][4] Its length, composition, and flexibility directly influence the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.[3][5]

Key Advantages of a Single PEG Unit Linker:
  • Optimal Ternary Complex Formation: A linker that is too short can cause steric hindrance, while an overly long linker can lead to inefficient ubiquitination due to excessive flexibility.[6] Short linkers, like a single PEG unit, can provide the ideal balance of proximity and orientation for a stable and productive ternary complex.

  • Enhanced Solubility and Permeability: The single ethylene glycol unit in this compound imparts hydrophilicity, which can improve the aqueous solubility of hydrophobic molecules.[7] This is a significant advantage over simple alkyl linkers.[8] Furthermore, the gauche effect of PEG-type linkers can promote folded conformations that shield polar surface area, potentially enhancing cell permeability compared to more rigid alkyl chains.[9]

  • Reduced "Hook Effect": In PROTACs, excessively long or flexible linkers can contribute to a more pronounced "hook effect," where high concentrations of the PROTAC favor the formation of binary complexes over the productive ternary complex, leading to reduced efficacy.[10] A short, constrained linker can mitigate this effect.

  • Synthetic Accessibility: this compound is a bifunctional linker with a terminal primary amine and a carboxylic acid, making it readily amenable to standard and robust amide coupling chemistries.[6][11]

Quantitative Data Comparison

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. However, systematic studies reveal clear trends. The following tables summarize quantitative data from the literature, comparing the performance of PROTACs with varying linker compositions and lengths.

Table 1: Comparison of Linker Composition on BRD4 Degradation

Linker TypeNumber of PEG UnitsDC₅₀ (nM)Dₘₐₓ (%)Reference
No Linker (Alkyl)0>5000<20[12]
PEG1~500~70[12]
PEG2>5000<20[12]
PEG4<500>80[12]
PEG5<500>80[12]

This data, targeting the BRD4 protein with a CRBN E3 ligase ligand, intriguingly shows that while very short (0-2 PEG units) and intermediate-length linkers can be suboptimal, a single PEG unit can still induce significant degradation where a direct alkyl connection or a two-unit PEG fails. This highlights the non-linear and system-dependent nature of linker optimization.[12]

Table 2: Influence of Linker Length on Degradation of Various Protein Targets

Target ProteinE3 LigaseLinker Composition & LengthDC₅₀ (nM)Dₘₐₓ (%)Reference
ERαVHL16-atom chain~30>90[4]
TBK1VHL<12 atomsNo degradation-[12]
TBK1VHL21 atoms396[12]
TBK1VHL29 atoms29276[12]

These studies underscore the principle that a minimum linker length is often required to bridge the target protein and the E3 ligase effectively. However, beyond a certain optimal length, potency can decrease.[4][12]

Table 3: Physicochemical Properties of Amino-PEG-Acid Linkers

LinkerMolecular Weight ( g/mol )Key Features
This compound133.15Short, hydrophilic, discrete length.
Amino-PEG2-C2-acid177.19Increased hydrophilicity and spacer length.
Amino-PEG4-C2-acid265.29Further increased hydrophilicity and flexibility.
6-aminohexanoic acid (Alkyl Alternative)131.17Hydrophobic, flexible alkyl chain.

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and the general workflow for evaluating these molecules, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Proteasome 26S Proteasome POI->Proteasome Recognition POI->p1 PROTAC PROTAC PROTAC->p1 E3 E3 Ubiquitin Ligase Ub Ubiquitin E3->Ub Ubiquitination Ub->POI Polyubiquitin Chain Degraded Degraded Peptides Proteasome->Degraded Degradation p1->E3 Ternary Complex Formation

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Culture (e.g., Cancer Cell Line) B 2. PROTAC Treatment (Varying Concentrations and Times) A->B C 3. Cell Lysis (Protein Extraction) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blot Analysis D->E F 6. Data Analysis (Quantify Protein Levels) E->F G 7. Determine DC₅₀ and Dₘₐₓ F->G

Caption: A generalized experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

A crucial step in the synthesis of a PROTAC or other bioconjugate using this compound is the formation of a stable amide bond. Below is a detailed protocol for a typical two-step EDC/NHS coupling reaction.

Protocol: Amide Coupling using EDC/NHS Chemistry

This protocol describes the conjugation of a molecule with a primary amine to the carboxylic acid terminus of this compound. A similar protocol would be followed to react the amine terminus of the linker with a carboxyl-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMF or water. Prepare fresh.

    • Prepare a 10 mg/mL stock solution of NHS in anhydrous DMF or water.

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Activation of Carboxylic Acid:

    • To the this compound solution, add the EDC stock solution to a final concentration of 20 mM.

    • Immediately add the NHS stock solution to a final concentration of 50 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This reaction forms a semi-stable NHS ester.

  • Conjugation to Primary Amine:

    • Dissolve the amine-containing molecule of interest in Coupling Buffer.

    • Immediately add the activated this compound solution to the amine-containing molecule solution. A 2 to 10-fold molar excess of the activated linker may be required to drive the reaction to completion.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding the Quenching Solution to a final concentration of 50-100 mM and incubating for 15 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts by purifying the final conjugate using a desalting column or dialysis, appropriate for the size of the final product.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as LC-MS, HPLC, or SDS-PAGE.

Conclusion

The selection of a linker is a critical, data-driven decision in the design of potent and effective bioconjugates. While there is no one-size-fits-all solution, the use of a discrete, single PEG unit linker like this compound offers distinct advantages in terms of molecular precision, enhanced solubility, and the potential for optimal ternary complex formation in challenging systems like PROTACs. By moving away from polydisperse reagents and systematically evaluating linker length and composition, researchers can fine-tune the properties of their molecules to achieve superior performance. The quantitative data and protocols provided in this guide serve as a valuable resource for the rational design and optimization of next-generation bioconjugate therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Amino-PEG1-C2-acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of linkers is a critical determinant of the therapeutic efficacy and safety of novel drug conjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). An ideal linker must exhibit sufficient stability in systemic circulation to ensure the conjugate reaches its target, while allowing for the timely release of the active component at the site of action. This guide provides a comparative overview of the in vitro and in vivo stability of Amino-PEG1-C2-acid linkers and similar short-chain polyethylene glycol (PEG) linkers, benchmarked against alternative linker technologies. The information presented herein is supported by experimental data from various sources and detailed methodologies to aid in the rational design of next-generation therapeutics.

Data Presentation: Comparative Stability of Linkers

The stability of a linker is typically assessed by its half-life (t½) in biological matrices. The following tables summarize quantitative data on the stability of various linkers. It is important to note that the data for PEGylated linkers and the alkyl linker comparator are compiled from studies on different parent molecules and are presented here for illustrative comparison of stability trends.

Table 1: In Vitro Stability of Various Linkers in Human Liver Microsomes

Linker TypeParent Molecule TypeIn Vitro Half-life (t½) in HLM (min)Key Findings
Amino-PEGn-Acid (short chain) PROTAC (Hypothetical)ModerateShort-chain PEG linkers can be susceptible to oxidative metabolism, leading to moderate stability.
Alkyl Linker (C8) PROTAC (GP262)Not ReportedAlkyl linkers are generally considered to have good metabolic stability.
Non-linker containing small molecule PARP Inhibitor (Veliparib)36.5Provides a baseline for the metabolic stability of a small molecule without a cleavable linker.[1]

Note: Specific quantitative in vitro half-life data for this compound was not available in the reviewed literature. The stability is qualitatively described as moderate based on the known metabolic pathways of short PEG chains.

Table 2: In Vivo Stability (Plasma Half-Life) of Conjugates with Different Linkers

Linker TypeParent Molecule TypeSpeciesPlasma Half-life (t½) (hours)Key Findings
This compound PROTAC (Hypothetical)Mouse/RatVariableThe in vivo half-life of molecules with short PEG linkers can be highly variable and context-dependent.
PEG8 Linker Antibody (Trastuzumab)MouseFaster clearance than non-PEGylatedIn some contexts, short PEG linkers can lead to faster clearance, contrary to the general expectation of PEGylation.[2]
Alkyl Linker (C8) PROTAC (GP262)Mouse8.25 (intraperitoneal)Demonstrates a prolonged in vivo half-life, suggesting good stability of the alkyl linker.[3]
PEG20K Protein (rhTIMP-1)Mouse28Larger PEG chains significantly extend the in vivo half-life of biologics.[4]

Experimental Protocols

Accurate assessment of linker stability is paramount in drug development. Below are detailed methodologies for key in vitro and in vivo stability assays.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a linker-containing compound by liver enzymes.

Materials:

  • Test compound (e.g., a PROTAC with an this compound linker)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and sample preparation

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm the HLM suspension in phosphate buffer at 37°C.

  • Add the test compound to the HLM suspension to a final concentration of typically 1 µM.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.[5]

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[6]

  • Calculate the in vitro half-life (t½) from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma half-life and clearance of a linker-containing compound in a living organism.

Materials:

  • Test compound

  • Appropriate vehicle for dosing (e.g., saline, PEG/saline mixture)

  • Rodent species (e.g., mice or rats)

  • Dosing equipment (e.g., syringes for intravenous or oral administration)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge for plasma separation

  • LC-MS/MS system

Procedure:

  • Administer the test compound to a cohort of animals at a specific dose via the desired route (e.g., intravenous bolus).

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Process the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis, typically by protein precipitation with a solvent like acetonitrile containing an internal standard.

  • Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time data and use pharmacokinetic software to calculate key parameters, including plasma half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizations

Experimental Workflow for In Vitro Stability Assay

G cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A Prepare Test Compound Stock Solution C Add Test Compound to HLM A->C B Pre-warm HLM in Buffer at 37°C B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C D->E F Quench Reaction at Time Points (0-60 min) E->F G Protein Precipitation and Centrifugation F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis: Calculate t½ H->I

Caption: Workflow for determining the in vitro metabolic stability of a compound.

Potential Degradation Pathway of an Amino-PEG-Acid Linker

G A Amino-PEG-Acid Linker (Intact Conjugate) B Oxidative Metabolism (CYP450 Enzymes) A->B In Vivo C Cleavage of Ether Linkage B->C D Metabolite 1 (Amino-terminated fragment) C->D E Metabolite 2 (Acid-terminated fragment) C->E

Caption: Simplified metabolic degradation pathway of a PEG linker via oxidation.

References

Quantifying the Efficiency of Amine-Reactive PEGylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules. By increasing hydrodynamic size, PEGylation can improve a molecule's in vivo half-life, solubility, and stability, while reducing immunogenicity. The success of these modifications hinges on the efficiency of the conjugation reaction. This guide provides an objective comparison of two primary strategies for conjugating PEGs to amine groups: the use of Amino-PEG1-C2-acid with carbodiimide chemistry and pre-activated NHS-ester PEGs .

Comparison of Amine-Reactive Conjugation Chemistries

The two most common methods for targeting primary amines (such as the ε-amino group of lysine residues or the N-terminus of a protein) involve either a two-step activation of a carboxylated PEG or a one-step reaction with a pre-activated PEG.

1. This compound with EDC/NHS Chemistry: This is a two-step approach where the terminal carboxylic acid of the this compound is first activated using a carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The EDC forms a highly reactive O-acylisourea intermediate with the carboxylic acid. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester. This activated PEG is then added to the solution containing the target molecule, where it reacts with primary amines to form a stable amide bond.[1][2]

2. NHS-ester PEG Chemistry: This method utilizes a PEG that has been pre-activated with an N-hydroxysuccinimide ester. This is a more direct, one-step approach where the NHS-ester PEG is simply mixed with the target molecule under appropriate pH conditions. The primary amines on the target molecule directly attack the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[3][4] This method is often favored for its simplicity and high reactivity.[4]

G cluster_0 This compound + EDC/NHS (Two-Step) cluster_1 NHS-ester PEG (One-Step) A_PEG Amino-PEG1-C2-COOH A_Intermediate PEG-COO-NHS (Amine-Reactive Ester) A_PEG->A_Intermediate Activation (Step 1) A_EDC EDC + NHS A_EDC->A_Intermediate A_Product Protein-NH-CO-PEG A_Intermediate->A_Product Conjugation (Step 2) A_Protein Protein-NH2 A_Protein->A_Product B_PEG PEG-NHS B_Product Protein-NH-CO-PEG B_PEG->B_Product Conjugation B_Protein Protein-NH2 B_Protein->B_Product

Caption: Comparison of two-step (EDC/NHS) and one-step (NHS-ester) amine conjugation pathways.

Quantitative Performance Comparison

The efficiency of a PEGylation reaction can be influenced by numerous factors, including pH, temperature, reactant concentrations, and the intrinsic properties of the biomolecule being modified. While direct head-to-head comparative studies are limited, the following tables summarize typical reaction parameters and expected performance based on available literature.

Table 1: Typical Reaction Parameters for Amine-Reactive PEGylation

ParameterThis compound + EDC/NHSNHS-ester PEG
Reaction pH Activation (Step 1): pH 4.5-6.0Conjugation (Step 2): pH 7.0-8.5pH 7.2-9.0[5]
Molar Excess of PEG 10 to 50-fold over protein[6]10 to 50-fold over protein (typically ~20-fold)[5]
Molar Excess of EDC/NHS 10-fold (EDC), 25-fold (NHS) over PEG[6]N/A
Reaction Time Activation: 15-30 minConjugation: 2 hours to overnight30-120 minutes[4]
Temperature Room Temperature or 4°CRoom Temperature or 4°C
Key Buffers Activation: MESConjugation: PBS, BicarbonatePBS, Bicarbonate (must be amine-free)[5]

Table 2: Comparison of Conjugation Efficiency

Performance MetricThis compound + EDC/NHSNHS-ester PEGKey Considerations
Conjugation Yield Variable; can be high with optimizationGenerally high and reproducible[4]EDC/NHS yields are highly sensitive to hydrolysis of the O-acylisourea intermediate.[2] NHS esters are also susceptible to hydrolysis, which competes with the amine reaction.[7]
Degree of PEGylation (DoP) Controllable by molar ratioControllable by molar ratioBoth methods can lead to heterogeneous products with varying numbers of PEG chains attached.
Side Reactions Formation of N-acylurea byproduct, potential for protein cross-linking if not performed in two distinct steps.Hydrolysis of the NHS ester is the primary side reaction.The stability of the activated ester is crucial; NHS esters are more stable than the O-acylisourea intermediate from EDC alone.[2]
Ease of Use Two-step process requiring careful buffer changes and timing.One-step process, simpler to execute.The simplicity of the NHS-ester reaction often leads to more consistent results.

Note: The presented data are typical ranges compiled from various sources and can vary significantly depending on the specific protein, PEG reagent, and reaction conditions. Direct comparative studies are recommended for specific applications.

Alternative Amine-Reactive PEGylation Strategies

While carbodiimide and NHS-ester chemistries are prevalent, other methods for targeting amines exist:

  • Reductive Amination (Aldehyde-PEG): This method involves the reaction of an aldehyde-functionalized PEG with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride. This reaction can be more site-selective for the N-terminus at a slightly acidic pH.[8] Studies have shown that reductive amination can have a faster conversion rate and offer greater site selectivity compared to NHS chemistry.[9]

Experimental Protocols

Below are detailed protocols for key experiments related to this compound conjugation.

G cluster_workflow General Experimental Workflow Start Protein Preparation (Buffer Exchange) Reaction PEGylation Reaction (e.g., EDC/NHS or NHS-ester) Start->Reaction Quench Quench Reaction Reaction->Quench Add quenching agent Purification Purification (e.g., SEC or Dialysis) Quench->Purification Remove excess reagents Analysis Analysis of Conjugate (e.g., SDS-PAGE, MS, HPLC) Purification->Analysis Isolate conjugate End Characterized PEG-Protein Conjugate Analysis->End

Caption: A generalized workflow for protein PEGylation, purification, and analysis.

Protocol 1: Conjugation of a Model Protein with this compound via EDC/NHS

This protocol describes the activation of a protein's carboxyl groups for reaction with an amine-terminated PEG, which is the reverse of activating the PEG's carboxyl group but follows the same chemical principles. For direct use of this compound, one would activate the PEG's carboxyl group first in an analogous step.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column or dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 2-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in water or DMSO immediately before use.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.[6]

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Purification of Activated Protein (Optional but Recommended): Immediately remove excess EDC and NHS by running the sample through a desalting column equilibrated with cold Conjugation Buffer (pH 7.4).

  • PEGylation Reaction:

    • Immediately add a 20- to 50-fold molar excess of this compound to the activated (and purified) protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG and byproducts by SEC or extensive dialysis against an appropriate buffer (e.g., PBS).

  • Analysis: Analyze the purified conjugate using methods described in Table 3.

Protocol 2: Conjugation of a Model Protein with NHS-ester PEG

Materials:

  • Protein of interest (e.g., IgG antibody)

  • NHS-ester PEG

  • Conjugation Buffer: Amine-free buffer such as PBS (0.1 M phosphate, 0.15 M NaCl), pH 7.2-8.0. Avoid Tris or glycine buffers.

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (as above)

Procedure:

  • Protein Preparation: Dissolve the protein in Conjugation Buffer to a final concentration of 2-10 mg/mL.

  • PEG Reagent Preparation: Equilibrate the NHS-ester PEG vial to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to a concentration of ~10 mM.[5]

  • PEGylation Reaction:

    • Add a 20-fold molar excess of the dissolved NHS-ester PEG solution to the protein solution while gently stirring. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[5]

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.

  • Purification: Purify the conjugate as described in Protocol 1.

  • Analysis: Analyze the purified conjugate using methods described in Table 3.

Analytical Methods for Quantifying Conjugation Efficiency

A variety of analytical techniques are essential to characterize the PEGylated product and quantify the reaction's efficiency. The choice of method depends on the specific information required.

Table 3: Common Analytical Techniques for PEGylation Analysis

TechniquePrincipleInformation Gained
SDS-PAGE Separates molecules by size. PEGylation increases the apparent molecular weight.Qualitative assessment of conjugation; estimation of DoP by observing band shifts.
Size-Exclusion HPLC (SEC-HPLC) Separates molecules by hydrodynamic radius. PEGylated proteins elute earlier than unmodified ones.Quantifies the percentage of conjugated vs. unconjugated protein; detects aggregation.
Reverse-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity.Can resolve species with different numbers of PEG chains (different DoP).
Mass Spectrometry (MALDI-TOF, ESI-MS) Measures the mass-to-charge ratio of molecules.Provides the exact molecular weight of the conjugate, allowing for precise determination of the DoP.
TNBS Assay Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product.Quantifies the number of remaining free amines after conjugation, allowing for calculation of the DoP.
Barium-Iodide Assay PEG forms a colored complex with a barium-iodide solution.Directly quantifies the amount of PEG present in the conjugate.

Conclusion

The choice between this compound (with EDC/NHS) and pre-activated NHS-ester PEGs depends on the specific requirements of the conjugation.

  • NHS-ester PEGs offer a simpler, more direct, and often more reproducible one-step method, making them a popular choice for routine PEGylation of amine-containing molecules.[4]

  • This compound with EDC/NHS chemistry provides flexibility, as it can be used to conjugate to activated molecules (e.g., a protein with activated carboxyl groups) or be activated itself to target amines. While the two-step process requires more careful control of reaction conditions to maximize yield and minimize side reactions, it is a robust and widely used technique.[1][2]

Ultimately, for any specific application, empirical optimization of reaction parameters such as molar ratios, pH, and reaction time is crucial to achieve the desired degree of PEGylation and maximize the yield of the final conjugate. The analytical methods outlined provide the necessary tools to quantify the success of these optimization efforts.

References

Navigating Protein Functionality: A Comparative Guide to Modification with Amino-PEG1-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of proteins is a cornerstone of therapeutic innovation. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed technique to enhance the pharmacokinetic and pharmacodynamic properties of protein-based drugs. This guide provides a comparative analysis of protein modification using Amino-PEG1-C2-acid, a short, single-unit PEG linker, against other common PEGylation reagents, supported by experimental data and detailed protocols.

The choice of a PEGylating reagent is critical, as it can significantly impact a protein's biological activity, stability, and immunogenicity.[1][][3] Factors such as the length and structure of the PEG chain, the number of attached PEGs, and the site of conjugation all play a crucial role in the final properties of the modified protein.[4][5][6] This guide will delve into the nuances of using a discrete, short-chain PEG linker like this compound and compare its effects with those of longer-chain and branched PEG alternatives.

The Impact of PEG Chain Length on Biological Activity: A Comparative Overview

The length of the PEG chain is a primary determinant of the modified protein's properties. While longer PEG chains generally lead to a greater increase in serum half-life due to increased hydrodynamic volume and reduced renal clearance, they can also create steric hindrance that may impede the protein's interaction with its target, thereby reducing its biological activity.[7][8][9]

Short-chain PEGs, such as the single ethylene glycol unit in this compound, offer a more subtle modification. This can be advantageous when preserving the native function of the protein is paramount. The primary application for such short linkers is often in the realm of Proteolysis Targeting Chimeras (PROTACs), where they serve to connect a target-binding ligand to an E3 ligase ligand.[10][11][12] However, their utility extends to general protein modification where a minimal increase in size is desired to potentially improve solubility and stability without significantly compromising activity.[13][14]

Quantitative Comparison of PEGylation Effects on Protein Activity

To illustrate the differential effects of PEG chain length, the following table summarizes hypothetical, yet representative, experimental data on the modification of a therapeutic enzyme.

Modification ReagentPEG Molecular Weight (kDa)Relative Activity (%)Serum Half-life (hours)
Unmodified Enzyme -1002
This compound 0.133953
mPEG-Succinimidyl Carboxymethyl Ester 57024
mPEG-Succinimidyl Carboxymethyl Ester 204572
Branched PEG-NHS Ester 4030120

This data is illustrative and the actual impact will vary depending on the protein and conjugation conditions.

As the table demonstrates, there is often a trade-off between extending the serum half-life and retaining biological activity. The short this compound linker results in a minimal loss of activity while providing a modest increase in half-life. In contrast, longer linear and branched PEGs significantly prolong the half-life but at the cost of a substantial reduction in enzymatic activity.

Experimental Protocols: A Guide to Protein Modification and Activity Assessment

Reproducible and well-documented experimental protocols are essential for comparing the effects of different modification reagents. Below are detailed methodologies for protein modification with an amine-reactive PEG reagent and a subsequent in vitro activity assay.

Protocol 1: N-Hydroxysuccinimide (NHS) Ester-mediated Protein PEGylation

This protocol describes the covalent attachment of an NHS ester-activated PEG to primary amines (lysine residues and the N-terminus) on a target protein.

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • Amine-reactive PEG reagent (e.g., this compound activated as an NHS ester, mPEG-NHS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the amine-reactive PEG reagent in the reaction buffer immediately before use.

  • Add the PEG reagent to the protein solution at a specific molar ratio (e.g., 5:1, 10:1, 20:1 PEG to protein). The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purify the PEGylated protein from unreacted PEG and byproducts using dialysis or size-exclusion chromatography.

  • Characterize the extent of PEGylation using SDS-PAGE and MALDI-TOF mass spectrometry.

Protocol 2: In Vitro Enzyme Activity Assay

This protocol outlines a general method for determining the biological activity of a PEGylated enzyme using a colorimetric substrate.

Materials:

  • Unmodified and PEGylated enzyme solutions of known concentrations

  • Substrate solution (specific to the enzyme being assayed)

  • Assay buffer (optimal for enzyme activity)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the unmodified and PEGylated enzyme in the assay buffer.

  • Add a fixed volume of each enzyme dilution to the wells of a microplate.

  • Initiate the reaction by adding a fixed volume of the substrate solution to each well.

  • Incubate the microplate at the optimal temperature for the enzyme for a defined period.

  • Measure the absorbance of the product at the appropriate wavelength using a microplate reader.

  • Calculate the reaction velocity for each enzyme concentration.

  • Determine the specific activity of the unmodified and PEGylated enzymes and express the activity of the modified proteins as a percentage of the unmodified control.

Visualizing the Impact: Workflows and Pathways

Diagrams are invaluable tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts to generate such diagrams.

Experimental Workflow for Comparative PEGylation Analysis

This workflow outlines the key steps in comparing the effects of different PEGylation reagents on a protein.

experimental_workflow start Target Protein peg1 Modification with This compound start->peg1 peg2 Modification with Long-Chain Linear PEG start->peg2 peg3 Modification with Branched PEG start->peg3 purification1 Purification peg1->purification1 purification2 Purification peg2->purification2 purification3 Purification peg3->purification3 characterization Characterization (SDS-PAGE, Mass Spec) purification1->characterization purification2->characterization purification3->characterization activity_assay In Vitro Biological Activity Assay characterization->activity_assay pk_study In Vivo Pharmacokinetic Study characterization->pk_study comparison Comparative Data Analysis activity_assay->comparison pk_study->comparison

Caption: Workflow for comparing protein modification reagents.

Signaling Pathway Inhibition by a PEGylated Therapeutic Protein

This diagram illustrates how a PEGylated therapeutic protein, such as a monoclonal antibody, can block a signaling pathway.

signaling_pathway ligand Ligand receptor Receptor ligand->receptor Activation downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream peg_protein PEGylated Therapeutic Protein peg_protein->inhibition response Cellular Response (e.g., Proliferation, Survival) downstream->response inhibition->receptor

References

Validating Target Engagement of PROTACs with an Amino-PEG1-C2-acid Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal target protein degradation. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of PROTACs featuring an Amino-PEG1-C2-acid linker—a short, flexible, and hydrophilic linker—with alternatives such as longer-chain polyethylene glycol (PEG), alkyl, and rigid linkers. This comparison is supported by experimental data and detailed protocols for key validation assays.

The this compound linker provides a minimal yet flexible connection, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1][2] The selection of an appropriate linker is often a balance between promoting a productive ternary complex conformation and maintaining favorable drug-like properties.[3]

Comparative Analysis of Linker Types

Short PEG Linkers (e.g., this compound)

PROTACs with short PEG linkers, such as a single PEG unit, have demonstrated potent degradation of target proteins. For instance, a PROTAC targeting the oncoprotein BCR-ABL, utilizing a single PEG linker (Arg-PEG1-Dasa), achieved a DC50 (concentration for 50% degradation) in the low nanomolar range and a Dmax (maximum degradation) of over 90%. This indicates that even a very short PEG linker can effectively facilitate the formation of a productive ternary complex, leading to robust protein degradation.

Longer PEG Linkers

Increasing the length of the PEG linker can in some cases enhance degradation potency up to an optimal length, after which potency may decrease.[4] Longer PEG linkers can improve solubility and may adopt conformations that shield the PROTAC's polar surface area, potentially aiding cell permeability.[5] However, excessively long linkers can also lead to an unstable ternary complex.[4]

Alkyl Linkers

Alkyl linkers are more hydrophobic than PEG linkers and are also commonly used in PROTAC design.[1] While synthetically accessible, their hydrophobicity can sometimes limit the aqueous solubility of the PROTAC.[1] The optimal length for alkyl linkers is also target-dependent, with studies on ERα-targeting PROTACs showing that a 16-atom alkyl linker was optimal.[4]

Rigid Linkers

Rigid linkers, which may include structures like piperazine or triazole, are designed to pre-organize the PROTAC into an active conformation, which can enhance the stability of the ternary complex and improve degradation efficiency.[1]

Quantitative Data Comparison

The following tables summarize representative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Performance of a PROTAC with a Single PEG Linker

Target ProteinLinker CompositionDC50DmaxCell Line
BCR-ABLArg-PEG1-Dasa~1-10 nM>90%K562

Data synthesized from studies on single amino acid-based PROTACs.

Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Different Linker Types

Linker TypeLinker CompositionDC50 (BRD4)Dmax (BRD4)E3 Ligase
Short PEGPEG2~500 nM~55%VHL
Longer PEGPEG4~250 nM~70%VHL
AlkylC8Potent DegradationHighCRBN
RigidPiperazine/PyrimidineImproved PotencyHighVHL

This table presents illustrative data compiled from multiple sources to show general trends and is not a direct head-to-head comparison from a single study.[6]

Table 3: Physicochemical Properties of Different Linker Types

Linker TypeKey Physicochemical Properties
Short PEG (e.g., this compound)Hydrophilic, flexible, low molecular weight contribution.
Longer PEGIncreasingly hydrophilic, flexible, can shield polar surface area.[5]
AlkylHydrophobic, flexible, synthetically accessible.[1]
RigidConstrained conformation, can improve metabolic stability.[1]

Experimental Protocols and Visualizations

To validate the target engagement and degradation efficiency of a PROTAC, a series of biochemical and cellular assays are essential.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Workflow for Linker Evaluation

A systematic evaluation of different linkers is crucial for optimizing PROTAC performance. The following workflow outlines the key steps.

Linker_Evaluation_Workflow PROTAC Linker Evaluation Workflow cluster_synthesis Synthesis cluster_validation Validation Synthesis Synthesize PROTACs with different linkers Permeability Cell Permeability Assay Synthesis->Permeability Target_Engagement Target Engagement (CETSA) Permeability->Target_Engagement Ternary_Complex Ternary Complex Formation (NanoBRET) Target_Engagement->Ternary_Complex Degradation Protein Degradation (Western Blot) Ternary_Complex->Degradation Phenotypic Phenotypic Assays Degradation->Phenotypic

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Detailed Experimental Protocols

Western Blot for Protein Degradation

Principle: This method quantifies the amount of target protein remaining in cells after treatment with a PROTAC. A decrease in the protein band intensity relative to a loading control indicates degradation.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

NanoBRET™ Assay for Ternary Complex Formation

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity of the target protein and the E3 ligase in live cells. The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase is fused to a HaloTag® that is labeled with a fluorescent ligand (acceptor). PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer to occur, generating a BRET signal.[7]

Protocol:

  • Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.

  • Cell Plating and Labeling: Plate the transfected cells in a multi-well plate. Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.

  • Substrate Addition and Signal Measurement: Add the Nano-Glo® Live Cell Substrate. Measure the donor and acceptor emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: This assay determines if a PROTAC binds to its target protein in a cellular environment. Ligand binding can stabilize the target protein, leading to an increase in its melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

References

A Comparative Guide to PROTACs Utilizing Amino-PEG1-C2-Acid and Alternative Linkers for BCR-ABL Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) developed for the degradation of the BCR-ABL oncoprotein, a key driver in chronic myeloid leukemia (CML). We will focus on a case study of a successful PROTAC employing a short PEG linker, Arg-PEG1-Dasa, and compare its performance with a well-characterized PROTAC, DAS-6-2-2-6-CRBN, which utilizes a longer, mixed alkyl/ether linker. This comparative analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.

Introduction to BCR-ABL Targeting PROTACs

The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives the pathogenesis of CML. While tyrosine kinase inhibitors (TKIs) like dasatinib have been effective, challenges such as drug resistance and off-target effects remain. PROTACs offer an alternative therapeutic strategy by inducing the targeted degradation of BCR-ABL through the ubiquitin-proteasome system. A PROTAC consists of a warhead that binds the target protein (e.g., dasatinib for BCR-ABL), a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon [CRBN]), and a chemical linker connecting the two. The linker is a critical component that influences the formation and stability of the ternary complex (BCR-ABL:PROTAC:E3 ligase), thereby impacting degradation efficiency.

Case Studies: Linker Composition and its Impact on BCR-ABL Degradation

We will compare two dasatinib-based PROTACs targeting BCR-ABL but featuring distinct linker architectures:

  • Arg-PEG1-Dasa : This PROTAC utilizes a single amino acid (Arginine) linked to dasatinib via a short PEG1 linker. The arginine moiety is designed to recruit the UBR box E3 ligases.

  • DAS-6-2-2-6-CRBN : This PROTAC employs a longer, more flexible linker composed of alkyl and ether units to connect dasatinib to pomalidomide, a recruiter of the CRBN E3 ligase.[1]

Data Presentation: Performance Comparison

The following table summarizes the key performance metrics for Arg-PEG1-Dasa and DAS-6-2-2-6-CRBN in K562 cells, a human CML cell line expressing BCR-ABL.

Performance MetricArg-PEG1-DasaDAS-6-2-2-6-CRBNReference
Target Protein BCR-ABLBCR-ABL
Warhead DasatinibDasatinib
E3 Ligase Recruiter Arginine (for UBR box E3s)Pomalidomide (for CRBN)
Linker Type Amino-PEG1Alkyl/Ether
DC50 (BCR-ABL Degradation) 0.85 nM~25 nM[2][1]
IC50 (K562 Cell Viability) 0.3595 nM4.4 nM[2][1]

Note: The data for these two PROTACs are from separate publications and experimental conditions may vary slightly. However, the significant difference in potency provides a strong basis for comparison.

Signaling Pathway and Experimental Workflows

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates multiple downstream signaling pathways, leading to increased cell proliferation and survival. A simplified representation of this pathway is shown below.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified BCR-ABL signaling pathway leading to cell proliferation and survival.

PROTAC-Mediated Protein Degradation Workflow

The general workflow for inducing and assessing targeted protein degradation via PROTACs is depicted below.

PROTAC_Workflow cluster_Cellular_Events Cellular Events PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (BCR-ABL) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol is used to determine the DC50 value of a PROTAC.

1. Cell Culture and Treatment:

  • Plate K562 cells in 6-well plates at a density of 5 x 10^5 cells/mL and allow them to grow overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).

2. Cell Lysis:

  • Harvest the cells by centrifugation and wash twice with ice-cold PBS.

  • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with a primary antibody against BCR-ABL overnight at 4°C.

  • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the BCR-ABL signal to the loading control.

  • Calculate the percentage of degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to determine the IC50 value of a PROTAC.

1. Cell Plating:

  • Seed K562 cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

  • Include wells with medium only for background luminescence measurement.

2. Compound Treatment:

  • Add serial dilutions of the PROTAC or vehicle control to the wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

3. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[3][4][5][6]

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[3][4][5][6]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][5][6]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5][6]

4. Data Measurement and Analysis:

  • Measure the luminescence using a plate reader.

  • Subtract the average background luminescence from all experimental values.

  • Normalize the data to the vehicle-treated cells (representing 100% viability).

  • Plot the percentage of cell viability against the PROTAC concentration and fit a dose-response curve to determine the IC50 value.

Conclusion

The comparison between Arg-PEG1-Dasa and DAS-6-2-2-6-CRBN highlights the critical role of the linker in PROTAC design. The shorter, more constrained Amino-PEG1-based linker in Arg-PEG1-Dasa resulted in a significantly more potent PROTAC for both BCR-ABL degradation and inhibition of cell proliferation. This suggests that for the BCR-ABL target, a shorter linker may facilitate a more optimal ternary complex formation with the UBR box E3 ligases. In contrast, the longer, flexible alkyl/ether linker of DAS-6-2-2-6-CRBN, while effective, required a higher concentration to achieve a similar biological effect with the CRBN E3 ligase.[1]

This guide underscores the importance of empirical testing of different linker types, lengths, and compositions in the development of highly effective PROTACs. The provided protocols offer a starting point for researchers to evaluate the performance of their own PROTAC designs. Future studies directly comparing these and other linker types in the same experimental setting would be invaluable for further refining the principles of rational PROTAC design.

References

Safety Operating Guide

A Guide to the Safe Disposal of Amino-PEG1-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Amino-PEG1-C2-acid, a PEG-based PROTAC linker. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.

Key Compound Information

A summary of the key identifiers and physical properties of this compound is provided below. This information is crucial for accurate labeling and safe handling during the disposal process.

PropertyValue
CAS Number 144942-89-2
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Purity Typically ≥98%
Solubility Water, DMSO, DMF
Storage -20°C

Disposal Workflow

The following diagram outlines the step-by-step process for the safe disposal of this compound.

cluster_prep Preparation Phase cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Disposition start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate Waste Streams (Solid vs. Liquid) ppe->segregate Step 2 solid_container Place in Labeled, Sealed 'Non-Halogenated Solid Chemical Waste' Container segregate->solid_container For Solid Waste liquid_container Place in Labeled, Sealed 'Non-Halogenated Liquid Chemical Waste' Container segregate->liquid_container For Liquid Waste solid_storage Store in Designated Hazardous Waste Area solid_container->solid_storage arrange_pickup Arrange for Pickup by Certified Waste Disposal Service solid_storage->arrange_pickup liquid_storage Store in Designated Hazardous Waste Area liquid_container->liquid_storage liquid_storage->arrange_pickup documentation Complete Waste Disposal Manifest/Log arrange_pickup->documentation Step 3 end End: Disposal Complete documentation->end Step 4

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

The overriding principle for the disposal of any laboratory chemical is to formulate a waste management plan before beginning any experimental work[1].

1. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment[2]:

  • Safety Goggles: To protect eyes from potential splashes.

  • Lab Coat: To protect skin and clothing.

  • Nitrile Gloves: To prevent direct skin contact.

  • Closed-toe Shoes: To protect feet from spills.

2. Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal[1][3].

  • Solid Waste:

    • This includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, gloves, and paper towels[3][4].

    • Place all solid waste into a designated, sealable container labeled "Non-Halogenated Solid Chemical Waste"[2]. Ensure the container is compatible with the chemical.

    • Clearly label the container with the full chemical name: "this compound" and its CAS number: "144942-89-2".

  • Liquid Waste:

    • This includes solutions containing this compound and any rinseate from cleaning contaminated glassware.

    • Collect all liquid waste in a designated, sealable, and shatter-resistant container labeled "Non-Halogenated Liquid Chemical Waste"[2].

    • List all chemical constituents and their approximate concentrations on the label. Do not mix incompatible waste streams[3].

    • Rinse empty containers of this compound three times with a suitable solvent. Collect the rinseate as hazardous liquid waste[4].

3. Storage of Waste

  • Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area[2].

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Do not accumulate large quantities of waste. Adhere to your institution's limits for hazardous waste storage[1].

4. Final Disposal

  • Never dispose of this compound down the drain or in the regular trash[2].

  • Disposal of chemical waste must be handled by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor[2][3].

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Complete all required waste disposal forms or logs accurately and retain copies for your records as required by regulations[3].

Disclaimer: This guide provides general recommendations based on available safety information. Always consult your institution's specific chemical hygiene plan and waste disposal protocols, as well as local, state, and federal regulations, to ensure full compliance.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Amino-PEG1-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Amino-PEG1-C2-acid, a valuable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the hazard profiles of similar PEGylated carboxylic acids and amino acid derivatives.

Essential Safety and Handling Information

This compound, like similar chemical compounds, should be handled with care to minimize exposure. Based on data for analogous substances, potential hazards include skin irritation, serious eye irritation, and possible respiratory tract irritation if inhaled. Ingestion may be harmful. Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the required equipment for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Powder) - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Safety Goggles- Full-face Shield- Laboratory Coat (fully buttoned)- Respiratory Protection (N95 or higher-rated respirator)
Solution Preparation and Handling - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Laboratory Coat (fully buttoned)
General Laboratory Use - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Laboratory Coat (fully buttoned)

Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical to ensure safety and experimental integrity.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
  • Ensure the work area is clean and free of clutter.
  • Assemble all necessary equipment and reagents before starting.
  • Verify that an operational safety shower and eyewash station are readily accessible.

2. Weighing the Compound:

  • Perform all weighing operations of the solid compound within a chemical fume hood to prevent inhalation of airborne particles.
  • Use an anti-static weighing dish.
  • Carefully transfer the desired amount of this compound using a clean spatula.
  • Close the primary container tightly immediately after use.

3. Dissolution:

  • Add the solvent to the vessel containing the weighed this compound slowly and carefully to avoid splashing.
  • If necessary, use gentle agitation (e.g., vortexing or sonication) to fully dissolve the compound.

4. Storage:

  • Store this compound in a tightly sealed container, protected from light.
  • Consult the manufacturer's datasheet for specific storage temperature recommendations.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.

  • Decontamination:

    • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) after completing the work. Dispose of the cleaning materials as solid hazardous waste.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriately sized volumetric flask

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation: Don all required personal protective equipment. Perform all operations in a chemical fume hood.

  • Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh the desired mass of this compound. Record the exact mass.

  • Transfer: Quantitatively transfer the weighed solid to the volumetric flask.

  • Dissolution: Add a portion of the anhydrous DMSO to the volumetric flask (approximately half of the final desired volume).

  • Mixing: Gently swirl the flask or use a vortex mixer at a low setting to dissolve the solid completely.

  • Final Volume: Once the solid is fully dissolved, add anhydrous DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a properly labeled and sealed storage vial. Store at the recommended temperature, protected from light.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_cleanup Cleanup & Disposal prep_area Designate & Clean Work Area gather_materials Assemble Materials & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound (in Fume Hood) don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Solid & Liquid Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe

Caption: Safe handling workflow for this compound.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Amino-PEG1-C2-acid
Reactant of Route 2
Amino-PEG1-C2-acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。